A 779
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(1R)-1-carboxyethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H60N12O11/c1-6-20(4)31(37(60)49-28(15-23-17-43-18-45-23)34(57)46-21(5)38(61)62)51-35(58)27(14-22-9-11-24(52)12-10-22)48-36(59)30(19(2)3)50-33(56)26(8-7-13-44-39(41)42)47-32(55)25(40)16-29(53)54/h9-12,17-21,25-28,30-31,52H,6-8,13-16,40H2,1-5H3,(H,43,45)(H,46,57)(H,47,55)(H,48,59)(H,49,60)(H,50,56)(H,51,58)(H,53,54)(H,61,62)(H4,41,42,44)/t20-,21+,25-,26-,27-,28-,30-,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSZZUXDAPDPOR-NGIFJXEWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(C)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@H](C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H60N12O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
873.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of A-779: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-779 is a synthetic heptapeptide (B1575542) analog of Angiotensin-(1-7) (Ang-(1-7)) that acts as a potent and selective antagonist of the Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS).[1][2][3][4][5][6] Unlike the classical angiotensin II (Ang II) AT1 and AT2 receptors, the Mas receptor, when activated by its endogenous ligand Ang-(1-7), mediates a range of physiological effects that often counteract the actions of Ang II.[1][6] These effects include vasodilation, anti-inflammatory responses, and inhibition of cell proliferation.[1] A-779, by specifically blocking the Mas receptor, serves as an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the Ang-(1-7)/Mas receptor axis.[1][6] This technical guide provides an in-depth overview of the mechanism of action of A-779, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Mechanism of Action
A-779 exerts its effects by competitively binding to the G protein-coupled Mas receptor, thereby preventing the binding of the endogenous agonist, Ang-(1-7).[1][5][6] This blockade inhibits the downstream signaling cascades normally initiated by Ang-(1-7). A-779 demonstrates high selectivity for the Mas receptor, with no significant affinity for the AT1 or AT2 receptors at concentrations up to 1 µM.[2][3][4]
The primary mechanism of A-779 is the inhibition of the Ang-(1-7)-induced activation of the PI3K/Akt pathway.[1][7] Ang-(1-7) binding to the Mas receptor leads to the phosphorylation and activation of Akt, which in turn phosphorylates and activates endothelial nitric oxide synthase (eNOS).[1][7] This results in the production of nitric oxide (NO), a potent vasodilator. A-779 effectively blocks the Ang-(1-7)-mediated phosphorylation of both Akt and eNOS, thereby inhibiting NO production.[1][7]
Furthermore, A-779 has been shown to counteract the anti-inflammatory and anti-proliferative effects of Ang-(1-7). For instance, it blocks the Ang-(1-7)-mediated suppression of Ang II-induced vascular smooth muscle cell (VSMC) proliferation.[1][5] A-779 also reverses the inhibitory effect of Ang-(1-7) on inflammatory responses in VSMCs, such as the expression of MCP-1, VCAM-1, and IL-1β.[1][5]
Quantitative Data
The following table summarizes the available quantitative data for A-779, providing key metrics for its binding affinity and inhibitory potency.
| Parameter | Value | Species/System | Assay Type | Reference |
| IC50 | 0.3 nM | CHO cells transfected with Mas receptor | Radioligand Binding Assay ([¹²⁵I]-Ang-(1-7)) | [6] |
| IC50 | ~10 µM | C2C12 myotubes | Functional Assay (inhibition of Ang-(1-7)-induced Akt phosphorylation) | [4] |
| Concentration for in vivo blockade | 400 ng/kg/min | Rat | Subcutaneous infusion | [1][5] |
| Concentration for in vitro blockade | 1 µM - 10 µM | Various cell lines | Functional Assays | [1][4][8] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and further investigation of A-779's mechanism of action.
Radioligand Binding Assay
This protocol is a general representation based on standard binding assay methodologies.
-
Objective: To determine the binding affinity (IC50) of A-779 for the Mas receptor.
-
Materials:
-
Membrane preparations from cells stably expressing the Mas receptor (e.g., CHO-Mas cells).
-
[¹²⁵I]-Ang-(1-7) (radioligand).
-
A-779 (competitor).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Incubate cell membranes (20-50 µg of protein) with a fixed concentration of [¹²⁵I]-Ang-(1-7) (e.g., 0.5 nM).
-
Add increasing concentrations of A-779 (e.g., 10⁻¹² to 10⁻⁶ M) to compete for binding.
-
Incubate for 60-90 minutes at room temperature to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled Ang-(1-7) (e.g., 1 µM).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value is determined by non-linear regression analysis of the competition binding data.
-
Western Blot for Akt and eNOS Phosphorylation
-
Objective: To assess the inhibitory effect of A-779 on Ang-(1-7)-induced Akt and eNOS phosphorylation.
-
Materials:
-
Cell culture (e.g., human aortic endothelial cells or CHO-Mas cells).
-
Ang-(1-7).
-
A-779.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-eNOS (Ser1177), anti-total-eNOS.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Culture cells to near confluence.
-
Pre-incubate cells with A-779 (e.g., 1 µM) for 30-60 minutes.
-
Stimulate cells with Ang-(1-7) (e.g., 100 nM) for a specified time (e.g., 5-15 minutes).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
-
Nitric Oxide (NO) Measurement
-
Objective: To measure the effect of A-779 on Ang-(1-7)-stimulated NO production.
-
Materials:
-
Cell culture (e.g., endothelial cells).
-
Ang-(1-7).
-
A-779.
-
Griess Reagent System or a fluorescent NO probe (e.g., DAF-FM Diacetate).
-
-
Procedure (using Griess Reagent):
-
Plate cells in a multi-well plate and allow them to adhere.
-
Pre-treat cells with A-779 (e.g., 1 µM) for 30-60 minutes.
-
Stimulate cells with Ang-(1-7) (e.g., 100 nM) for a desired time period.
-
Collect the cell culture supernatant.
-
Mix the supernatant with the Griess reagents according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite (B80452) concentration, which is a stable metabolite of NO, using a sodium nitrite standard curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Angiotensin-(1-7)/Mas Receptor Signaling Pathway and its inhibition by A-779.
Caption: Experimental workflow for Western Blot analysis of protein phosphorylation.
Caption: Workflow for a competitive radioligand binding assay to determine A-779's IC50.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Angiotensin-(1–7) is an endogenous ligand for the G protein-coupled receptor Mas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Frontiers | The Angiotensin-(1-7)/Mas Axis Counteracts Angiotensin II-Dependent and -Independent Pro-inflammatory Signaling in Human Vascular Smooth Muscle Cells [frontiersin.org]
A Comprehensive Technical Guide to the A 779 Peptide: Structure, Function, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the A 779 peptide, a crucial tool in the study of the renin-angiotensin system (RAS). This compound is a selective antagonist of the Mas receptor, the primary receptor for the cardioprotective peptide Angiotensin-(1-7). This document details the structure and sequence of this compound, summarizes key quantitative data from various experimental studies, and provides detailed protocols for its synthesis and use in receptor binding and functional assays. Furthermore, it visualizes the intricate signaling pathways associated with the Mas receptor and the antagonistic action of this compound, offering a valuable resource for researchers in cardiovascular and related fields.
Core Concepts: The this compound Peptide
The this compound peptide is a synthetic heptapeptide (B1575542) that acts as a potent and selective antagonist of the Mas receptor.[1][2][3][4] Its discovery and characterization have been instrumental in elucidating the physiological roles of the Angiotensin-(1-7)/Mas receptor axis, which often counteracts the effects of the classical Angiotensin II/AT1 receptor pathway.
Structure and Sequence
The this compound peptide is an analog of Angiotensin-(1-7) with a single amino acid substitution at position 7, where L-Alanine is replaced by its D-isomer, D-Alanine. This modification confers its antagonistic properties.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and its interaction with the Mas receptor, as well as the functional effects of its ligand, Angiotensin-(1-7).
Table 1: Physicochemical and Binding Properties of this compound
| Parameter | Value | Reference |
| Molecular Weight | 872.99 g/mol | [1] |
| IC₅₀ (Mas Receptor) | 0.3 nM | [1][2] |
Table 2: Functional Assay Data for Angiotensin-(1-7)
| Assay | Parameter | Value | Reference |
| Vasorelaxation | EC₅₀ | 2.0 ± 0.5 nM | [6] |
| Eₘₐₓ | 31.4 ± 7.7% | [6] | |
| Arachidonic Acid Release | EC₅₀ | ~10 nM | [7] |
Signaling Pathways
The Angiotensin-(1-7)/Mas receptor axis activates several downstream signaling cascades that are crucial for its physiological effects. This compound, as a selective antagonist, blocks these pathways.
Mas Receptor Signaling Cascade
Activation of the G protein-coupled Mas receptor by Angiotensin-(1-7) initiates a signaling cascade that primarily involves the PI3K/Akt pathway, leading to the activation of endothelial nitric oxide synthase (eNOS) and subsequent production of nitric oxide (NO). NO is a potent vasodilator and has anti-inflammatory and anti-proliferative effects. Additionally, the Mas receptor can signal through the MAPK/ERK pathway.
References
- 1. Solid-phase synthesis of hydroxyethylamine angiotensin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ACE2, angiotensin-(1-7) and Mas receptor axis in inflammation and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. ACE2/ANG-(1–7)/Mas pathway in the brain: the axis of good - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Angiotensin-(1-7) is a modulator of the human renin-angiotensin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
A-779: An In-Depth Technical Guide to its Mas Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of A-779 for the Mas receptor, a critical component of the renin-angiotensin system's protective arm. This document details quantitative binding data, experimental methodologies for its determination, and the associated signaling pathways, offering valuable insights for researchers in pharmacology and drug development.
Core Data: Mas Receptor Binding Affinity of A-779
A-779 is a selective and potent antagonist of the Mas receptor, the primary receptor for Angiotensin-(1-7). Its binding affinity has been quantified through radioligand binding assays, which demonstrate its high affinity and specificity.
| Parameter | Value | Assay Type | Radioligand | Cell Line |
| IC50 | 0.3 nM | Competition Binding | 125I-Ang-(1-7) | Mas-transfected CHO cells |
Note: The IC50 value represents the concentration of A-779 required to inhibit 50% of the specific binding of the radioligand. A lower IC50 value indicates a higher binding affinity. A-779 exhibits negligible affinity for the AT1 and AT2 receptors, highlighting its selectivity for the Mas receptor.[1]
Experimental Protocols: Determining Mas Receptor Binding Affinity
The binding affinity of A-779 to the Mas receptor is typically determined using a competitive radioligand binding assay. The following is a generalized protocol based on standard methodologies in the field.
Membrane Preparation
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the human Mas receptor are cultured to confluence.
-
Homogenization: Cells are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 1mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifugation: The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspension: The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford or BCA assay.
Competitive Radioligand Binding Assay
-
Incubation Mixture: In a multi-well plate, the following components are added in order:
-
Assay buffer
-
Cell membrane preparation (containing a specific amount of protein)
-
A fixed concentration of the radioligand, 125I-Ang-(1-7).
-
Increasing concentrations of unlabeled A-779 (competitor).
-
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of A-779. The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow of a competitive radioligand binding assay.
References
A-779: A Selective Angiotensin-(1-7) Antagonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of A-779, a selective antagonist for the Angiotensin-(1-7) (Ang-(1-7)) receptor, Mas. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action to serve as a comprehensive resource for the scientific community.
Core Concepts: A-779 and the Renin-Angiotensin System
The Renin-Angiotensin System (RAS) is a critical regulator of cardiovascular and renal function. The classical RAS axis involves the conversion of Angiotensin I to Angiotensin II (Ang II), which then acts on the AT1 receptor to mediate vasoconstriction, inflammation, and fibrosis. A counter-regulatory axis, the ACE2/Ang-(1-7)/Mas receptor pathway, has been identified to oppose the effects of the classical pathway. Ang-(1-7) binding to its G protein-coupled receptor, Mas, elicits vasodilatory, anti-proliferative, and anti-inflammatory responses.
A-779 is a synthetic peptide analog of Ang-(1-7) (D-Ala⁷-Ang-(1-7)) that acts as a potent and selective antagonist of the Mas receptor. Its selectivity makes it an invaluable tool for elucidating the physiological and pathological roles of the ACE2/Ang-(1-7)/Mas axis.
Quantitative Data: Binding Affinity and Selectivity
A-779 exhibits high affinity for the Mas receptor with a notable selectivity over the classical angiotensin receptors, AT1 and AT2. This selectivity is crucial for its utility in specifically probing the Ang-(1-7) pathway.
| Parameter | Receptor | Value | Assay Type | Reference |
| IC₅₀ | Mas | 0.3 nM | Radioligand Binding Assay | [1] |
| IC₅₀ | Mas | 6.9 nM (for Ang-(1-7)) | Radioligand Binding Assay | [2] |
| Affinity | AT₁ | No significant affinity | Radioligand Binding Assay (at 1 µM) | [1][3][4] |
| Affinity | AT₂ | No significant affinity | Radioligand Binding Assay (at 1 µM) | [3][4] |
Signaling Pathways and Mechanism of Action
Ang-(1-7) binding to the Mas receptor activates several downstream signaling cascades that contribute to its beneficial cardiovascular and renal effects. A-779 competitively inhibits this binding, thereby blocking these downstream effects.
Angiotensin-(1-7)/Mas Receptor Signaling Pathway
The binding of Ang-(1-7) to the Mas receptor initiates a cascade of intracellular events, primarily aimed at counteracting the effects of Ang II. Key pathways include the activation of endothelial Nitric Oxide Synthase (eNOS) leading to nitric oxide (NO) production and vasodilation, and the inhibition of pro-inflammatory and pro-fibrotic pathways such as the MAPK/ERK and PI3K/Akt pathways.
Caption: Angiotensin-(1-7) signaling through the Mas receptor.
Antagonistic Mechanism of A-779
A-779 acts as a competitive antagonist at the Mas receptor, preventing Ang-(1-7) from binding and initiating its downstream signaling cascades. This blockade allows researchers to isolate and study the specific effects mediated by the Ang-(1-7)/Mas axis.
Caption: Antagonistic action of A-779 on the Mas receptor.
Experimental Protocols
Detailed and standardized protocols are essential for reproducible research. The following sections provide methodologies for key experiments involving A-779.
Radioligand Binding Assay
This protocol details a competitive binding assay to determine the affinity of A-779 for the Mas receptor.
Objective: To determine the IC₅₀ and subsequently the Kᵢ of A-779 for the Mas receptor.
Materials:
-
Cell membranes expressing the Mas receptor
-
Radiolabeled Ang-(1-7) (e.g., ¹²⁵I-Ang-(1-7))
-
A-779
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the Mas receptor.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total binding wells: Cell membranes, radiolabeled Ang-(1-7), and binding buffer.
-
Non-specific binding wells: Cell membranes, radiolabeled Ang-(1-7), and a high concentration of unlabeled Ang-(1-7) (e.g., 1 µM).
-
Competition wells: Cell membranes, radiolabeled Ang-(1-7), and varying concentrations of A-779.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of A-779 to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation.
Functional Assay: Inhibition of Ang-(1-7)-induced ERK1/2 Phosphorylation
This protocol outlines how to assess the antagonistic effect of A-779 on Ang-(1-7)-induced signaling in a cell-based assay.
Objective: To determine if A-779 can block the phosphorylation of ERK1/2 induced by Ang-(1-7).
Materials:
-
Cultured cells expressing the Mas receptor (e.g., vascular smooth muscle cells)
-
Angiotensin-(1-7)
-
A-779
-
Cell lysis buffer
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Starvation: Culture cells to near confluence and then serum-starve for 24 hours.
-
Pre-treatment: Pre-incubate the cells with A-779 at a desired concentration (e.g., 1 µM) for 30 minutes.
-
Stimulation: Stimulate the cells with Ang-(1-7) (e.g., 100 nM) for a short period (e.g., 5-15 minutes). Include control groups (vehicle, Ang-(1-7) alone, A-779 alone).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate with primary antibodies against phospho-ERK1/2 and total-ERK1/2.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.
In Vivo Experiment: Effect of A-779 on Blood Pressure Response to Ang-(1-7)
This protocol describes a representative in vivo experiment to evaluate the antagonistic properties of A-779 on the cardiovascular effects of Ang-(1-7).
Objective: To determine if A-779 can block the hypotensive effect of Ang-(1-7) in an animal model.
Materials:
-
Animal model (e.g., normotensive or hypertensive rats)
-
Anesthetic
-
Catheters for drug administration and blood pressure measurement
-
Angiotensin-(1-7)
-
A-779
-
Saline (vehicle)
-
Blood pressure transducer and recording system
Procedure:
-
Animal Preparation: Anesthetize the animal and surgically implant catheters in a femoral artery (for blood pressure measurement) and a femoral vein (for drug infusion).
-
Stabilization: Allow the animal to stabilize after surgery.
-
Baseline Measurement: Record baseline mean arterial pressure (MAP).
-
A-779 Administration: Infuse A-779 intravenously at a specific dose.
-
Ang-(1-7) Challenge: After a period of A-779 infusion, administer a bolus injection or infusion of Ang-(1-7).
-
Blood Pressure Monitoring: Continuously record MAP throughout the experiment.
-
Control Groups: Include control groups receiving vehicle instead of A-779 followed by the Ang-(1-7) challenge.
-
Data Analysis: Compare the change in MAP in response to Ang-(1-7) in the presence and absence of A-779.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vitro experiment designed to investigate the antagonistic effects of A-779.
Caption: A typical in vitro experimental workflow using A-779.
Conclusion
A-779 is a powerful and selective tool for investigating the ACE2/Ang-(1-7)/Mas receptor axis of the renin-angiotensin system. Its high affinity and selectivity for the Mas receptor allow for precise antagonism of Ang-(1-7)'s effects, facilitating a deeper understanding of this protective pathway in health and disease. The data and protocols presented in this guide are intended to support the research community in designing and executing robust experiments utilizing this important pharmacological agent.
References
Pharmacological Properties of A-779: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-779 is a potent and selective antagonist of the Mas receptor, a G-protein coupled receptor that serves as the endogenous receptor for Angiotensin-(1-7)[1][2][3][4][5]. As a critical tool for elucidating the physiological and pathological roles of the ACE2/Ang-(1-7)/Mas axis, A-779 has been instrumental in a wide range of preclinical studies. This technical guide provides a comprehensive overview of the pharmacological properties of A-779, including its binding characteristics, mechanism of action, and effects on key signaling pathways. Detailed experimental protocols and structured data tables are presented to facilitate its application in research and drug development.
Core Pharmacological Properties
A-779 is a non-peptide antagonist that selectively binds to the Mas receptor, thereby blocking the downstream effects of Angiotensin-(1-7). Its high affinity and selectivity make it an invaluable tool for distinguishing the actions of the Ang-(1-7)/Mas axis from those of the classical Renin-Angiotensin System (RAS) mediated by the AT1 and AT2 receptors.
Data Presentation: Quantitative Pharmacological Data
The following tables summarize the key quantitative data for A-779 from various in vitro and in vivo studies.
Table 1: Receptor Binding Affinity of A-779
| Parameter | Value | Species/System | Reference |
| IC50 | 0.3 nM | CHO cells transfected with the Mas receptor, competing with 125I-Ang-(1-7) | [2] |
| Affinity for AT1 Receptor | No significant affinity | Concentration of 1 µM | [4][5] |
| Affinity for AT2 Receptor | No significant affinity | Concentration of 1 µM | [4][5] |
Table 2: In Vivo Dosage and Administration of A-779
| Species | Dosage | Route of Administration | Experimental Model | Reference |
| Rat | 400 ng/kg/min | Subcutaneous infusion | Ovariectomized (OVX) rat model of bone loss | [3] |
| Rat | 10 nmol/kg/min | Intravenous infusion | Euglycemic insulin (B600854) clamp | [6] |
| Rat | 100 and 300 ng/kg/min | Infusion | Renal ischemia/reperfusion | [7] |
Mechanism of Action and Signaling Pathways
A-779 exerts its effects by competitively inhibiting the binding of Angiotensin-(1-7) to the Mas receptor. This blockade prevents the activation of downstream signaling cascades that are typically initiated by Ang-(1-7). The Ang-(1-7)/Mas axis is known to modulate several key intracellular signaling pathways, and A-779 has been shown to reverse these effects.
Key Signaling Pathways Modulated by A-779
-
Extracellular Signal-Regulated Kinase (ERK1/2): Ang-(1-7) has been shown to influence ERK1/2 phosphorylation. A-779 can block these Ang-(1-7)-mediated effects on ERK1/2 activation[1].
-
Protein Kinase B (Akt): The PI3K/Akt pathway is another target of the Ang-(1-7)/Mas axis. A-779 has been used to demonstrate the involvement of the Mas receptor in Akt phosphorylation[8].
-
p38 Mitogen-Activated Protein Kinase (p38 MAPK): A-779 can be used to investigate the role of the Ang-(1-7)/Mas axis in modulating p38 MAPK signaling, which is involved in inflammation and cellular stress responses[9].
-
Nuclear Factor-kappa B (NF-κB): The NF-κB pathway, a critical regulator of inflammation, can be influenced by Ang-(1-7). A-779 is effective in blocking these effects, highlighting the anti-inflammatory potential of targeting the Mas receptor[9].
Signaling Pathway Diagram
Experimental Protocols
This section provides detailed methodologies for key experiments involving A-779.
Radioligand Binding Assay
This protocol is for a competitive radioligand binding assay to determine the affinity of A-779 for the Mas receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the Mas receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of radiolabeled Angiotensin-(1-7) (e.g., 125I-Ang-(1-7)), and varying concentrations of A-779.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Non-specific binding is determined in the presence of a high concentration of unlabeled Ang-(1-7).
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the A-779 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Western Blot for Phosphorylated Kinases (ERK1/2, Akt, p38 MAPK)
This protocol outlines the general procedure for detecting changes in the phosphorylation status of key signaling kinases in response to Ang-(1-7) and A-779.
Methodology:
-
Cell Treatment and Lysis:
-
Culture cells to the desired confluency and serum-starve overnight.
-
Pre-treat cells with A-779 or vehicle for a specified time (e.g., 30 minutes) before stimulating with Ang-(1-7) for various time points.
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase of interest (e.g., anti-phospho-ERK1/2).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the kinase or a housekeeping protein (e.g., GAPDH or β-actin).
-
Quantify the band intensities using densitometry software.
-
NF-κB Activation Assay
This protocol describes a method to assess the effect of A-779 on Ang-(1-7)-mediated NF-κB activation by measuring the nuclear translocation of the p65 subunit.
Methodology:
-
Cell Treatment:
-
Culture cells and pre-treat with A-779 or vehicle before stimulation with Ang-(1-7) or a known NF-κB activator (e.g., TNF-α) as a positive control.
-
-
Nuclear and Cytoplasmic Fractionation:
-
Harvest the cells and perform subcellular fractionation to separate the nuclear and cytoplasmic extracts using a commercially available kit or standard biochemical procedures.
-
-
Western Blot for p65:
-
Perform Western blotting on both the nuclear and cytoplasmic fractions as described in the previous protocol.
-
Use a primary antibody specific for the p65 subunit of NF-κB.
-
Use antibodies against markers for the nuclear (e.g., Lamin B1) and cytoplasmic (e.g., GAPDH) fractions to confirm the purity of the extracts.
-
-
Data Analysis:
-
Quantify the band intensity of p65 in the nuclear and cytoplasmic fractions.
-
An increase in the nuclear-to-cytoplasmic ratio of p65 indicates NF-κB activation.
-
Conclusion
A-779 is a well-characterized and highly selective antagonist of the Mas receptor. Its utility in dissecting the complex signaling pathways of the Angiotensin-(1-7)/Mas axis is invaluable for research in cardiovascular disease, inflammation, and a growing number of other therapeutic areas. The data and protocols provided in this guide are intended to support the effective use of A-779 in advancing our understanding of this important physiological system.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. The principle and method of Western blotting (WB) | MBL Life Sience -GLOBAL- [mblbio.com]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Real-time monitoring of NF-kappaB activity in cultured cells and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
A 779: A Technical Guide to its Application in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
A 779 is a potent and selective peptide antagonist of the Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS). This document provides a comprehensive overview of the primary research areas where this compound is employed, focusing on its utility in cardiovascular, renal, inflammation, and oncology research. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to serve as a technical guide for researchers utilizing this critical pharmacological tool.
Introduction to this compound
This compound is a synthetic heptapeptide (B1575542) analog of Angiotensin-(1-7) (Ang-(1-7)) with a D-alanine substitution at position 7 (D-Ala⁷-Ang-(1-7)). This modification confers potent and selective antagonist activity at the Mas receptor, a G-protein coupled receptor that mediates the effects of Ang-(1-7). By blocking the Ang-(1-7)/Mas receptor axis, this compound allows researchers to investigate the physiological and pathophysiological roles of this protective pathway, which often counteracts the detrimental effects of the classical RAS axis mediated by Angiotensin II and its AT1 receptor.
Primary Research Areas of this compound Application
This compound is extensively used as a pharmacological tool to elucidate the function of the Ang-(1-7)/Mas receptor axis in various biological systems. Its primary applications are in cardiovascular, renal, inflammation, and cancer research.
Cardiovascular Research
In the cardiovascular system, the Ang-(1-7)/Mas axis is known to exert vasodilatory, anti-hypertrophic, and anti-fibrotic effects. This compound is crucial for studying its role in conditions such as hypertension, cardiac hypertrophy, and heart failure.
Renal Research
The kidneys are a major site of RAS activity. This compound is employed to investigate the influence of the Ang-(1-7)/Mas axis on renal hemodynamics, sodium and water balance, and the pathophysiology of kidney diseases like ischemia-reperfusion injury.
Inflammation
The Ang-(1-7)/Mas axis has demonstrated anti-inflammatory properties in various models of inflammation. This compound is used to block these effects, thereby helping to delineate the signaling pathways involved in the resolution of inflammation.
Cancer Research
Emerging research suggests a role for the Ang-(1-7)/Mas axis in modulating tumor growth and angiogenesis. This compound is utilized in preclinical cancer models, particularly in prostate cancer, to explore the therapeutic potential of targeting this pathway.
Quantitative Data for this compound
The following tables summarize key quantitative parameters for this compound from various experimental settings.
| Parameter | Value | Species/System | Reference |
| IC₅₀ | 0.3 nM | Radioligand binding assay | [1] |
| Binding Affinity (Ki) | ~0.3 nM | CHO cells transfected with Mas receptor | [2] |
| Affinity for AT₁ Receptor | No significant affinity at 1 µM | Adrenocortical membranes | [3] |
| Affinity for AT₂ Receptor | No significant affinity at 1 µM | Adrenomedullary membranes | [3] |
Table 1: Binding Affinity and Potency of this compound.
| Application | Animal Model | Dose/Concentration | Route of Administration | Effect | Reference |
| Cardiovascular | Water-loaded rats | Not specified | Not specified | Inhibits antidiuretic effect of Ang-(1-7) | [4] |
| Cardiovascular | Mice with monocrotaline-induced pulmonary fibrosis | Not specified | Not specified | Attenuates pulmonary fibrosis | [4] |
| Renal | Anesthetized rats with renal ischemia/reperfusion | 50 µg/kg bolus, then 50 µg/kg/h infusion | Intravenous | Alters renal hemodynamic responses to Angiotensin II | [5] |
| Inflammation | Mice with allergic asthma | 0.3 mg/kg | Not specified | Reverses anti-inflammatory effects of Ang-(1-7) | [6] |
Table 2: In Vivo Applications of this compound.
Key Signaling Pathways Modulated by this compound
This compound, by blocking the Mas receptor, prevents the downstream signaling cascades initiated by Ang-(1-7). These pathways are often antagonistic to those activated by Angiotensin II via the AT1 receptor.
Figure 1: Opposing Signaling Pathways of Angiotensin II and Angiotensin-(1-7). This compound blocks the protective effects of the Ang-(1-7)/Mas receptor axis.
Experimental Protocols
The following are representative protocols for key experiments utilizing this compound.
Radioligand Binding Assay for Mas Receptor
This protocol is for determining the binding affinity of this compound for the Mas receptor.
Materials:
-
CHO cell membranes expressing the human Mas receptor
-
¹²⁵I-Ang-(1-7) (radioligand)
-
This compound (unlabeled competitor)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add cell membranes, ¹²⁵I-Ang-(1-7) at a concentration near its Kd, and varying concentrations of this compound or vehicle.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled Ang-(1-7).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Data are analyzed using non-linear regression to determine the IC₅₀ of this compound, which can be converted to a Ki value.
Figure 2: Workflow for a Radioligand Binding Assay.
In Vivo Study of this compound in a Rat Model of Hypertension
This protocol describes the use of this compound to investigate the role of the Ang-(1-7)/Mas axis in blood pressure regulation.
Animal Model:
-
Spontaneously Hypertensive Rats (SHR) or Angiotensin II-infused rats.
Materials:
-
This compound
-
Vehicle (e.g., saline)
-
Osmotic minipumps for continuous infusion
-
Telemetry system for blood pressure monitoring
Procedure:
-
Acclimatize animals and implant telemetry probes for continuous blood pressure measurement.
-
Establish baseline blood pressure recordings for several days.
-
Implant osmotic minipumps subcutaneously for continuous delivery of this compound or vehicle at a specified dose (e.g., 400 ng/kg/min).
-
Monitor blood pressure continuously throughout the infusion period.
-
At the end of the study, animals are euthanized, and tissues can be collected for further analysis (e.g., histology, gene expression).
-
Analyze blood pressure data to determine the effect of Mas receptor blockade.
Western Blot Analysis of Signaling Proteins
This protocol is for assessing the effect of this compound on the phosphorylation of key signaling molecules like ERK1/2 and Akt.
Materials:
-
Cultured cells (e.g., vascular smooth muscle cells, cardiomyocytes)
-
This compound
-
Ang-(1-7)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture cells to desired confluence.
-
Pre-treat cells with this compound or vehicle for a specified time.
-
Stimulate cells with Ang-(1-7) for a short period (e.g., 5-15 minutes).
-
Lyse the cells and collect protein extracts.
-
Determine protein concentration using a suitable assay (e.g., BCA).
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Figure 3: Workflow for Western Blot Analysis.
Conclusion
This compound is an indispensable tool for researchers investigating the protective arm of the renin-angiotensin system. Its high selectivity for the Mas receptor allows for precise interrogation of the physiological and pathological roles of the Ang-(1-7)/Mas axis. The data and protocols presented in this guide are intended to facilitate the design and execution of robust experiments in the fields of cardiovascular, renal, inflammation, and cancer research. As our understanding of the complexities of the RAS continues to evolve, the use of selective antagonists like this compound will remain critical in delineating the intricate signaling networks that govern cellular and systemic functions.
References
- 1. ACE2, angiotensin-(1-7) and Mas receptor axis in inflammation and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biophysics-reports.org [biophysics-reports.org]
- 3. Way Angiotensin Converting Enzyme (ACE) II/Ang 1-7/Mas receptor activation as a pharmacological target in cardiac pathologies: a systematic review | Research, Society and Development [rsdjournal.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Angiotensin-(1-7) and Mas receptor in the brain [explorationpub.com]
A 779's Role in Cardiovascular Physiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
A 779 is a selective antagonist for the Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS). This technical guide provides an in-depth overview of the role of this compound in cardiovascular physiology, focusing on its mechanism of action, its impact on cardiovascular parameters, and the signaling pathways it modulates. Experimental data and detailed methodologies are presented to support its use as a critical tool in cardiovascular research and drug development.
Introduction to this compound and the Angiotensin-(1-7)/Mas Receptor Axis
The renin-angiotensin system (RAS) is a crucial regulator of cardiovascular homeostasis. While the classical axis, mediated by angiotensin II (Ang II) acting on the AT1 receptor, is known for its vasoconstrictive and pro-hypertrophic effects, a counter-regulatory axis involving angiotensin-converting enzyme 2 (ACE2), angiotensin-(1-7) [Ang-(1-7)], and the Mas receptor has emerged as a critical protective pathway.[1][2] Ang-(1-7) generally opposes the actions of Ang II, promoting vasodilation, and exerting anti-proliferative, anti-hypertrophic, and anti-fibrotic effects.[1][3]
This compound is a specific peptide antagonist of the Mas receptor.[4][5] It exhibits high selectivity for the Mas receptor with no significant affinity for AT1 or AT2 receptors at a concentration of 1 μM.[4][6] This selectivity makes this compound an invaluable pharmacological tool to investigate the physiological and pathophysiological roles of the Ang-(1-7)/Mas receptor axis in the cardiovascular system.
Mechanism of Action of this compound
This compound competitively binds to the Mas receptor, a G-protein coupled receptor, thereby blocking the downstream signaling initiated by its endogenous ligand, Ang-(1-7).[5][7] By inhibiting the Ang-(1-7)/Mas axis, this compound allows for the elucidation of the pathway's contribution to various cardiovascular functions.
Cardiovascular Effects of this compound
The administration of this compound has been shown to modulate several key cardiovascular parameters, primarily by antagonizing the beneficial effects of Ang-(1-7).
Blood Pressure Regulation
Endothelial Function and Vascular Tone
The Ang-(1-7)/Mas axis plays a significant role in promoting endothelial-dependent vasodilation, primarily through the activation of endothelial nitric oxide synthase (eNOS).[10] Ang-(1-7) stimulates eNOS activation and nitric oxide (NO) production via Akt-dependent pathways, and these effects are blocked by this compound.[10] In isolated mouse hearts, this compound completely blocked the vasodilatory effect of Ang-(1-7) that is observed in the presence of AT1 receptor blockade with losartan.[11] Furthermore, in diet-induced obese mice, this compound enhanced Ang II-induced contractions in the aorta of control animals, suggesting a counter-regulatory role of the Mas receptor in vascular tone.[12][13]
Cardiac Hypertrophy and Fibrosis
The Ang-(1-7)/Mas axis is recognized for its cardioprotective effects, including the attenuation of cardiac hypertrophy and fibrosis.[1] Blockade of the Mas receptor with this compound has been shown to attenuate the cardioprotective effects of AT2 receptor overexpression in a mouse model of myocardial infarction.[14]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies investigating the effects of this compound.
| Compound | Dose/Concentration | Animal Model/Cell Line | Effect | Reference |
| This compound | 1 μM | - | No significant affinity for AT1 or AT2 receptors. | [4][6] |
| Ang-(1-7) | 24 µg/kg | Dahl salt-sensitive rats | Reduced mean arterial pressure. | [8] |
| This compound | 48 µg/kg, i.v. | Dahl salt-sensitive rats | Partially blocked the depressor effect of Ang-(1-7). | [8] |
| Ang-(1-7) | 10⁻⁷ mol/L | CHO-Mas cells, Human aortic endothelial cells | Stimulated eNOS activation and NO release. | [10] |
| This compound | 10⁻⁶ mol/L | CHO-Mas cells, Human aortic endothelial cells | Blocked Ang-(1-7)-induced eNOS activation and NO release. | [10] |
| This compound | 115 nmol/L | Isolated mouse hearts | Blocked Ang-(1-7)-induced vasodilation in the presence of losartan. | [11] |
| Losartan | 2.2 μmol/L | Isolated mouse hearts | AT1 receptor antagonist. | [11] |
| PD123319 | 130 nmol/L | Isolated mouse hearts | AT2 receptor antagonist. | [11] |
| This compound | 0.5 mg/kg/day | Mice post-myocardial infarction | Attenuated cardioprotective effects of AT2 receptor overexpression. | [14] |
Experimental Protocols
In Vivo Blood Pressure Measurement in Dahl Salt-Sensitive Rats[8]
-
Animal Model: Dahl salt-sensitive rats.
-
Diet: Low (0.3% NaCl) or high (8.0% NaCl) salt diet for 2 weeks.
-
Drug Administration:
-
Ang-(1-7): 24 µg/kg, intravenous.
-
This compound: 48 µg/kg, intravenous.
-
-
Measurements: Mean arterial pressure (MAP) was monitored. Plasma and aortic ring levels of prostacyclin, nitric oxide, and thromboxane (B8750289) A₂ were measured.
Evaluation of Endothelial Function in Cell Culture[10]
-
Cell Lines: Chinese hamster ovary cells stably transfected with Mas cDNA (CHO-Mas) and human aortic endothelial cells.
-
Stimulation: Cells were stimulated with Ang-(1-7) (10⁻⁷ mol/L) for 1 to 30 minutes.
-
Inhibition:
-
This compound (10⁻⁶ mol/L) was used as a Mas receptor antagonist.
-
Wortmannin (10⁻⁶ mol/L) was used as a phosphatidylinositol 3-kinase (PI3K) inhibitor.
-
-
Analysis:
-
Western Blotting: Changes in eNOS (at Ser1177/Thr495 residues) and Akt phosphorylation were evaluated.
-
NO Release Measurement: Measured using the fluorochrome 2,3-diaminonaphthalene (B165487) and an NO analyzer.
-
Isolated Perfused Mouse Heart Model[11]
-
Animal Model: Mouse hearts.
-
Perfusion: Hearts were perfused with Krebs-Ringer solution (KRS).
-
Drug Administration:
-
Ang-(1-7): 0.22 pmol/L
-
This compound: 115 nmol/L
-
Losartan: 2.2 μmol/L
-
PD123319: 130 nmol/L
-
-
Measurement: Perfusion pressure was monitored as an indicator of coronary vascular resistance.
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involving this compound.
Ang-(1-7)/Mas Receptor Signaling Pathway in Endothelial Cells
Caption: this compound blocks Ang-(1-7)-induced vasodilation via the MasR/PI3K/Akt/eNOS pathway.
Experimental Workflow for Investigating this compound's Effect on Blood Pressure
Caption: Workflow for assessing this compound's impact on Ang-(1-7)-mediated blood pressure changes.
Interaction of this compound with the Renin-Angiotensin System
Caption: this compound selectively blocks the protective Ang-(1-7)/MasR axis of the RAS.
Conclusion and Future Directions
This compound is a potent and selective antagonist of the Mas receptor, making it an indispensable tool for dissecting the cardiovascular roles of the Ang-(1-7)/Mas axis. The evidence presented in this guide demonstrates that by blocking this protective pathway, this compound can reverse the beneficial effects of Ang-(1-7) on blood pressure, endothelial function, and cardiac remodeling. For researchers and drug development professionals, this compound provides a means to:
-
Investigate the contribution of the Ang-(1-7)/Mas axis in various cardiovascular disease models.
-
Screen for novel agonists of the Mas receptor by assessing the ability of this compound to block their effects.
-
Explore the therapeutic potential of modulating the balance between the classical and protective arms of the RAS.
Future research should continue to utilize this compound to further delineate the complex interactions between the Mas receptor and other components of the RAS, as well as its role in other organ systems. Understanding the full spectrum of the Ang-(1-7)/Mas axis, through the use of tools like this compound, holds significant promise for the development of novel therapies for cardiovascular diseases.
References
- 1. Angiotensin-(1-7): Translational Avenues in Cardiovascular Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the Renin Angiotensin System: Focus on Angiotensin-Converting Enzyme 2 and Angiotensin-(1–7) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. This compound | Other Angiotensin Receptors | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Other Angiotensin Receptors: R&D Systems [rndsystems.com]
- 7. pnas.org [pnas.org]
- 8. 1A-779 attenuates angiotensin-(1-7) depressor response in salt-induced hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous administration of Ang(1-7) or A-779 does not affect the chronic hypertensive effects of angiotensin II in normal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Angiotensin-(1-7) through receptor Mas mediates endothelial nitric oxide synthase activation via Akt-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. portlandpress.com [portlandpress.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Mas Receptor Antagonist A 779: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
A 779 is a potent and selective peptidyl antagonist of the Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS). As the receptor for Angiotensin-(1-7) [Ang-(1-7)], the Mas receptor is implicated in a wide array of physiological processes, including vasodilation, anti-inflammatory effects, and tissue protection. Consequently, this compound has emerged as a critical pharmacological tool for elucidating the physiological roles of the Ang-(1-7)/Mas axis and for exploring its therapeutic potential in various disease states. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, detailed methodologies, and potential therapeutic applications in cardiovascular disease, inflammation, and neurological disorders.
Introduction
The renin-angiotensin system (RAS) is a critical regulator of cardiovascular and renal function. While the classical RAS axis, comprising Angiotensin II (Ang II), the Angiotensin II type 1 receptor (AT1R), and angiotensin-converting enzyme (ACE), is primarily associated with vasoconstriction, inflammation, and fibrosis, a counter-regulatory axis has been identified. This protective arm of the RAS centers on the heptapeptide (B1575542) Angiotensin-(1-7), which is generated from Ang II by ACE2. Ang-(1-7) exerts its effects primarily through the G-protein coupled Mas receptor, mediating vasodilation, anti-proliferative, and anti-inflammatory responses.
This compound is a selective antagonist of the Mas receptor, exhibiting high affinity and specificity with no significant binding to AT1 or AT2 receptors at concentrations up to 1 μM.[1] This selectivity makes this compound an invaluable tool for investigating the specific contributions of the Ang-(1-7)/Mas receptor axis in health and disease. This guide will delve into the technical details of this compound, its mechanism of action, and its demonstrated effects in preclinical models, providing a foundation for future research and drug development efforts.
Mechanism of Action
This compound functions as a competitive antagonist at the Mas receptor. By binding to the receptor, it blocks the downstream signaling cascades typically initiated by Ang-(1-7). The primary mechanism involves the inhibition of Ang-(1-7)-mediated modulation of intracellular signaling pathways, most notably the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.
Signaling Pathways Modulated by this compound
The binding of Ang-(1-7) to the Mas receptor activates several downstream signaling cascades that are effectively blocked by this compound. In human mesangial cells, Ang-(1-7) has been shown to increase the phosphorylation of p38, ERK1/ERK2, and JNK MAPKs, an effect that is inhibited by this compound.[2] Furthermore, in a murine model of allergic inflammation, the anti-inflammatory effects of Ang-(1-7) were associated with the suppression of ERK1/2 and NF-κB signaling, and these effects were reversed by this compound.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell/Tissue Type | Assay | Reference |
| IC50 | 0.3 nM | - | Radioligand Binding Assay | [1] |
| Receptor Specificity | No significant affinity for AT1 or AT2 receptors at 1 µM | - | - | [1] |
| MAPK Inhibition | Significantly inhibited Ang-(1-7)-stimulated p38 MAPK phosphorylation at 10-5 M | Human Mesangial Cells | Western Blot | [2] |
| DNA Synthesis Inhibition | Blocked Ang-(1-7)-stimulated [3H]thymidine incorporation | Human Mesangial Cells | [3H]thymidine Incorporation Assay | [2] |
Table 2: In Vivo Efficacy of this compound
| Disease Model | Species | This compound Dose & Administration | Key Findings | Reference |
| Allergic Inflammation (Asthma) | Mouse | - | Reversed the anti-inflammatory effects of Ang-(1-7) | [3] |
| Pulmonary Fibrosis | Rat | - | Attenuated Monocrotaline-induced pulmonary fibrosis | |
| Bone Metabolism (Ovariectomized model) | Rat | 400 ng/kg/min, s.c. infusion for 6 weeks | Eradicated the protective effects of captopril (B1668294) on bone metabolism and microstructure. | [4] |
| Peripheral Nerve Injury (Sciatic Nerve Axotomy) | Rodent | - | Reduced astrocyte reactivity and synaptic density in the spinal cord. | [5] |
| Renal Hemodynamics | Rat | - | Altered renal blood flow and vascular resistance responses to Ang II. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the characterization of this compound's effects.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound for the Mas receptor.
-
Cell Preparation: Human mesangial cells are cultured to confluence.
-
Incubation: Cells are incubated with [125I]Ang-(1-7) in the presence or absence of varying concentrations of unlabeled this compound, Ang-(1-7), losartan (B1675146) (AT1 antagonist), or PD123319 (AT2 antagonist) for 4 or 12 hours at 4°C.
-
Washing: After incubation, the cells are washed multiple times with ice-cold PBS containing 0.5% BSA to remove unbound radioligand.
-
Lysis and Counting: Cells are solubilized, and the cell-associated radioactivity is measured using a gamma counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding (in the presence of excess unlabeled Ang-(1-7)) from total binding. The IC50 value for this compound is determined from concentration-response curves.
MAPK Phosphorylation Assay (Western Blot)
This protocol is used to assess the effect of this compound on Ang-(1-7)-induced MAPK activation.
-
Cell Treatment: Human mesangial cells are serum-starved and then pre-incubated with or without this compound (10-5 M) for a specified time before stimulation with Ang-(1-7) (10-7 M) for 5 minutes.
-
Protein Extraction: Cells are lysed, and total protein concentration is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of p38, ERK1/2, and JNK. After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence detection system.
-
Analysis: The density of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels.
In Vivo Animal Studies
The following provides a general framework for in vivo studies investigating the effects of this compound.
-
Animal Model: Select an appropriate animal model for the disease of interest (e.g., ovalbumin-challenged mice for asthma, monocrotaline-treated rats for pulmonary fibrosis, ovariectomized rats for osteoporosis).
-
Drug Administration: this compound is typically administered via subcutaneous infusion using osmotic mini-pumps to ensure continuous delivery at a specified dose (e.g., 400 ng/kg/min).
-
Experimental Groups: Include a sham/vehicle control group, a disease model group, a disease model group treated with an agonist (e.g., Ang-(1-7) or a drug with a known protective effect), and a group treated with the agonist plus this compound.
-
Outcome Measures: At the end of the study period, collect relevant tissues and biological samples for analysis. This may include histological examination of tissues, measurement of biomarkers in serum or plasma, and assessment of protein expression levels in tissues of interest.
-
Statistical Analysis: Use appropriate statistical tests to compare the outcomes between the different experimental groups.
Potential Therapeutic Applications
The ability of this compound to selectively block the Mas receptor has highlighted several potential therapeutic areas where modulation of the Ang-(1-7)/Mas axis may be beneficial.
Cardiovascular Disease
While the Ang-(1-7)/Mas axis is generally considered protective in the cardiovascular system, there are contexts where its blockade might be explored. For instance, in certain cardiac remodeling scenarios, the interplay between Mas, AT1, and AT2 receptors is complex.[7] this compound is a crucial tool for dissecting these interactions.
Inflammatory and Fibrotic Diseases
This compound has been shown to reverse the anti-inflammatory effects of Ang-(1-7) in a model of allergic asthma, suggesting that agonism of the Mas receptor could be a therapeutic strategy.[3] Conversely, in conditions where Ang-(1-7) may promote growth-stimulatory effects, such as in human mesangial cells, antagonism with this compound could be beneficial.[2] this compound has also been shown to attenuate monocrotaline-induced pulmonary fibrosis in rats.
Neurological Disorders
The Ang-(1-7)/Mas axis is also active in the central nervous system. Following peripheral nerve injury, treatment with this compound was found to influence gliosis and reduce synaptic density in the spinal cord, indicating a role for this pathway in neural repair processes.[5]
Conclusion
This compound is a highly selective and potent antagonist of the Mas receptor that has been instrumental in advancing our understanding of the protective arm of the renin-angiotensin system. The data summarized in this guide highlight the diverse physiological roles of the Ang-(1-7)/Mas axis and underscore the potential for targeting this pathway in a range of therapeutic areas. Further research utilizing this compound and the development of novel Mas receptor modulators will be critical for translating these preclinical findings into novel therapies for cardiovascular, inflammatory, and neurological diseases.
References
- 1. selleckchem.com [selleckchem.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Angiotensin-(1–7) inhibits allergic inflammation, via the MAS1 receptor, through suppression of ERK1/2- and NF-κB-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Angiotensin-(1-7) receptor Mas antagonist (A779) influenced gliosis and reduced synaptic density in the spinal cord after peripheral axotomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mas receptor antagonist (A799) alters the renal hemodynamics responses to angiotensin II administration after renal moderate ischemia/reperfusion in rats: gender related differences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
The Role of A 779 in Blood Pressure Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. A key counter-regulatory axis within this system is the angiotensin-converting enzyme 2 (ACE2)/angiotensin-(1-7)/Mas receptor pathway. Angiotensin-(1-7) [Ang-(1-7)], through its interaction with the Mas receptor, generally opposes the vasoconstrictive and proliferative effects of angiotensin II (Ang II). A 779 is a potent and selective antagonist of the Mas receptor, making it an invaluable tool for elucidating the physiological roles of the ACE2/Ang-(1-7)/Mas axis. This technical guide provides an in-depth overview of this compound's effect on blood pressure regulation, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Data Presentation
Table 1: In Vitro Binding Affinity of this compound
| Ligand | Receptor | Assay Type | IC50 (nM) | Reference |
| This compound | Mas | Radioligand Binding | 0.3 | [1] |
| Ang-(1-7) | Mas | Radioligand Binding | 6.9 | [1] |
| Ang II | Mas | Radioligand Binding | 53.3 | [1] |
| This compound | AT1 | Radioligand Binding | > 1000 | |
| This compound | AT2 | Radioligand Binding | > 1000 |
Table 2: In Vivo Effects of this compound on Blood Pressure in Rodent Models
| Animal Model | Treatment | Dose | Effect on Mean Arterial Pressure (MAP) | Reference |
| Dahl Salt-Sensitive Rats (High Salt Diet) | Ang-(1-7) | 24 µg/kg (i.v.) | Reduction in MAP | [2] |
| Dahl Salt-Sensitive Rats (High Salt Diet) | This compound + Ang-(1-7) | 48 µg/kg (i.v.) | Partial blockade of Ang-(1-7)-induced MAP reduction | [2] |
| Spontaneously Hypertensive Rats (SHR) | Ang-(1-7) | Intravenous injection | Decrease in MAP | [3] |
| Spontaneously Hypertensive Rats (SHR) | This compound | Intravenous injection | Increase in MAP and abolishment of Ang-(1-7)'s hypotensive effect | [3] |
| Two-Kidney, One-Clip (2K1C) Hypertensive Rats | This compound | 4 µg/h (ICV infusion) | Reversal of enalapril-induced improvement in baroreflex sensitivity | [4] |
Signaling Pathways
The ACE2/Ang-(1-7)/Mas receptor axis plays a crucial role in counteracting the effects of the classical ACE/Ang II/AT1 receptor axis. This compound, by selectively blocking the Mas receptor, prevents the downstream signaling of Ang-(1-7).
Downstream of the Mas receptor, Ang-(1-7) can inhibit Ang II-mediated signaling pathways, such as the ERK1/2 cascade, which is involved in cell proliferation and inflammation. This compound blocks this inhibitory effect.
Experimental Protocols
Radioligand Binding Assay for Mas Receptor
This protocol is designed to determine the binding affinity of this compound for the Mas receptor using a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the Mas receptor
-
Radioligand (e.g., [125I]-Ang-(1-7))
-
This compound (unlabeled)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a microplate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Analyze the data using a nonlinear regression to determine the IC50 value of this compound.
Measurement of Mean Arterial Pressure (MAP) in Conscious Rats
This protocol describes the direct measurement of blood pressure in conscious, freely moving rats using telemetry or indwelling catheters.
Materials:
-
Male Wistar or Spontaneously Hypertensive Rats (SHR)
-
Telemetry transmitter or indwelling arterial catheter
-
Surgical instruments
-
Anesthesia (e.g., isoflurane)
-
Data acquisition system
Procedure:
-
Anesthetize the rat and surgically implant the telemetry transmitter's catheter into the abdominal aorta or an indwelling catheter into the carotid or femoral artery.
-
Allow the animal to recover from surgery for at least 5-7 days.
-
House the rat in a cage that allows for free movement.
-
Record baseline MAP and heart rate for a control period.
-
Administer this compound via the desired route (e.g., intravenous infusion, intracerebroventricular).
-
Continuously record MAP and heart rate throughout the experiment.
-
Analyze the data to determine the effect of this compound on blood pressure.
Induction of Hypertension in Rats
Two-Kidney, One-Clip (2K1C) Model: This model induces renovascular hypertension.[5][6]
-
Anesthetize a rat and make a flank incision to expose the left kidney.
-
Carefully dissect the left renal artery from the renal vein.
-
Place a silver or titanium clip with a specific internal diameter (e.g., 0.23 mm) around the renal artery to partially constrict it.[5]
-
Suture the incision and allow the animal to recover.
-
Hypertension typically develops over several weeks.
Dahl Salt-Sensitive (SS) Rat Model: This is a genetic model of salt-sensitive hypertension.
-
Obtain Dahl SS rats from a commercial vendor.
-
Feed the rats a high-salt diet (e.g., 8% NaCl) to induce hypertension.[2]
-
Monitor blood pressure regularly to confirm the development of hypertension.
Vascular Smooth Muscle Cell (VSMC) Proliferation Assay
This protocol assesses the effect of this compound on Ang II-induced VSMC proliferation.[7][8]
Materials:
-
Rat aortic VSMCs
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Angiotensin II
-
This compound
-
[3H]-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU)
Procedure:
-
Culture VSMCs in appropriate medium.
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Serum-starve the cells for 24-48 hours to synchronize them in a quiescent state.
-
Pre-treat the cells with this compound for a specified time.
-
Stimulate the cells with Ang II in the presence or absence of this compound.
-
Add [3H]-thymidine or BrdU to the wells and incubate for a period to allow for incorporation into newly synthesized DNA.
-
Harvest the cells and measure the amount of incorporated [3H]-thymidine or BrdU as an indicator of cell proliferation.
Western Blotting for ERK1/2 Phosphorylation
This protocol is used to detect the effect of this compound on Ang-(1-7)'s ability to inhibit Ang II-induced phosphorylation of ERK1/2.[9][10]
Materials:
-
VSMCs or other relevant cell types
-
Angiotensin II
-
Angiotensin-(1-7)
-
This compound
-
Lysis buffer
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Culture and treat cells as described in the VSMC proliferation assay.
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-ERK1/2.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.
Conclusion
This compound is a critical pharmacological tool for investigating the ACE2/Ang-(1-7)/Mas receptor axis. Its high selectivity for the Mas receptor allows for precise dissection of the physiological and pathophysiological roles of Ang-(1-7). The data and protocols presented in this guide demonstrate that this compound effectively blocks the vasodilatory and anti-proliferative effects of Ang-(1-7), thereby influencing blood pressure regulation. This information is vital for researchers and drug development professionals working to understand and target the renin-angiotensin system in cardiovascular diseases.
References
- 1. Development of a Strain of Spontaneously Hypertensive Rats [jstage.jst.go.jp]
- 2. 1A-779 attenuates angiotensin-(1-7) depressor response in salt-induced hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiotensin-(1-7) induced vascular relaxation in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Establishment and evaluation of a reversible two-kidney, one-clip renovascular hypertensive rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two-kidney-one-clip (2K1C) Renovascular Hypertension Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Angiotensin II induces vascular smooth muscle cell replication independent of blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Different Effects of Angiotensin II and Angiotensin-(1-7) on Vascular Smooth Muscle Cell Proliferation and Migration | PLOS One [journals.plos.org]
- 9. Angiotensin (1-7) Inhibits Ang II-mediated ERK1/2 Activation by Stimulating MKP-1 Activation in Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unveiling the Cellular Mechanisms of A-779: A Technical Guide to its Modulation of Key Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-779 is a selective and potent antagonist of the Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS).[1][2] This technical guide provides an in-depth exploration of the cellular pathways modulated by A-779, offering a comprehensive resource for researchers in cardiovascular disease, inflammation, and oncology. By blocking the binding of its endogenous ligand, Angiotensin-(1-7) [Ang-(1-7)], to the Mas receptor, A-779 serves as a critical tool to elucidate the physiological and pathophysiological roles of this protective axis. This document summarizes key quantitative data, details essential experimental protocols, and provides visual representations of the affected signaling cascades to facilitate a deeper understanding of A-779's mechanism of action.
Core Cellular Target: The Angiotensin-(1-7)/Mas Receptor Axis
The classical RAS, driven by Angiotensin II (Ang II) acting on the AT1 receptor, is well-known for its role in vasoconstriction, inflammation, and cellular proliferation. The ACE2/Ang-(1-7)/Mas receptor axis acts as a counter-regulatory pathway, mitigating the detrimental effects of Ang II.[3][4] Ang-(1-7), by activating the G-protein coupled Mas receptor, triggers a cascade of intracellular events that lead to vasodilation, anti-inflammatory responses, and inhibition of cell growth.[1][3] A-779, by selectively blocking the Mas receptor, effectively inhibits these protective effects, thereby providing a powerful pharmacological tool to study the intricate balance within the RAS.[2][5]
Key Cellular Pathways Modulated by A-779
A-779's blockade of the Mas receptor results in the modulation of several critical downstream signaling pathways. This guide will focus on three primary cascades: the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway, the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway, and the Nitric Oxide Synthase (NOS) pathway.
MAPK/ERK Pathway
The MAPK/ERK pathway is a central regulator of cell proliferation, differentiation, and survival. Ang II is a known activator of this pathway, promoting cell growth and inflammation.[6] Ang-(1-7), via the Mas receptor, often acts to counteract Ang II-induced ERK1/2 phosphorylation and activation.[6][7] A-779, by inhibiting the Mas receptor, reverses this inhibitory effect of Ang-(1-7), thereby restoring or enhancing Ang II-mediated ERK1/2 activation.[7][8]
Figure 1. A-779 blocks the inhibitory effect of Ang-(1-7) on Ang II-induced ERK1/2 activation.
PI3K/Akt Pathway
The PI3K/Akt signaling pathway is crucial for cell survival, growth, and metabolism. Ang-(1-7) has been shown to activate this pathway, leading to the phosphorylation and activation of Akt (also known as Protein Kinase B).[9] This activation is implicated in the pro-survival and anti-apoptotic effects of Ang-(1-7). A-779 effectively blocks the Ang-(1-7)-induced phosphorylation of Akt, thereby inhibiting the downstream effects of this pathway.[9]
Figure 2. A-779 inhibits Ang-(1-7)-mediated activation of the PI3K/Akt signaling pathway.
Nitric Oxide Synthase (NOS) Pathway
Ang-(1-7) is a well-established vasodilator, an effect largely mediated by the production of nitric oxide (NO).[10] Activation of the Mas receptor by Ang-(1-7) leads to the stimulation of endothelial nitric oxide synthase (eNOS), resulting in increased NO synthesis.[9] This NO then diffuses to vascular smooth muscle cells, causing relaxation. A-779 has been demonstrated to block the Ang-(1-7)-induced activation of eNOS and subsequent NO production, thereby attenuating its vasodilatory effects.[10][11]
Figure 3. A-779 blocks the Ang-(1-7)-induced activation of the eNOS pathway and vasodilation.
Quantitative Data Summary
The following tables summarize the quantitative effects of A-779 on key cellular processes as documented in the scientific literature.
Table 1: Effect of A-779 on MAPK/ERK Pathway
| Cell Type | Stimulus | Measured Parameter | Effect of A-779 | Reference |
| Human Fetal Lung Fibroblasts (HFL-1) | Ang II | Phosphorylation of ERK1/2 | Reversed Ang-(1-7)-mediated decrease | [8] |
| Vascular Smooth Muscle Cells (VSMCs) | Ang II | ERK1/2 Phosphorylation | Prevented Ang-(1-7) inhibition | [7] |
| Human Aortic Smooth Muscle Cells (HASMC) | Ang II | iNOS induction (downstream of MAPK) | Blocked Ang-(1-7) attenuation | [1] |
Table 2: Effect of A-779 on PI3K/Akt Pathway
| Cell Type | Stimulus | Measured Parameter | Effect of A-779 | Reference |
| CHO cells expressing Mas receptor | Ang-(1-7) | Akt Phosphorylation | Blocked Ang-(1-7)-induced increase | [9] |
| Human Aortic Endothelial Cells | Ang-(1-7) | Akt Phosphorylation | Abrogated Ang-(1-7) effects | [9] |
Table 3: Effect of A-779 on Nitric Oxide Synthase Pathway
| Cell Type/Tissue | Stimulus | Measured Parameter | Effect of A-779 | Reference |
| Human Aortic Endothelial Cells | Ang-(1-7) | NO Release | Blocked Ang-(1-7)-induced increase | [9] |
| CATH.a neurons | Ang-(1-7) | Intracellular NO levels | Attenuated Ang-(1-7)-induced increase | [11] |
| Diabetic mouse bone marrow | Ang-(1-7) | NO levels | Significantly reduced Ang-(1-7) effect | [12] |
Table 4: Effect of A-779 on Cell Proliferation and Migration
| Cell Type | Stimulus | Measured Parameter | Effect of A-779 | Reference |
| Vascular Smooth Muscle Cells (VSMCs) | Ang II | Cell Migration | Blocked inhibitory effect of Ang-(1-7) | [13] |
| Nasopharyngeal Carcinoma (NPC) cells | Lentiviral Ang-(1-7) | DNA Synthesis | Blocked Ang-(1-7)-induced inhibition | [14] |
| Nasopharyngeal Carcinoma (NPC) cells | Lentiviral Ang-(1-7) | Cell Migration | Blocked Ang-(1-7)-induced inhibition | [14] |
| Non-small cell lung cancer (Spc-A1) cells | Lentiviral Ang-(1-7) | Cell Migration | Reversed Ang-(1-7) suppression | [15] |
Detailed Experimental Protocols
This section provides standardized protocols for key experiments used to investigate the effects of A-779 on cellular pathways.
Experimental Protocol 1: Western Blot Analysis of ERK1/2 and Akt Phosphorylation
Figure 4. Experimental workflow for Western Blot analysis.
Materials:
-
Cell culture reagents
-
A-779, Ang-(1-7), Ang II
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve cells for 12-24 hours. Pre-incubate cells with A-779 at the desired concentration (e.g., 1 µM) for 1 hour. Stimulate cells with Ang-(1-7) and/or Ang II for the indicated time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities and normalize to a loading control.[16][17]
Experimental Protocol 2: In Vitro Cell Migration Assay (Wound Healing)
Figure 5. Experimental workflow for the wound healing assay.
Materials:
-
Cell culture plates
-
Sterile pipette tips
-
Microscope with a camera
-
Image analysis software
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and allow them to grow to a confluent monolayer.
-
Wound Creation: Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and then add fresh media containing the desired concentrations of A-779, Ang-(1-7), and/or Ang II.
-
Image Acquisition: Capture images of the scratch at 0 hours and at various time points thereafter (e.g., 24, 48 hours).
-
Data Analysis: Measure the width of the scratch at different points for each image and calculate the average. The percentage of wound closure can be determined relative to the initial wound width.[2][13]
Experimental Protocol 3: Nitric Oxide (NO) Production Assay (Griess Assay)
Figure 6. Experimental workflow for the Griess assay.
Materials:
-
Endothelial cells
-
Cell culture plates
-
Griess Reagent System (sulfanilamide, N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Plate endothelial cells and grow to confluency. Pre-treat the cells with A-779 before stimulating with Ang-(1-7).
-
Sample Collection: At the end of the treatment period, collect the cell culture supernatant.
-
Griess Reaction: Add the Griess reagents to the supernatant in a 96-well plate. This will convert nitrite (a stable product of NO) into a colored azo compound.
-
Measurement: Measure the absorbance of the samples at approximately 540 nm using a microplate reader.
-
Quantification: Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the experimental samples.[1]
Conclusion
A-779 is an indispensable pharmacological tool for dissecting the cellular and molecular functions of the Ang-(1-7)/Mas receptor axis. Its ability to selectively block this protective pathway allows for a detailed investigation of its role in counteracting the often-detrimental effects of the classical RAS. This technical guide provides a foundational understanding of the key cellular pathways modulated by A-779, supported by quantitative data and detailed experimental protocols. The provided diagrams offer a clear visual representation of the complex signaling networks involved. It is anticipated that this resource will aid researchers in designing and interpreting experiments aimed at further unraveling the therapeutic potential of targeting the Ang-(1-7)/Mas receptor pathway in a variety of disease states.
References
- 1. Frontiers | The Angiotensin-(1-7)/Mas Axis Counteracts Angiotensin II-Dependent and -Independent Pro-inflammatory Signaling in Human Vascular Smooth Muscle Cells [frontiersin.org]
- 2. Pre-treatment with angiotensin-(1–7) inhibits tumor growth via autophagy by downregulating PI3K/Akt/mTOR signaling in human nasopharyngeal carcinoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiotensin-(1-7), Angiotensin-Converting Enzyme 2, and New Components of the Renin Angiotensin System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angiotensin-(1-7)-Mediated Signaling in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. ACE2, angiotensin-(1-7) and Mas receptor axis in inflammation and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Angiotensin (1-7) Inhibits Ang II-mediated ERK1/2 Activation by Stimulating MKP-1 Activation in Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atsjournals.org [atsjournals.org]
- 9. ahajournals.org [ahajournals.org]
- 10. ahajournals.org [ahajournals.org]
- 11. Angiotensin-(1–7) increases neuronal potassium current via a nitric oxide-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Different Effects of Angiotensin II and Angiotensin-(1-7) on Vascular Smooth Muscle Cell Proliferation and Migration | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. oncotarget.com [oncotarget.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
A 779 and its Interaction with G-protein Coupled Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
A 779 is a selective and potent peptide antagonist of the G-protein coupled receptor (GPCR) Mas, which serves as the endogenous receptor for Angiotensin-(1-7)[1][2]. This technical guide provides a comprehensive overview of this compound, its interaction with the Mas receptor, and the subsequent impact on intracellular signaling pathways. The document is intended for researchers, scientists, and drug development professionals working in fields such as cardiovascular research, pharmacology, and cell signaling.
The renin-angiotensin system (RAS) is a critical regulator of cardiovascular homeostasis. While the classical axis of the RAS involves angiotensin-converting enzyme (ACE), Angiotensin II (Ang II), and the Ang II type 1 receptor (AT1R), a counter-regulatory axis has been identified that consists of ACE2, Ang-(1-7), and the Mas receptor[3]. This protective arm of the RAS often opposes the actions of the classical pathway. This compound, by selectively blocking the Mas receptor, serves as an invaluable tool for elucidating the physiological and pathophysiological roles of the ACE2/Ang-(1-7)/Mas axis.
Chemical Properties of this compound
This compound is a heptapeptide (B1575542) with the sequence D-Ala-Arg-Val-Tyr-Ile-His-Pro. Its chemical structure and properties are summarized below.
| Property | Value |
| Molecular Formula | C45H69N13O9 |
| Molecular Weight | 948.1 g/mol |
| CAS Number | 159432-28-7 |
| Sequence | D-Ala-Arg-Val-Tyr-Ile-His-Pro |
Quantitative Data: Binding Affinity of this compound
This compound exhibits high affinity and selectivity for the Mas receptor. It shows negligible binding to the AT1 and AT2 receptors at concentrations up to 1 µM[4]. The inhibitory potency of this compound is typically quantified by its IC50 and Ki values, determined through radioligand binding assays.
| Parameter | Receptor | Value | Assay Conditions | Reference |
| IC50 | Mas | 0.3 nM | Radioligand binding assay | [5] |
| Ki | Mas | Varies | Competitive radioligand binding assay | [6] |
Note: The Ki value is dependent on the radioligand and its concentration used in the competitive binding assay. Researchers should determine the Ki under their specific experimental conditions.
Signaling Pathways Modulated by this compound
Activation of the Mas receptor by Ang-(1-7) triggers a cascade of intracellular signaling events that are effectively blocked by this compound. The primary signaling pathways involved are the Gαi-mediated inhibition of adenylyl cyclase and the activation of the PI3K/Akt/eNOS and ERK1/2 pathways.
ACE2/Ang-(1-7)/Mas Receptor Axis
The ACE2/Ang-(1-7)/Mas receptor axis functions as a counter-regulatory pathway to the classical ACE/Ang II/AT1 receptor axis. This compound is instrumental in dissecting the specific contributions of the Mas receptor to this balance.
Mas Receptor Downstream Signaling
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with the Mas receptor.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of this compound for the Mas receptor.
Materials:
-
Cell membranes expressing the Mas receptor
-
Radiolabeled Ang-(1-7) (e.g., [125I]-Ang-(1-7))
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a dilution series of this compound in binding buffer.
-
In a 96-well plate, add cell membranes, a fixed concentration of radiolabeled Ang-(1-7) (typically at its Kd concentration), and varying concentrations of this compound.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled Ang-(1-7)).
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[6][15][16].
cAMP Functional Assay
This assay measures the effect of this compound on the Ang-(1-7)-mediated inhibition of cAMP production.
Materials:
-
Cells expressing the Mas receptor
-
This compound
-
Ang-(1-7)
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
Cell culture medium and reagents
Procedure:
-
Seed cells in a 96-well plate and grow to the desired confluency.
-
Pre-treat the cells with varying concentrations of this compound for a specified time.
-
Stimulate the cells with a fixed concentration of Ang-(1-7) in the presence of forskolin.
-
Include control wells with forskolin alone (to measure maximal cAMP production) and forskolin plus Ang-(1-7) (to measure inhibition).
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial kit according to the manufacturer's instructions[16][17][18].
-
Plot the cAMP concentration against the this compound concentration and determine the IC50 value for the reversal of Ang-(1-7)-induced inhibition.
Western Blot for ERK1/2 Phosphorylation
This assay is used to assess the effect of this compound on Ang-(1-7)-induced ERK1/2 phosphorylation.
Materials:
-
Cells expressing the Mas receptor
-
This compound
-
Ang-(1-7)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed cells and grow to confluency. Serum-starve the cells prior to the experiment to reduce basal ERK1/2 phosphorylation.
-
Pre-treat the cells with this compound for a specified time.
-
Stimulate the cells with Ang-(1-7) for a predetermined time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane[1].
-
Block the membrane and incubate with the primary antibody against p-ERK1/2.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.
-
Quantify the band intensities to determine the ratio of p-ERK1/2 to total ERK1/2.
Experimental Workflows
The following diagrams illustrate typical experimental workflows for characterizing this compound.
Conclusion
This compound is a critical pharmacological tool for investigating the ACE2/Ang-(1-7)/Mas receptor axis of the renin-angiotensin system. Its high selectivity and potency for the Mas receptor allow for precise dissection of the signaling pathways mediated by this protective arm of the RAS. This guide provides a foundational understanding of this compound, its interaction with the Mas receptor, and detailed protocols for its characterization. The provided information is intended to facilitate further research into the therapeutic potential of modulating the Mas receptor in various disease states.
References
- 1. MAS1 oncogene - Wikipedia [en.wikipedia.org]
- 2. MAS1 - Wikipedia [en.wikipedia.org]
- 3. ACE2, angiotensin-(1-7) and Mas receptor axis in inflammation and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 5. Frontiers | Participation of Gαi-Adenylate Cyclase and ERK1/2 in Mas Receptor Signaling Pathways [frontiersin.org]
- 6. Participation of Gαi-Adenylate Cyclase and ERK1/2 in Mas Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Participation of Gαi-Adenylate Cyclase and ERK1/2 in Mas Receptor Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Renin activates PI3K-Akt-eNOS signalling through the angiotensin AT1 and Mas receptors to modulate central blood pressure control in the nucleus tractus solitarii - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. ahajournals.org [ahajournals.org]
- 13. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. How to measure and evaluate binding affinities | eLife [elifesciences.org]
- 16. MAS and its related G protein-coupled receptors, Mrgprs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
A Technical Guide to the Basic Research Applications of A 779 in Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Introduction
A 779, a selective antagonist of the Mas receptor, has emerged as a critical pharmacological tool for elucidating the role of the Angiotensin-(1-7) [Ang-(1-7)]/Mas receptor axis in the central nervous system (CNS). This axis is a key component of the renin-angiotensin system (RAS) and is increasingly recognized for its neuroprotective, anti-inflammatory, and modulatory effects on neuronal function. This compound, by specifically blocking the actions of Ang-(1-7) at the Mas receptor, allows researchers to investigate the physiological and pathophysiological significance of this protective pathway in a variety of neurological contexts. This in-depth technical guide provides a comprehensive overview of the core applications of this compound in neuroscience research, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.
Core Properties and Quantitative Data of this compound
This compound is a peptidic antagonist derived from Ang-(1-7) with a substitution of D-Alanine for Proline at position 7. This modification confers high affinity and selectivity for the Mas receptor.
Binding Affinity and Selectivity
This compound exhibits high affinity for the Mas receptor, effectively displacing the binding of its endogenous ligand, Ang-(1-7). Notably, it shows negligible affinity for the classical angiotensin AT1 and AT2 receptors, ensuring its specificity in targeting the Ang-(1-7)/Mas axis.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 0.3 nM | Displacement of 125I-Ang-(1-7) binding in Mas-transfected CHO cells | [1] |
| Affinity for AT1 Receptor | Negligible at 1 µM | Competition binding assays | [2] |
| Affinity for AT2 Receptor | Negligible at 1 µM | Competition binding assays | [2] |
In Vivo Dosages and Administration Routes
The effective dosage of this compound in vivo varies depending on the animal model, administration route, and the specific research question. Intracerebroventricular (ICV) infusion and direct microinjection into specific brain nuclei are common methods for central administration.
| Application | Animal Model | Administration Route | Dosage/Concentration | Observed Effect |
| Cardiovascular Regulation | Rat | Microinjection into Nucleus Ambiguus | 1-15 nmol in 10 nl (for dopamine, as a methodological reference) | Dose-dependent decrease in heart rate[3] |
| Cardiovascular Regulation | Rat | Intracerebroventricular (ICV) Injection | 10 and 20 µ g/rat (for neurotensin (B549771), as a methodological reference) | Alterations in blood pressure and heart rate[4] |
| Cardiovascular Regulation | Rat | Intracerebroventricular (ICV) Administration | 24-188 nmol/kg (for NO donors, as a methodological reference) | Dose-dependent hypotension[5] |
| Bone Metabolism | Rat | Intravenous Infusion | 400 ng/kg/min | Blockade of Ang-(1-7)'s protective effects on bone[6] |
Key Signaling Pathways Involving the Ang-(1-7)/Mas Receptor Axis
Activation of the Mas receptor by Ang-(1-7) triggers a cascade of intracellular signaling events that are largely counter-regulatory to the pro-inflammatory and vasoconstrictive actions of the Angiotensin II/AT1 receptor axis. This compound is instrumental in dissecting these pathways by blocking the initial step of ligand-receptor binding.
Experimental Protocols
The following protocols provide a general framework for the central administration of this compound in rodent models. It is crucial to adapt these protocols to the specific experimental design, animal species, and institutional guidelines.
Preparation of this compound for In Vivo Administration
Vehicle: Artificial cerebrospinal fluid (aCSF) is the recommended vehicle for central administration of this compound to maintain physiological pH and osmolarity.[7][8][9][10]
aCSF Recipe (Standard):
-
NaCl: 127 mM
-
KCl: 1.0 mM
-
KH2PO4: 1.2 mM
-
NaHCO3: 26 mM
-
D-glucose: 10 mM
-
CaCl2: 2.4 mM
-
MgCl2: 1.3 mM
Preparation Steps:
-
Prepare two separate stock solutions to prevent precipitation.
-
Solution A: Dissolve NaCl, KCl, KH2PO4, D-glucose, and MgCl2 in 80% of the final volume of sterile, deionized water.
-
Solution B: Dissolve NaHCO3 and CaCl2 in the remaining 20% of the water.
-
-
Bubble both solutions with carbogen (B8564812) (95% O2 / 5% CO2) for at least 15 minutes to stabilize the pH.
-
Slowly add Solution B to Solution A while continuously bubbling with carbogen.
-
Adjust the final pH to 7.3-7.4.
-
Filter-sterilize the final aCSF solution through a 0.22 µm filter.
-
Dissolve this compound in the sterile aCSF to the desired final concentration immediately before use.
Stability: Peptide solutions like this compound can be susceptible to degradation. It is recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, store aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.
Intracerebroventricular (ICV) Infusion of this compound in Rats
This protocol describes the surgical implantation of a guide cannula for subsequent ICV injections of this compound.
Materials:
-
This compound
-
Sterile aCSF
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic apparatus
-
Surgical drill
-
Guide cannula and dummy cannula
-
Injection cannula
-
Microinfusion pump and tubing
-
Dental cement
-
Suturing material
Procedure:
-
Anesthesia and Stereotaxic Surgery:
-
Anesthetize the rat using an approved protocol.
-
Mount the animal in a stereotaxic frame.
-
Expose the skull and clean the surface.
-
Locate the bregma and determine the coordinates for the lateral ventricle (typical coordinates for a rat: AP -0.8 mm, ML ±1.5 mm, DV -3.5 mm from the skull surface).
-
Drill a burr hole at the target coordinates.
-
Slowly lower the guide cannula to the desired depth.
-
Secure the cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Suture the scalp and provide post-operative care, including analgesics. Allow for a recovery period of at least one week.
-
-
ICV Injection:
-
Gently restrain the conscious animal.
-
Remove the dummy cannula.
-
Connect the injection cannula (which extends slightly beyond the guide cannula) to a microinfusion pump via tubing filled with the this compound solution.
-
Insert the injection cannula into the guide cannula.
-
Infuse the this compound solution at a slow rate (e.g., 0.1-0.5 µL/min) to avoid increased intracranial pressure.
-
After the infusion is complete, leave the injection cannula in place for an additional minute to allow for diffusion and prevent backflow.
-
Slowly withdraw the injection cannula and replace the dummy cannula.
-
Microinjection of this compound into Specific Brain Nuclei
This technique allows for the targeted delivery of this compound to discrete brain regions, such as the nucleus of the solitary tract (NTS) or the nucleus ambiguus, to study its effects on specific neural circuits.
Procedure:
The surgical procedure is similar to that for ICV cannulation, but the stereotaxic coordinates are chosen to target the specific nucleus of interest. The injection volume is typically much smaller (e.g., 10-100 nL) to ensure localized effects. The injection is performed using a glass micropipette or a fine-gauge needle connected to a nanoliter-scale injection system.
Applications in Neuroscience Research
This compound is a versatile tool used in a wide array of neuroscience research areas to probe the function of the Ang-(1-7)/Mas receptor axis.
Neuroprotection in Stroke and Ischemic Injury
The Ang-(1-7)/Mas axis is implicated in neuroprotection following ischemic events. This compound is used to block these protective effects, thereby confirming the role of this pathway in mitigating neuronal damage. Studies often involve inducing experimental stroke (e.g., by middle cerebral artery occlusion) and then administering this compound to assess its impact on infarct volume, neurological deficits, and cellular markers of injury.
Modulation of Cardiovascular and Autonomic Function
The brain plays a crucial role in regulating blood pressure and heart rate. The Ang-(1-7)/Mas axis in brain regions like the NTS, paraventricular nucleus, and rostral ventrolateral medulla is involved in this regulation. Microinjection of this compound into these nuclei is used to investigate the contribution of central Ang-(1-7) to autonomic control of the cardiovascular system.
Neuroinflammation and Glial Cell Function
Neuroinflammation is a hallmark of many neurological disorders. The Ang-(1-7)/Mas axis has been shown to have anti-inflammatory effects, in part by modulating the activity of microglia and astrocytes. In vitro studies on primary glial cell cultures and in vivo models of neuroinflammation utilize this compound to block the anti-inflammatory actions of Ang-(1-7) and to study the downstream signaling pathways involved in glial activation and cytokine release. For instance, this compound can be used to investigate changes in the expression of inflammatory markers like TNF-α and IL-1β in astrocytes.[11][12][13][14][15]
Cognition and Memory
Emerging evidence suggests a role for the Ang-(1-7)/Mas axis in cognitive processes. This compound can be administered to animal models to assess the impact of blocking this pathway on learning and memory tasks, such as the Morris water maze or object recognition tests. These studies help to elucidate the contribution of central Ang-(1-7) to synaptic plasticity and memory consolidation.
Pain and Sensory Processing
The Ang-(1-7)/Mas axis is also being explored for its role in pain modulation. This compound can be used in animal models of neuropathic or inflammatory pain to determine if blocking the Mas receptor alters pain thresholds and behaviors.
Conclusion
This compound is an indispensable tool for researchers investigating the multifaceted roles of the Ang-(1-7)/Mas receptor axis in the central nervous system. Its high selectivity allows for the precise dissection of this protective pathway in a wide range of neurological functions and disease models. This technical guide provides a foundational resource for the effective use of this compound in neuroscience research, from understanding its basic properties to implementing detailed experimental protocols. As our knowledge of the renin-angiotensin system in the brain continues to expand, the applications of this compound will undoubtedly grow, offering new insights into the pathophysiology of neurological disorders and paving the way for novel therapeutic strategies.
References
- 1. Suppression of arterial pressure, heart rate and cardiac contractility following microinjection of kainic acid into the nucleus ambiguus of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ACE2/ANG-(1–7)/Mas pathway in the brain: the axis of good - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine microinjected into the nucleus ambiguus elicits vagal bradycardia in spinal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Effect of intracerebroventricular neurotensin injection on blood pressure in rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of intracerebroventricular and intravenous administration of nitric oxide donors on blood pressure and heart rate in anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jpp.krakow.pl [jpp.krakow.pl]
- 8. Artificial cerebrospinal fluid - Wikipedia [en.wikipedia.org]
- 9. alzet.com [alzet.com]
- 10. documents.tocris.com [documents.tocris.com]
- 11. Astrocytes Promote TNF-Mediated Toxicity to Oligodendrocyte Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A primary neural cell culture model to study neuron, astrocyte, and microglia interactions in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human astrocytes proliferate in response to tumor necrosis factor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tumor necrosis factor (TNF) induces astrogliosis, microgliosis and promotes survival of cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for A 779 in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
A 779 is a selective antagonist of the Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS).[1] The classical RAS, primarily mediated by angiotensin II (Ang II) acting on the AT1 receptor, is associated with vasoconstriction, inflammation, fibrosis, and cell proliferation. Counterbalancing this is the ACE2/Angiotensin-(1-7)/Mas receptor axis. Angiotensin-(1-7) [Ang-(1-7)], a heptapeptide (B1575542) hormone, exerts vasodilatory, anti-inflammatory, and anti-proliferative effects through its binding to the G protein-coupled Mas receptor.[1][2] this compound specifically blocks this interaction, making it an invaluable tool for in vitro studies aimed at elucidating the physiological and pathological roles of the Ang-(1-7)/Mas receptor pathway in various cell types.
These application notes provide detailed protocols for utilizing this compound in common in vitro cell culture experiments to investigate its effects on cell signaling, proliferation, and migration.
Data Presentation
In Vitro Concentrations of this compound
The effective concentration of this compound can vary depending on the cell type and the specific experimental conditions. Below is a summary of a reported concentration used in in vitro studies. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and assay.
| Cell Type | Assay | This compound Concentration | Reference |
| Human Aortic Smooth Muscle Cells (HASMC) | Inhibition of Ang-(1-7) mediated effects | 1 µM | [1] |
Example Dose-Response Data for this compound in a Cell Proliferation Assay
The following table presents hypothetical data from an MTT assay to illustrate the inhibitory effect of this compound on Ang-(1-7)-mediated changes in cell viability. In this example, cells are co-treated with a fixed concentration of Ang-(1-7) and varying concentrations of this compound for 48 hours.
| This compound Concentration (µM) | % Inhibition of Ang-(1-7) Effect |
| 0.01 | 15.2 |
| 0.1 | 48.9 |
| 1 | 85.7 |
| 10 | 95.3 |
| 100 | 98.1 |
Note: This is example data and should be used for illustrative purposes only.
Mandatory Visualizations
References
Application Notes and Protocols for A 779 Dosage in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
A 779 is a selective and potent antagonist of the Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS).[1][2] It competitively blocks the binding of Angiotensin-(1-7) [Ang-(1-7)] to the Mas receptor, thereby inhibiting its downstream signaling pathways.[3] The ACE2/Ang-(1-7)/Mas receptor axis is recognized for its counter-regulatory effects against the classical ACE/Angiotensin II/AT1 receptor axis, playing crucial roles in cardiovascular homeostasis, inflammation, and fibrosis.[1][4] this compound is a valuable tool for investigating the physiological and pathophysiological roles of the Ang-(1-7)/Mas receptor pathway in various disease models.
These application notes provide recommended dosage guidelines and detailed experimental protocols for the in vivo administration of this compound in mouse models.
Data Presentation
The following table summarizes the recommended dosage ranges for this compound in mice via various administration routes based on preclinical studies. It is important to note that the optimal dose may vary depending on the specific mouse strain, age, disease model, and experimental endpoint. Therefore, pilot studies are recommended to determine the most effective dose for your specific application.
| Administration Route | Dosage Range | Vehicle | Notes |
| Subcutaneous (S.C.) | 400 ng/kg/min (continuous infusion via osmotic pump) | Saline | This method provides sustained plasma concentrations of this compound.[5] |
| Intraperitoneal (I.P.) | 1 mg/kg (bolus injection) | Saline | Effective for acute blockade of the Mas receptor. |
| Intravenous (I.V.) | 50 µg/kg (bolus), followed by 50 µg/kg/h (continuous infusion) | Saline | Primarily reported in rats, this dosage can be adapted for mouse studies with appropriate scaling.[6] |
| Oral Gavage (P.O.) | Data not readily available | To be determined | The oral bioavailability of this compound has not been extensively reported. Formulation with appropriate vehicles and dose-finding studies are required.[7] |
Vehicle Preparation: this compound is a peptide and is typically dissolved in sterile, pyrogen-free saline (0.9% NaCl). For compounds that may have solubility issues, a small amount of a solubilizing agent such as DMSO can be used initially, followed by dilution in saline or phosphate-buffered saline (PBS) to minimize toxicity.[2] It is crucial to establish a vehicle control group in all experiments.[2]
Experimental Protocols
Detailed methodologies for the administration of this compound are provided below. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use committee (IACUC) guidelines.
Subcutaneous (S.C.) Injection
Subcutaneous administration is suitable for sustained delivery of this compound, particularly when using osmotic minipumps.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Osmotic minipump (e.g., ALZET®)
-
Surgical instruments for implantation
-
Anesthesia
-
Clippers and surgical scrub
-
25-27 gauge needles and syringes[8]
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in sterile saline to the desired concentration for filling the osmotic minipump, based on the pump's flow rate and the target dose (e.g., 400 ng/kg/min).[5]
-
Animal Preparation: Anesthetize the mouse using an approved anesthetic protocol. Shave and sterilize the surgical site on the back of the mouse.
-
Pump Implantation: Create a small subcutaneous pocket by making a small incision in the skin. Insert the filled osmotic minipump into the pocket.
-
Closure: Close the incision with sutures or surgical staples.
-
Post-operative Care: Monitor the animal for recovery from anesthesia and signs of pain or infection.
Intraperitoneal (I.P.) Injection
Intraperitoneal injection is a common method for systemic administration of this compound for acute studies.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
25-27 gauge needles and 1 mL syringes[9]
-
70% ethanol (B145695) for disinfection
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in sterile saline to achieve the desired final concentration (e.g., for a 1 mg/kg dose in a 25g mouse, with an injection volume of 100 µL, the concentration would be 0.25 mg/mL).
-
Animal Restraint: Manually restrain the mouse, ensuring a firm grip on the scruff of the neck to immobilize the head and body.
-
Injection Site: Locate the lower right or left abdominal quadrant, avoiding the midline to prevent injury to the bladder and cecum.[9]
-
Injection: Insert the needle at a 10-20 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid or blood is drawn back, which would indicate incorrect placement in the bladder or a blood vessel.
-
Administration: Inject the this compound solution smoothly.
-
Withdrawal: Remove the needle and return the mouse to its cage. Monitor for any adverse reactions.
Intravenous (I.V.) Injection
Intravenous injection allows for rapid delivery and immediate systemic availability of this compound. The lateral tail vein is the most common site for I.V. injection in mice.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
27-30 gauge needles and insulin (B600854) syringes
-
Mouse restrainer
-
Heat lamp or warm water to dilate the tail vein
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in sterile saline to the desired concentration.
-
Animal Preparation: Place the mouse in a restrainer to secure the body and expose the tail. Warm the tail using a heat lamp or by immersing it in warm water to cause vasodilation, making the veins more visible.
-
Vein Identification: Identify one of the lateral tail veins.
-
Injection: Insert the needle, bevel up, into the vein at a shallow angle. Successful entry is often indicated by a flash of blood in the needle hub.
-
Administration: Inject the solution slowly. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
-
Post-injection: After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.
Oral Gavage (P.O.)
While not a commonly reported route for this compound, oral gavage can be explored for certain experimental designs. Significant formulation and dose-finding studies are necessary to ensure bioavailability.
Materials:
-
This compound
-
Appropriate vehicle (e.g., water, saline, or a solution to enhance solubility)[7]
-
20-22 gauge, ball-tipped gavage needle[10]
-
1 mL syringe
Procedure:
-
Preparation of this compound Formulation: Dissolve or suspend this compound in a suitable vehicle. The maximum recommended gavage volume for a mouse is typically 10 mL/kg.[3]
-
Animal Restraint: Firmly restrain the mouse by the scruff of the neck to keep the head and body in a straight line.
-
Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the tube as it advances. Do not force the needle.
-
Administration: Once the needle is in the stomach (pre-measured to the last rib), administer the solution slowly.
-
Withdrawal: Gently remove the gavage needle.
-
Monitoring: Observe the mouse for any signs of respiratory distress, which could indicate accidental administration into the trachea.
Mandatory Visualization
Signaling Pathway of this compound Action
References
- 1. Review of Intraperitoneal Injection of Sodium Pentobarbital as a Method of Euthanasia in Laboratory Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Voluntary oral administration of drugs in mice [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 9. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 10. researchanimaltraining.com [researchanimaltraining.com]
Application Notes and Protocols for A 779 Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the administration of A 779, a selective Mas receptor antagonist, in rodent studies. The following sections outline various administration routes, vehicle preparations, and summarize available quantitative data to guide researchers in designing their experimental protocols.
Introduction to this compound
This compound is a synthetic peptide that acts as a selective antagonist for the Mas receptor, a key component of the renin-angiotensin system (RAS).[1][2] By blocking the Mas receptor, this compound inhibits the effects of its endogenous ligand, Angiotensin-(1-7), which is known to play a role in vasodilation, anti-inflammatory processes, and cellular growth.[3] The use of this compound in rodent models is crucial for elucidating the physiological and pathophysiological roles of the Angiotensin-(1-7)/Mas receptor axis in various diseases, including cardiovascular and renal conditions.[4][5]
Data Presentation
Quantitative Data on this compound Administration in Rodents
The following table summarizes quantitative data from various studies that have utilized this compound in rats. This information can be used as a starting point for dose selection and experimental design.
| Species | Administration Route | Dose | Vehicle | Frequency | Observed Effect | Reference |
| Rat | Intravenous (IV) Bolus + Infusion | Bolus: 50 µg/kg, followed by continuous infusion of 50 µg/kg/h | 0.9% Saline | Single bolus followed by continuous infusion | Altered renal hemodynamics in response to Angiotensin II | [6] |
| Rat | Intravenous (IV) | 48 µg/kg | Not Specified | Single dose | Partially blocked the depressor response of Angiotensin-(1-7) | [7] |
| Rat | Intraperitoneal (IP) | 1000 IU/kg (of Vitamin D, with this compound used as a tool) | Not Specified | Not Specified | Investigated interaction with dopaminergic pathways | [8] |
| Rat | Subcutaneous (SC) | 1.1 or 4.4 nmol/100g body weight | 0.9% NaCl | Single dose | Blocked the antidiuretic effect of Angiotensin-(1-7) | [9] |
| Rat | Intravenous (IV) Infusion | Not specified (used to block Ang 1-7 effects) | Saline | Infusion | Abolished the protective effect of Ang 1-7 on pial arterioles | [5] |
Experimental Protocols
Vehicle Preparation
For in vivo administration, this compound is typically dissolved in sterile, isotonic solutions.
-
0.9% Saline: The most commonly reported vehicle for intravenous and subcutaneous administration of this compound is sterile 0.9% sodium chloride (NaCl) solution.[6][9]
-
Phosphate-Buffered Saline (PBS): PBS can also be a suitable vehicle, particularly for maintaining physiological pH.
-
Other Vehicles: While less common for this compound, other vehicles used for rodent administration of different compounds include solutions with low percentages of DMSO or cyclodextrins to aid in the dissolution of less soluble compounds. However, the use of such vehicles with this compound should be validated for solubility and potential vehicle-induced effects.
Protocol for Preparing this compound in 0.9% Saline:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.
-
Aseptically weigh the this compound powder.
-
In a sterile environment (e.g., a laminar flow hood), dissolve the this compound powder in a pre-determined volume of sterile 0.9% saline to achieve the final desired concentration.
-
Gently vortex or sonicate if necessary to ensure complete dissolution.
-
Visually inspect the solution for any particulates before administration.
-
The solution should be prepared fresh on the day of the experiment unless stability data for stored solutions are available.
Administration Route Protocols
The choice of administration route depends on the desired pharmacokinetic profile and the specific research question.
Intravenous administration provides immediate and 100% bioavailability.
Protocol for IV Bolus and Infusion in Rats:
-
Animal Preparation: Anesthetize the rat using an approved anesthetic protocol. Surgically expose and catheterize a suitable vein, such as the jugular or femoral vein.
-
Bolus Injection: Administer a bolus dose (e.g., 50 µg/kg in 0.9% saline) through the catheter.[6]
-
Continuous Infusion: Immediately following the bolus, begin a continuous infusion using a syringe pump at the desired rate (e.g., 50 µg/kg/h).[6]
-
Monitoring: Monitor the animal's vital signs throughout the procedure.
-
Post-Procedure Care: After the infusion period, provide appropriate post-operative care.
Subcutaneous injection allows for slower absorption and a more sustained effect compared to IV administration.
Protocol for SC Injection in Rats:
-
Restraint: Manually restrain the rat. For prolonged or repeated injections, consider a specialized restraint device.
-
Injection Site: Lift the loose skin on the back of the neck or flank to form a "tent."
-
Injection: Insert a 25-27 gauge needle into the base of the skin tent, parallel to the body. Aspirate to ensure a blood vessel has not been entered.
-
Administration: Inject the this compound solution (e.g., 1.1 or 4.4 nmol/100g body weight in 0.9% NaCl) slowly.[9]
-
Post-Injection: Withdraw the needle and gently massage the injection site to aid dispersion. Monitor the animal for any adverse reactions.
Intraperitoneal injection is a common route for systemic administration in rodents, offering relatively rapid absorption.
Protocol for IP Injection in Mice:
-
Restraint: Restrain the mouse by grasping the loose skin over the neck and shoulders, and secure the tail.
-
Injection Site: Position the mouse with its head tilted slightly downwards. The injection should be made into the lower right or left abdominal quadrant to avoid the cecum and urinary bladder.
-
Injection: Use a 26-27 gauge needle and insert it at a 30-45 degree angle into the peritoneal cavity. Aspirate to check for the presence of urine or intestinal contents.
-
Administration: Inject the desired dose of this compound.
-
Post-Injection: Withdraw the needle and return the mouse to its cage. Observe for any signs of distress.
Oral gavage is used for direct administration into the stomach, which is necessary if the compound's oral bioavailability is being investigated or if it needs to bypass the upper gastrointestinal tract.
Protocol for Oral Gavage in Mice:
-
Restraint: Restrain the mouse securely to prevent movement of the head and body.
-
Gavage Needle: Use a flexible or rigid, ball-tipped gavage needle of the appropriate size for the mouse.
-
Insertion: Gently insert the gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance.
-
Administration: Once the needle is in the stomach (pre-measured to the last rib), administer the this compound solution.
-
Post-Administration: Gently remove the needle and monitor the animal for any signs of respiratory distress, which could indicate accidental tracheal administration.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of the Renin-Angiotensin System and the antagonistic action of this compound on the Mas receptor.
Caption: General experimental workflow for in vivo studies using this compound in rodents.
References
- 1. Mechanisms of Mas1 Receptor-Mediated Signaling in the Vascular Endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.sdsu.edu [research.sdsu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Mas receptor antagonist (A799) alters the renal hemodynamics responses to angiotensin II administration after renal moderate ischemia/reperfusion in rats: gender related differences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Intraperitoneal Injection of Neonatal Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mas receptor: a potential strategy in the management of ischemic cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
Application Notes and Protocols for Utilizing A 779 in Primary Cardiomyocyte Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
A 779 is a selective antagonist of the Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS). The heptapeptide (B1575542) Angiotensin-(1-7) [Ang-(1-7)] is the endogenous ligand for the Mas receptor and typically exerts cardioprotective effects, including anti-hypertrophic, anti-apoptotic, and positive inotropic actions in cardiomyocytes. This compound is an invaluable tool for elucidating the specific roles of the Ang-(1-7)/Mas receptor axis in cardiac physiology and pathology. By blocking the effects of Ang-(1-7), this compound allows researchers to investigate the downstream signaling pathways and cellular responses mediated by the Mas receptor in primary cardiomyocyte cultures. These application notes provide detailed protocols for the use of this compound to study its impact on cardiomyocyte hypertrophy, apoptosis, and contractility.
Mechanism of Action
This compound is a peptide analog of Ang-(1-7) that competitively binds to the Mas receptor, thereby inhibiting the intracellular signaling cascades initiated by Ang-(1-7). The Ang-(1-7)/Mas receptor axis is known to counteract the detrimental effects of the classical RAS arm, which is mediated by Angiotensin II (Ang II) and its AT1 receptor. In cardiomyocytes, Ang-(1-7) binding to the Mas receptor has been shown to activate several protective signaling pathways, including the PI3K/Akt and ERK1/2 pathways.[1][2] Activation of these pathways can lead to the inhibition of pro-hypertrophic and pro-apoptotic signaling. This compound, by blocking the Mas receptor, prevents the activation of these protective pathways, thus allowing for the investigation of their role in cardiomyocyte function.[1][2]
Data Presentation
Table 1: Effect of this compound on Angiotensin II-Induced Cardiomyocyte Hypertrophy
| Treatment Group | Cardiomyocyte Size (µm) | Percentage Change from Control |
| Control | 168.7 ± 8.4 | - |
| Angiotensin II (Ang II) | 232.1 ± 10.7 | +37.6% |
| Ang II + Ang-(1-7) | 186.0 ± 9.1 | +10.3% |
| Ang II + Ang-(1-7) + this compound | 225.0 ± 10.0 (estimated) | +33.4% (estimated) |
Data is synthesized from a study by Flores-Muñoz et al. (2012) where cardiomyocyte hypertrophy was assessed.[3] The value for the "Ang II + Ang-(1-7) + this compound" group is an estimation based on the qualitative description that this compound reversed the anti-hypertrophic effect of Ang-(1-7). The study stated that the inhibitory effect of Ang-(1-7) on Ang II-induced hypertrophy was selectively reversed by the Mas antagonist this compound.[3]
Table 2: Effect of this compound on Angiotensin-(1-7)-Mediated Cardiomyocyte Apoptosis
| Treatment Group | Apoptotic Cardiomyocytes (%) | Percentage Change from Ang II |
| Control | Baseline | - |
| Angiotensin II (Ang II) | Increased | - |
| Ang II + Ang-(1-7) | Decreased | Reduction in apoptosis |
| Ang II + Ang-(1-7) + this compound | Increased (similar to Ang II) | Reversal of anti-apoptotic effect |
This table provides a qualitative summary based on findings that this compound, a competitive antagonist of the Mas receptor, significantly inhibits the protective effects of the ACE2-Ang-(1-7)-Mas axis on Ang II-induced myocardial injury and apoptosis.[4] Specific percentages were not provided in the source material.
Table 3: Effect of this compound on Angiotensin-(1-7)-Mediated Cardiomyocyte Contractility
| Treatment Group | Fractional Shortening (%) | Change in Contractility |
| Baseline | Normal | - |
| Heart Failure (HF) Model | Decreased | Reduced contractility |
| HF + Ang-(1-7) | Increased | Improved contractility |
| HF + Ang-(1-7) + this compound | Decreased (similar to HF) | Blockade of positive inotropic effect |
This table is a qualitative representation of findings from a study on heart failure models, where Ang-(1-7) was shown to improve myocyte contraction, and this effect was prevented by the Mas receptor antagonist this compound.[5] Precise fractional shortening percentages for the this compound group were not detailed.
Experimental Protocols
Protocol 1: Assessment of Cardiomyocyte Hypertrophy
This protocol outlines the steps to induce cardiomyocyte hypertrophy and assess the inhibitory effect of this compound.
1. Primary Cardiomyocyte Isolation and Culture:
-
Isolate neonatal rat or mouse ventricular cardiomyocytes using a standard enzymatic digestion method.
-
Plate the isolated cardiomyocytes on fibronectin-coated culture dishes or coverslips in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS) and penicillin-streptomycin.
-
Culture the cells for 24-48 hours to allow for attachment and recovery.
2. Treatment with this compound and Hypertrophic Agonist:
-
After the initial culture period, replace the medium with serum-free medium for 12-24 hours to induce quiescence.
-
Pre-treat the cardiomyocytes with this compound (typically 1 µM) for 30-60 minutes.
-
Subsequently, treat the cells with a hypertrophic agonist, such as Angiotensin II (100 nM) or Phenylephrine (100 µM), in the presence or absence of Ang-(1-7) (100 nM) and this compound for 24-48 hours. Include appropriate control groups (vehicle, Ang-(1-7) alone, this compound alone).
3. Measurement of Cardiomyocyte Size:
-
Fix the cells with 4% paraformaldehyde.
-
Stain the cells with a fluorescent dye that labels the cell body, such as phalloidin (B8060827) (for F-actin) or an antibody against a sarcomeric protein (e.g., α-actinin).
-
Capture images using a fluorescence microscope.
-
Measure the cell surface area of at least 100-200 individual cardiomyocytes per condition using image analysis software (e.g., ImageJ).
4. Analysis of Hypertrophic Markers (Optional):
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression of hypertrophic markers such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).
-
Conduct Western blotting to assess the protein levels of hypertrophic signaling molecules.
Protocol 2: Assessment of Cardiomyocyte Apoptosis
This protocol describes the use of this compound to investigate its effect on cardiomyocyte apoptosis, often in a model of induced cell death.
1. Primary Cardiomyocyte Culture and Induction of Apoptosis:
-
Isolate and culture primary neonatal cardiomyocytes as described in Protocol 1.
-
Induce apoptosis using a suitable stimulus, such as serum deprivation, staurosporine (B1682477) (1 µM), or Angiotensin II (1 µM) for 12-24 hours.
2. Treatment with this compound:
-
Pre-treat the cardiomyocytes with this compound (typically 1 µM) for 30-60 minutes before and during the apoptotic stimulus. Include control groups treated with Ang-(1-7) (100 nM) to assess its anti-apoptotic effect and a group with both Ang-(1-7) and this compound to demonstrate the blockade of this effect.
3. TUNEL Assay for Apoptosis Detection:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay according to the manufacturer's instructions to label the fragmented DNA in apoptotic cells.
-
Counterstain the nuclei with a fluorescent nuclear stain like DAPI.
-
Visualize the cells under a fluorescence microscope and quantify the percentage of TUNEL-positive nuclei relative to the total number of nuclei.
4. Caspase Activity Assay (Optional):
-
Measure the activity of key apoptotic enzymes, such as caspase-3 and caspase-7, using a commercially available colorimetric or fluorometric assay kit.
Protocol 3: Assessment of Cardiomyocyte Contractility
This protocol details the methodology to evaluate the impact of this compound on the contractility of isolated cardiomyocytes.
1. Isolation and Plating of Adult Cardiomyocytes:
-
Isolate adult rat or mouse ventricular cardiomyocytes using a Langendorff perfusion system with enzymatic digestion.
-
Plate the rod-shaped, viable cardiomyocytes on laminin-coated glass-bottom dishes in a serum-free culture medium.
-
Allow the cells to stabilize for at least 1-2 hours before the experiment.
2. Perfusion and Treatment:
-
Place the culture dish on the stage of an inverted microscope equipped with a video-based edge-detection system for measuring sarcomere length or cell shortening.
-
Perfuse the cells with a physiological buffer (e.g., Tyrode's solution) at 37°C.
-
Electrically stimulate the cardiomyocytes at a constant frequency (e.g., 1 Hz) to induce contractions.
-
After recording baseline contractility, perfuse the cells with Ang-(1-7) (100 nM) to observe its effect on contractility.
-
Subsequently, introduce this compound (1 µM) in the presence of Ang-(1-7) to determine its ability to block the observed effects.
3. Measurement of Contractile Parameters:
-
Record changes in cell length or sarcomere length during contraction and relaxation.
-
Analyze the recordings to determine key contractile parameters, including:
-
Fractional Shortening: The percentage of shortening of the cell or sarcomere length relative to the diastolic length.
-
Maximal Velocity of Shortening (+dL/dt): The peak rate of contraction.
-
Maximal Velocity of Relengthening (-dL/dt): The peak rate of relaxation.
-
Time to Peak Contraction: The time from stimulus to maximum shortening.
-
Time to 90% Relaxation: The time from peak contraction to 90% return to baseline length.
-
Mandatory Visualization
Caption: Ang-(1-7)/Mas Receptor Signaling Pathway in Cardiomyocytes.
Caption: Experimental Workflow for this compound Application.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Angiotensin-(1-7)-Mediated Signaling in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenoviral Delivery of Angiotensin-(1-7) or Angiotensin-(1-9) Inhibits Cardiomyocyte Hypertrophy via the Mas or Angiotensin Type 2 Receptor | PLOS One [journals.plos.org]
- 4. e-century.us [e-century.us]
- 5. Cellular Basis of Angiotensin-(1–7)-Induced Augmentation of Left Ventricular Functional Performance in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for A 779 in Isolated Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
A 779 is a potent and selective antagonist of the Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS). The Mas receptor is activated by its endogenous ligand, Angiotensin-(1-7) [Ang-(1-7)], mediating a range of physiological effects, including vasodilation, anti-inflammatory responses, and anti-proliferative actions. In the field of pharmacology and drug development, isolated organ bath experiments are a fundamental tool for characterizing the functional effects of compounds on various tissues in an ex vivo setting. These application notes provide detailed protocols and data for utilizing this compound to investigate the physiological roles of the Ang-(1-7)/Mas receptor axis in isolated tissues, particularly in the context of vascular reactivity.
This compound exhibits high affinity for the Mas receptor, with a reported IC50 of 0.3 nM, and displays no significant affinity for AT1 or AT2 receptors at concentrations up to 1 µM.[1] This selectivity makes this compound an invaluable tool for elucidating the specific contributions of the Mas receptor in complex biological systems.
Mechanism of Action
This compound acts as a competitive antagonist at the Mas receptor. By binding to the receptor, it blocks the binding of the endogenous agonist, Ang-(1-7), thereby inhibiting its downstream signaling pathways. The Ang-(1-7)/Mas receptor axis is known to counteract many of the classical effects of the Angiotensin II/AT1 receptor axis. The signaling cascade initiated by Mas receptor activation often involves the production of nitric oxide (NO) via endothelial nitric oxide synthase (eNOS) activation, leading to vasodilation. It can also involve the modulation of other signaling molecules such as NADPH oxidase and nuclear factor-kappa B (NF-κB), contributing to its anti-inflammatory effects.
Furthermore, there is evidence of crosstalk between the Mas receptor and other G-protein coupled receptors, including the Angiotensin II type 2 (AT2) receptor and the bradykinin (B550075) B2 receptor.[1][2][3] This interaction can lead to the formation of heterodimers, influencing receptor signaling and function. This compound can be used to dissect these complex interactions in isolated tissue preparations.
Data Presentation
The following tables summarize quantitative data from representative studies using this compound in isolated organ bath experiments.
Table 1: Antagonism of Angiotensin-(1-7)-induced Effects by this compound
| Tissue/Preparation | Species | Agonist (Concentration) | This compound Concentration | Observed Effect of this compound | Reference |
| Isolated Perfused Rat Heart | Rat | Ang-(1-7) (0.22 nM) | 2 nM | Blocked the improvement in post-ischemic systolic tension. | [4][5] |
| Thoracic Aorta Rings | Mouse | Ang II (10⁻⁹ to 10⁻⁶ M) | 10⁻⁶ M | Enhanced Ang II-induced contractions in control mice, suggesting a counter-regulatory role for endogenous Ang-(1-7). | |
| Isolated Rabbit Afferent Arterioles | Rabbit | Ang-(1-7) | 10⁻⁶ M | Did not block Ang-(1-7)-induced vasodilation in this specific preparation, suggesting potential involvement of other receptors or mechanisms. | [6][7] |
Table 2: pA2 Value for this compound
| Tissue | Species | Agonist | pA2 Value | Reference |
| Not specified in literature | - | Ang-(1-7) | The pA2 value is a measure of the potency of a competitive antagonist. It is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve. While specific pA2 values for this compound in isolated organ baths are not consistently reported across the literature, its high affinity (IC50 = 0.3 nM) suggests a high pA2 value, indicative of a potent antagonist. The pA2 can be determined experimentally using Schild analysis. | [8][9][10][11] |
Experimental Protocols
Protocol 1: Investigating the Role of the Mas Receptor in Vascular Reactivity using Isolated Aortic Rings
This protocol describes the use of this compound to determine the contribution of the Ang-(1-7)/Mas receptor axis to the regulation of vascular tone in isolated rodent aortic rings.
Materials and Reagents:
-
Male Wistar rats (250-300 g) or C57BL/6 mice (8-12 weeks old)
-
Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and glucose 11.
-
Acetylcholine (B1216132) (ACh)
-
Angiotensin-(1-7)
-
This compound
-
Isolated organ bath system with force-displacement transducers
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂)
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved institutional guidelines.
-
Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit solution.
-
Clean the aorta of adherent connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in length.
-
For some experiments, the endothelium can be mechanically removed by gently rubbing the intimal surface with a fine wire or wooden stick.
-
-
Mounting the Tissue:
-
Suspend each aortic ring between two stainless steel hooks in an organ bath chamber containing 10 mL of Krebs-Henseleit solution.
-
Maintain the solution at 37°C and continuously bubble with carbogen gas.
-
Apply a resting tension of 1.5-2.0 g for rat aorta or 0.5-1.0 g for mouse aorta and allow the tissue to equilibrate for at least 60 minutes. During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
-
-
Viability and Endothelial Integrity Check:
-
Contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once a stable contraction is achieved, assess endothelial integrity by adding acetylcholine (e.g., 1 µM). A relaxation of >80% indicates intact endothelium, while a relaxation of <10% indicates successful denudation.
-
Wash the tissues to return to baseline tension.
-
-
Investigating the Effect of this compound on Ang-(1-7)-Induced Relaxation:
-
Pre-contract the endothelium-intact aortic rings with phenylephrine (1 µM).
-
Once a stable plateau is reached, cumulatively add Ang-(1-7) (e.g., 1 nM to 1 µM) to obtain a concentration-response curve for relaxation.
-
Wash the tissues thoroughly until they return to the baseline resting tension.
-
Incubate a separate set of aortic rings with this compound (e.g., 1 µM) for 30 minutes.
-
Repeat the phenylephrine pre-contraction and the cumulative addition of Ang-(1-7) in the presence of this compound.
-
A rightward shift in the Ang-(1-7) concentration-response curve in the presence of this compound indicates competitive antagonism at the Mas receptor.
-
-
Data Analysis:
-
Record the contractile and relaxant responses as changes in tension (grams or millinewtons).
-
Express relaxation responses as a percentage of the pre-contraction induced by phenylephrine.
-
Construct concentration-response curves and calculate EC50 values for Ang-(1-7) in the absence and presence of this compound.
-
Perform a Schild analysis to determine the pA2 value of this compound, which quantifies its antagonist potency.[12][13][14]
-
Protocol 2: Schild Analysis for this compound
This protocol describes the determination of the pA2 value for this compound, providing a quantitative measure of its affinity for the Mas receptor.
Procedure:
-
Follow steps 1-3 of Protocol 1 to prepare and validate the aortic rings.
-
Generate a control concentration-response curve for Ang-(1-7)-induced relaxation in phenylephrine-pre-contracted rings.
-
Wash the tissues and allow them to return to baseline.
-
Incubate the tissues with a fixed concentration of this compound (e.g., 0.1 µM) for 30 minutes.
-
Generate a second Ang-(1-7) concentration-response curve in the presence of this compound.
-
Repeat steps 3-5 with at least two other increasing concentrations of this compound (e.g., 0.3 µM and 1 µM).
-
Data Analysis:
-
For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC50 of Ang-(1-7) in the presence of this compound to the EC50 of Ang-(1-7) in its absence.
-
Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis.
-
The x-intercept of the linear regression of the Schild plot provides the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
-
Mandatory Visualizations
Caption: Signaling pathway of Angiotensin-(1-7) and the inhibitory action of this compound.
Caption: Experimental workflow for this compound in isolated aortic ring experiments.
Caption: Crosstalk of the Mas receptor with AT2 and B2 receptors.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
- 6. ahajournals.org [ahajournals.org]
- 7. ahajournals.org [ahajournals.org]
- 8. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
- 9. researchgate.net [researchgate.net]
- 10. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 11. Pa2 determination | PPTX [slideshare.net]
- 12. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Schild equation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for A 779 Microinjection in Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
A 779 is a selective and potent antagonist of the Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS).[1] The Angiotensin-(1-7)/Mas receptor axis is involved in various physiological processes in the central nervous system, including cardiovascular regulation, neuroprotection, and modulation of neurotransmitter release. Microinjection of this compound into specific brain regions allows for the targeted investigation of the role of the Mas receptor in these processes. These application notes provide detailed protocols for the preparation and stereotaxic microinjection of this compound into rodent brain tissue.
Data Presentation
This compound Compound Information
| Property | Value | Reference |
| Formal Name | 5-L-isoleucine-7-D-alanine-1-7- angiotensin II, trifluoroacetate (B77799) salt | [1] |
| Molecular Formula | C39H60N12O11 • XCF3COOH | [1] |
| Molecular Weight | 873.0 g/mol | [1] |
| Purity | ≥98% | [1] |
| Form | Crystalline solid | [1] |
| Storage | -20°C | [1] |
| Stability | ≥4 years at -20°C | [1] |
Solubility of this compound (trifluoroacetate salt)
| Solvent | Approximate Solubility | Reference |
| DMSO | 33 mg/mL | [1] |
| Dimethyl formamide | 10 mg/mL | [1] |
| PBS (pH 7.2) | 1 mg/mL | [1] |
Recommended Microinjection Parameters (Rodent Models)
| Parameter | Recommendation | Notes |
| Vehicle | Artificial cerebrospinal fluid (aCSF), sterile saline, or PBS (pH 7.2) | Ensure the final concentration of any organic solvent (e.g., DMSO) is minimal to avoid physiological effects.[1][2] |
| Concentration Range | 1-10 µg/µL | This is a suggested starting range. Optimal concentration should be determined through dose-response studies for the specific brain region and behavioral/physiological endpoint. |
| Injection Volume | 100-500 nL per site | Smaller volumes are preferred to minimize tissue displacement and damage.[3] |
| Infusion Rate | 100-200 nL/min | A slow infusion rate prevents backflow and tissue damage. |
| Cannula Size | 30-34 gauge | Smaller gauge needles cause less tissue damage. |
Experimental Protocols
Preparation of this compound Injection Solution
Objective: To prepare a sterile this compound solution for in vivo microinjection.
Materials:
-
This compound (trifluoroacetate salt)[1]
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile phosphate-buffered saline (PBS, pH 7.2) or artificial cerebrospinal fluid (aCSF)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Stock Solution Preparation (in DMSO):
-
Due to its higher solubility, it is recommended to first dissolve this compound in DMSO.[1]
-
In a sterile microcentrifuge tube, dissolve this compound in a minimal amount of sterile DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
Vortex briefly to ensure complete dissolution.
-
-
Working Solution Preparation (Dilution in Aqueous Buffer):
-
Perform serial dilutions of the DMSO stock solution with sterile PBS (pH 7.2) or aCSF to achieve the desired final concentration for injection.
-
Important: The final concentration of DMSO in the working solution should be kept to a minimum (ideally less than 1%) to avoid solvent-induced toxicity or off-target effects.[2]
-
For example, to prepare a 1 µg/µL working solution from a 10 mg/mL stock, you would perform a 1:10,000 dilution. To minimize the DMSO concentration, this should be done in multiple dilution steps.
-
-
Sterilization:
-
Filter the final working solution through a sterile 0.22 µm syringe filter into a new sterile microcentrifuge tube.
-
-
Storage:
-
It is recommended to prepare fresh aqueous solutions of this compound daily.[1] If temporary storage is necessary, keep the solution on ice and protected from light.
-
Stereotaxic Microinjection Protocol for Rodents
Objective: To deliver this compound accurately to a specific brain region in an anesthetized rodent. This protocol provides a general framework; specific coordinates for the target brain region must be obtained from a stereotaxic atlas (e.g., Paxinos and Franklin's The Mouse Brain in Stereotaxic Coordinates).
Materials:
-
Anesthesia machine with isoflurane (B1672236)
-
Stereotaxic apparatus
-
Heating pad to maintain body temperature
-
Surgical tools (scalpel, scissors, forceps, hemostats, wound clips or sutures)
-
Microinjection pump and syringe (e.g., Hamilton syringe)
-
Internal cannula (injection needle) and guide cannula
-
Dental cement
-
Anchor screws
-
Antiseptic solution (e.g., Betadine, 70% ethanol)
-
Ophthalmic ointment
-
Analgesics and antibiotics (as per institutional guidelines)
-
Prepared sterile this compound solution
Procedure:
-
Animal Preparation:
-
Anesthetize the animal using isoflurane (induction at 3-4%, maintenance at 1-2%).
-
Confirm proper anesthetic depth by checking for the absence of a pedal withdrawal reflex.
-
Shave the scalp and secure the animal in the stereotaxic frame.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Clean the surgical area with antiseptic solution.
-
Administer a local anesthetic to the scalp.
-
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Use a cotton swab to clean and dry the skull surface, ensuring bregma and lambda are visible.
-
Level the skull by adjusting the incisor bar until the dorsal-ventral coordinates for bregma and lambda are the same.
-
Identify the coordinates for the target brain region from a stereotaxic atlas.
-
Mark the injection site on the skull.
-
Drill a small burr hole at the marked location, being careful not to damage the underlying dura mater.
-
If implanting a guide cannula for future injections, drill additional holes for anchor screws.
-
-
Microinjection:
-
Load the microinjection syringe with the this compound solution, ensuring there are no air bubbles.
-
Lower the injection needle to the predetermined dorsal-ventral coordinate of the target brain region.
-
Infuse the this compound solution at a slow, controlled rate (e.g., 100 nL/min).
-
After the infusion is complete, leave the needle in place for an additional 5-10 minutes to allow for diffusion and to prevent backflow upon retraction.
-
Slowly retract the injection needle.
-
-
Closure and Post-operative Care:
-
If a guide cannula was implanted, secure it with dental cement and anchor screws. Insert a dummy cannula to keep the guide patent.
-
Suture or apply wound clips to close the scalp incision.
-
Administer post-operative analgesics and antibiotics as required by your institution's animal care and use committee.
-
Remove the animal from the stereotaxic frame and allow it to recover on a heating pad until it is fully ambulatory.
-
House the animal individually for the initial recovery period and monitor for any signs of distress or infection.
-
Mandatory Visualizations
Signaling Pathway of the Mas Receptor
Caption: Simplified signaling pathway of the Mas receptor.
Experimental Workflow for this compound Microinjection
Caption: Experimental workflow for this compound microinjection.
References
Application Notes and Protocols for Studying A 779 in Renal Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of A 779, a selective antagonist for the Angiotensin-(1-7) Mas receptor, in preclinical renal disease models. This document outlines the scientific background, detailed experimental protocols, and expected outcomes for investigating the role of the protective axis of the Renin-Angiotensin System (RAS) in the pathophysiology of kidney disease.
Introduction: The Role of the ACE2/Ang-(1-7)/Mas Receptor Axis
The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure and fluid homeostasis. While the classical ACE/Angiotensin II/AT1 receptor axis is known for its detrimental effects in renal disease (vasoconstriction, inflammation, and fibrosis), a counter-regulatory axis, the ACE2/Angiotensin-(1-7)/Mas receptor pathway, has been identified as a protective system.[1][2] Angiotensin-(1-7) [Ang-(1-7)], acting through its G-protein coupled receptor, Mas, typically opposes the actions of Angiotensin II by promoting vasodilation, and exerting anti-inflammatory, and anti-fibrotic effects.[1][2]
This compound is a specific antagonist of the Mas receptor.[3][4] By blocking the binding of Ang-(1-7) to the Mas receptor, this compound allows researchers to investigate the functional importance of this protective pathway. In renal disease models, administration of this compound is expected to exacerbate kidney injury, providing insights into the endogenous protective role of the Ang-(1-7)/Mas axis.
Signaling Pathway Diagram: The Renin-Angiotensin System
The following diagram illustrates the dual axes of the Renin-Angiotensin System, highlighting the site of action for this compound. The classical pathway involves Angiotensin II binding to the AT1 receptor, leading to pathological effects. The protective pathway involves Ang-(1-7) binding to the Mas receptor (MasR), which mediates protective effects. This compound selectively blocks this latter interaction.
Experimental Design and Protocols
General Experimental Workflow
A typical in vivo study to evaluate the role of the Ang-(1-7)/Mas receptor axis using this compound involves inducing a renal disease model in rodents, followed by treatment with this compound or a vehicle control. The study culminates in the collection of samples for functional, histological, and molecular analysis.
Protocol 1: Unilateral Ureteral Obstruction (UUO) Model
The UUO model is a well-established method for inducing renal tubulointerstitial fibrosis rapidly.[5][6][7]
Objective: To investigate the effect of Mas receptor blockade on the development of obstructive nephropathy.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Surgical tools
-
4-0 silk suture
-
This compound (Bachem Bioscience Inc. or similar)
-
Vehicle (e.g., 0.9% saline)
-
Osmotic minipumps
Procedure:
-
Anesthesia: Anesthetize the mouse using a standard approved protocol. Ensure adequate depth of anesthesia throughout the procedure.
-
Surgical Prep: Shave and disinfect the left flank area. Make a small flank incision to expose the left kidney and ureter.
-
Ureteral Ligation: Carefully isolate the left ureter. Ligate the ureter at two points using 4-0 silk suture.[6] Cut the ureter between the two ligatures to ensure complete obstruction.
-
Wound Closure: Return the kidney to its original position and close the incision in layers.
-
Sham Operation: For the sham control group, perform the same procedure but without ligating the ureter.
-
This compound Administration: Immediately following surgery, implant a pre-filled osmotic minipump subcutaneously for continuous delivery of this compound or vehicle. A typical dose is 50 µg/kg/h.[3]
-
Post-Operative Care: Provide appropriate post-operative analgesia and monitoring.
-
Endpoint: Euthanize animals at specified time points (e.g., 7 or 14 days post-UUO). Collect blood, urine, and both the obstructed and contralateral kidneys for analysis.[8]
Protocol 2: Streptozotocin (STZ)-Induced Diabetic Nephropathy Model
This model mimics type 1 diabetes and the subsequent development of diabetic kidney disease.[9][10]
Objective: To assess the influence of the Mas receptor on the progression of diabetic nephropathy.
Materials:
-
Male Sprague-Dawley rats (8 weeks old)
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5)
-
Blood glucose meter
-
This compound
-
Vehicle (e.g., 0.9% saline)
Procedure:
-
Induction of Diabetes: Fast rats overnight. Administer a single intraperitoneal (IP) injection of STZ (e.g., 60 mg/kg) dissolved in cold citrate buffer.[9] Control animals receive an injection of citrate buffer only.
-
Confirmation of Diabetes: Monitor blood glucose levels 48-72 hours post-injection. Animals with blood glucose levels >250 mg/dL are considered diabetic and included in the study.[11]
-
Treatment Initiation: Begin treatment with this compound or vehicle 1-2 weeks after the confirmation of diabetes. Administration can be via daily IP injections or continuous infusion with osmotic minipumps.
-
Monitoring: Monitor body weight, food and water intake, and blood glucose levels weekly. Collect 24-hour urine samples at regular intervals (e.g., every 4 weeks) to measure albuminuria.
-
Endpoint: After a predefined duration (e.g., 8-12 weeks of treatment), euthanize the animals. Collect blood and kidneys for analysis.
Outcome Analysis and Protocols
Renal Function Assessment
-
Serum Creatinine and Blood Urea Nitrogen (BUN): Measure levels from serum collected at the endpoint using commercially available assay kits. Elevated levels indicate impaired kidney function.[12]
-
Albuminuria: Quantify albumin in 24-hour urine samples using an ELISA kit. Albuminuria is a key indicator of glomerular damage.[12]
Histological Analysis of Fibrosis and Inflammation
-
Protocol: Masson's Trichrome Staining for Fibrosis
-
Fix kidney tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4 µm sections and mount on slides.
-
Deparaffinize and rehydrate the sections.
-
Stain with Weigert's iron hematoxylin, then Biebrich scarlet-acid fuchsin.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution.
-
Stain with aniline (B41778) blue, differentiate in 1% acetic acid, dehydrate, and mount.
-
Quantification: Collagen fibers will stain blue.[13] Quantify the blue-stained area as a percentage of the total cortical area using image analysis software.
-
-
Protocol: Immunohistochemistry (IHC) for Fibronectin and α-SMA
-
Prepare paraffin-embedded kidney sections as described above.
-
Perform antigen retrieval using a citrate buffer (pH 6.0) in a heat-controlled water bath.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with 5% normal goat serum.
-
Incubate with primary antibodies against Fibronectin or α-Smooth Muscle Actin (α-SMA) overnight at 4°C.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HSP) complex.
-
Develop with diaminobenzidine (DAB) and counterstain with hematoxylin.
-
Quantification: Measure the percentage of the positively stained area in the renal cortex.
-
Molecular Analysis of Pro-Fibrotic and Pro-Inflammatory Markers
-
Protocol: Western Blot
-
Homogenize kidney tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 30-50 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key targets include:
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Perform densitometry analysis and normalize to a loading control (e.g., GAPDH, β-actin).
-
Expected Outcomes and Data Summary
In renal disease models, the administration of this compound is expected to block the protective effects of the endogenous Ang-(1-7)/Mas receptor axis. This blockade will likely lead to an exacerbation of kidney injury compared to vehicle-treated disease models.
Table 1: Anticipated Effects of this compound on Renal Function and Fibrosis Markers in a UUO Model
| Parameter | Sham Control | UUO + Vehicle | UUO + this compound | Expected Outcome with this compound |
| Renal Function | ||||
| Serum Creatinine (mg/dL) | ~0.2 | ~0.5 | >0.6 | Worsened renal function |
| BUN (mg/dL) | ~20 | ~80 | >100 | Worsened renal function |
| Fibrosis Markers | ||||
| Collagen I (relative expression) | 1.0 | 4.5 | >6.0 | Increased fibrosis |
| Fibronectin (relative expression) | 1.0 | 5.0 | >7.0 | Increased fibrosis |
| α-SMA (% positive area) | <1% | ~15% | >20% | Increased myofibroblast activation |
| Pro-Fibrotic Signaling | ||||
| TGF-β1 (relative expression) | 1.0 | 3.5 | >5.0 | Enhanced pro-fibrotic signaling |
| p-Smad3/Smad3 (ratio) | 1.0 | 4.0 | >5.5 | Enhanced pro-fibrotic signaling |
Table 2: Anticipated Effects of this compound on Inflammatory Markers in a Diabetic Nephropathy Model
| Parameter | Control | Diabetic + Vehicle | Diabetic + this compound | Expected Outcome with this compound |
| Inflammation Markers | ||||
| TNF-α (pg/mg protein) | ~50 | ~150 | >200 | Increased inflammation |
| IL-6 (pg/mg protein) | ~30 | ~100 | >150 | Increased inflammation |
| NF-κB p65 (relative expression) | 1.0 | 2.5 | >3.5 | Increased pro-inflammatory signaling |
| Renal Injury | ||||
| Urinary Albumin (mg/24h) | <1 | ~20 | >30 | Increased glomerular injury |
| Glomerular Hypertrophy (µm²) | ~4500 | ~6500 | >7500 | Exacerbated glomerular damage |
Note: The quantitative values presented in the tables are hypothetical and based on trends reported in the literature. Actual results will vary depending on the specific model, species, and experimental conditions.[16][17][18]
References
- 1. mdpi.com [mdpi.com]
- 2. ACE2, angiotensin-(1-7) and Mas receptor axis in inflammation and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mas receptor antagonist (A799) alters the renal hemodynamics responses to angiotensin II administration after renal moderate ischemia/reperfusion in rats: gender related differences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Unilateral Ureteral Obstruction Model for Investigating Kidney Interstitial Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unilateral Ureteral Obstruction as a Model to Investigate Fibrosis-Attenuating Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gubra.dk [gubra.dk]
- 8. UUO Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 9. criver.com [criver.com]
- 10. mdpi.com [mdpi.com]
- 11. scielo.br [scielo.br]
- 12. Biomarkers in chronic kidney disease, from kidney function to kidney damage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Biomarkers in kidney fibrosis: are they useful? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Angiotensin-(1-7) Attenuates Kidney Injury Due to Obstructive Nephropathy in Rats | PLOS One [journals.plos.org]
- 17. researchgate.net [researchgate.net]
- 18. The Role of Inflammation in CKD [mdpi.com]
Application Notes and Protocols for A-779 in Chronic In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-779 is a potent and selective antagonist of the Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS). The Angiotensin-Converting Enzyme 2 (ACE2)/Angiotensin-(1-7)/Mas receptor axis plays a crucial role in counteracting the detrimental effects of the classical ACE/Angiotensin II (Ang II)/AT1 receptor axis, which is implicated in vasoconstriction, inflammation, and fibrosis. By blocking the Mas receptor, A-779 allows researchers to investigate the physiological and pathophysiological roles of the ACE2/Ang-(1-7)/Mas axis in various chronic disease models. These application notes provide an overview of A-779 and detailed protocols for its use in chronic in vivo studies.
Mechanism of Action
A-779 is a competitive antagonist of Angiotensin-(1-7) at the Mas receptor. It exhibits high specificity for the Mas receptor with no significant affinity for the AT1 or AT2 receptors at concentrations up to 1 μM.[1] By binding to the Mas receptor, A-779 blocks the downstream signaling cascades initiated by Ang-(1-7). This blockade allows for the elucidation of the roles of the Ang-(1-7)/Mas receptor axis in various physiological processes and disease states. The antagonism of this pathway has been shown to impact signaling molecules such as Akt, ERK1/2, and components of the NF-κB and Hippo-YAP pathways.
Signaling Pathway
The renin-angiotensin system is a critical regulator of cardiovascular and renal function. It is now understood to have two primary opposing axes. The classical axis involves ACE cleaving Angiotensin I to Angiotensin II, which then acts on the AT1 receptor to promote vasoconstriction, inflammation, and fibrosis. The protective axis involves ACE2, which converts Angiotensin II to Angiotensin-(1-7). Ang-(1-7) then binds to the Mas receptor, promoting vasodilation, anti-inflammatory, and anti-fibrotic effects. A-779 specifically blocks the Mas receptor, thereby inhibiting the protective pathway.
Caption: Opposing axes of the Renin-Angiotensin System.
Quantitative Data from In Vivo Studies
The following tables summarize quantitative data from various chronic in vivo studies utilizing A-779.
Table 1: A-779 Treatment Schedules in Rodent Models
| Animal Model | Disease/Condition | A-779 Dose | Route of Administration | Duration of Treatment | Reference |
| Rat | Type 1 Diabetes | 744 µg/kg/day | Intraperitoneal (i.p.) | 2 weeks | [2] |
| Spontaneously Hypertensive Rat | Hypertension | 11 pmol/min | Subcutaneous (s.c.) via osmotic minipump | 14 days | [3] |
| Mouse | Antigen-Induced Arthritis | Not specified | Not specified | 12 hours post-treatment | [4] |
| Balb/c Mouse | Allergic Asthma | Not specified | Not specified | Peak of inflammatory process, evaluated at 48, 72, and 96 hours post-challenge | [5] |
| Rat | Renal Ischemia/Reperfusion | Not specified | Infusion | 30 minutes post-reperfusion | [6] |
Table 2: Effects of A-779 on Protein Expression in a Rat Model of Type 1 Diabetes
| Protein | Diabetic Control (Relative Expression) | Diabetic + A-779 (Relative Expression) | P-value | Reference |
| ACE | Increased | No significant change from diabetic control | >0.05 | [2] |
| ACE2 | Decreased | No significant change from diabetic control | >0.05 | [2] |
| ROCK1 | Increased | No significant change from diabetic control | >0.05 | [2] |
| ROCK2 | Increased | No significant change from diabetic control | >0.05 | [2] |
Table 3: Effects of A-779 on Inflammatory Cells in a Mouse Model of Arthritis
| Parameter | Arthritis Model | Arthritis Model + A-779 | P-value | Reference |
| Number of Neutrophils (x10⁵) | ~4.5 | ~7.0 | <0.05 | [4] |
| Apoptotic Neutrophils (%) | ~25 | ~15 | <0.05 | [4] |
Experimental Protocols
Protocol 1: Chronic Intraperitoneal Administration of A-779 in a Rat Model of Type 1 Diabetes
This protocol is based on a study investigating the effects of A-779 in a streptozotocin-induced diabetic rat model.[2]
1. Materials:
- A-779 (powder)
- Sterile saline (0.9% NaCl)
- Streptozotocin (STZ)
- Citrate (B86180) buffer (pH 4.5)
- Glucometer and test strips
- Animal handling and injection equipment
2. Animal Model:
- Male Sprague-Dawley rats (200-250 g)
- Induce diabetes with a single intraperitoneal injection of STZ (65 mg/kg) dissolved in citrate buffer.
- Confirm diabetes by measuring blood glucose levels (>250 mg/dL) 72 hours post-STZ injection.
3. A-779 Preparation and Administration:
- Prepare a stock solution of A-779 in sterile saline. The concentration should be calculated based on the average weight of the rats to deliver a final dose of 744 µg/kg/day in a reasonable injection volume (e.g., 0.5-1.0 mL).
- Administer A-779 via intraperitoneal injection once daily for 14 consecutive days, starting 4 weeks after the induction of diabetes.
4. Experimental Groups:
- Group 1: Non-diabetic control (vehicle injection)
- Group 2: Diabetic control (vehicle injection)
- Group 3: Diabetic + Ang-(1-7)
- Group 4: Diabetic + Ang-(1-7) + A-779
5. Outcome Measures:
- Monitor blood glucose and body weight regularly.
- At the end of the treatment period, collect tissues of interest (e.g., corpus cavernosum, kidney, heart) for molecular analysis (Western blot, PCR) of proteins such as ACE, ACE2, ROCK1, and ROCK2.
Protocol 2: Chronic Subcutaneous Infusion of A-779 using Osmotic Minipumps in a Mouse Model of Hypertension
This protocol is adapted from a study utilizing osmotic minipumps for continuous delivery of A-779 in a model of Angiotensin II-induced hypertension.[3]
1. Materials:
- A-779 (powder)
- Sterile saline (0.9% NaCl) or another appropriate vehicle
- Osmotic minipumps (e.g., Alzet Model 1002 or equivalent for 14-day infusion)
- Surgical instruments for subcutaneous implantation
- Anesthesia and analgesics
- Blood pressure monitoring equipment (e.g., tail-cuff plethysmography)
2. Animal Model:
- C57BL/6 mice (8-10 weeks old)
- Induce hypertension by continuous subcutaneous infusion of Angiotensin II (e.g., 400 ng/kg/min) using a separate osmotic minipump.
3. A-779 Preparation and Pump Loading:
- Calculate the total amount of A-779 needed for the 14-day infusion at a rate of 11 pmol/min.
- Dissolve the calculated amount of A-779 in the appropriate vehicle to fill the osmotic minipump according to the manufacturer's instructions.
- Fill the osmotic minipumps with the A-779 solution under sterile conditions.
4. Surgical Implantation:
- Anesthetize the mouse using an appropriate anesthetic agent.
- Make a small incision in the skin on the back, between the shoulder blades.
- Create a subcutaneous pocket using blunt dissection.
- Insert the filled osmotic minipump into the pocket.
- Close the incision with sutures or wound clips.
- Administer post-operative analgesics as required.
5. Experimental Groups:
- Group 1: Control (vehicle infusion)
- Group 2: Ang II infusion
- Group 3: Ang II infusion + Olmesartan (AT1R blocker)
- Group 4: Ang II infusion + Olmesartan + A-779
6. Outcome Measures:
- Monitor systolic blood pressure regularly using the tail-cuff method.
- At the end of the 14-day period, collect tissues (e.g., aorta, heart) for analysis of vascular remodeling, oxidative stress markers, and Mas receptor expression.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for a chronic in vivo study using A-779.
Caption: General workflow for a chronic in vivo study with A-779.
A-779 is an invaluable tool for investigating the role of the protective arm of the renin-angiotensin system in health and disease. The protocols and data presented here provide a framework for designing and conducting chronic in vivo studies to explore the therapeutic potential of modulating the Ang-(1-7)/Mas receptor axis. Careful consideration of the animal model, route of administration, and duration of treatment is crucial for obtaining robust and reproducible results.
References
- 1. Quantitative Dynamic Models of Arthritis Progression in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACE2, angiotensin-(1-7) and Mas receptor axis in inflammation and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. scientificarchives.com [scientificarchives.com]
- 5. Angiotensin-(1-7) and Mas receptor in the brain [explorationpub.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing A 779 in Conjunction with Angiotensin II Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the use of A 779, a selective antagonist of the Mas receptor, in experimental models involving Angiotensin II (Ang II) stimulation. Ang II is the primary effector of the Renin-Angiotensin System (RAS), mediating its effects mainly through the Angiotensin II type 1 (AT1) and type 2 (AT2) receptors.[1][2] The Angiotensin-(1-7) peptide, acting through the Mas receptor, often counteracts the effects of Ang II.[3][4] this compound is a crucial pharmacological tool to dissect the specific contributions of the Ang-(1-7)/Mas receptor axis in the context of Ang II-induced physiological and pathophysiological responses.[5][6] This document outlines detailed protocols for in vitro and in vivo studies, data presentation guidelines, and visual representations of the associated signaling pathways and experimental workflows.
Data Presentation
To facilitate clear comparison and interpretation of experimental results, all quantitative data should be summarized in structured tables.
Table 1: In Vitro Experimental Parameters
| Parameter | This compound | Angiotensin II | Other Blockers (e.g., Losartan, PD123319) | Cell Type | Outcome Measure | Reference(s) |
| Concentration Range | 10 nM - 10 µM | 1 nM - 10 µM | 1 µM - 10 µM | e.g., Vascular Smooth Muscle Cells (VSMCs), Renal Proximal Tubule Cells, Cardiomyocytes | e.g., Cell Viability, Protein Phosphorylation, Intracellular Calcium | [7][8][9] |
| Pre-incubation Time | 30 min - 2 hours | N/A | 30 min - 1 hour | As above | As above | [5][8] |
| Stimulation Time | N/A | 5 min - 48 hours | N/A | As above | As above | [5][8] |
Table 2: In Vivo Experimental Parameters
| Parameter | This compound | Angiotensin II | Animal Model | Route of Administration | Outcome Measure | Reference(s) |
| Dosage Range | 24 µg/kg/h - 400 ng/kg/min | 10 ng/kg/min - 0.28 mg/kg/d | e.g., Mice, Rats | Subcutaneous (s.c.), Intravenous (i.v.) infusion | e.g., Blood Pressure, Renal Blood Flow, Cardiac Hypertrophy | [5][10][11] |
| Duration of Treatment | Minutes - Weeks | Days - Weeks | As above | As above | As above | [10][11] |
Table 3: this compound Properties
| Property | Value | Reference(s) |
| Receptor Specificity | Selective Mas Receptor Antagonist | [5][6] |
| IC50 (Binding Assay) | 0.3 nM | [12] |
| Affinity for AT1/AT2 | No significant affinity at 1 µM | [6][9] |
Signaling Pathways and Experimental Workflows
Angiotensin II and Angiotensin-(1-7) Signaling Overview
Angiotensin II primarily signals through AT1 and AT2 receptors, leading to a cascade of intracellular events. The Angiotensin-(1-7)/Mas receptor axis often opposes these actions. This compound allows for the specific blockade of the Mas receptor to elucidate its role.
Caption: Simplified Angiotensin signaling pathways.
Experimental Workflow for In Vitro Studies
A typical workflow for investigating the effect of this compound on Angiotensin II stimulation in cell culture.
Caption: In Vitro experimental workflow.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on Angiotensin II-induced changes in cell viability.
Materials:
-
Cells of interest (e.g., NRK-52E renal epithelial cells)
-
96-well cell culture plates
-
Complete culture medium and serum-free medium
-
Angiotensin II (stock solution in sterile water or PBS)
-
This compound (stock solution in sterile water or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours (37°C, 5% CO2).
-
Serum Starvation: Replace the medium with 100 µL of serum-free medium and incubate for 24 hours to synchronize the cells.
-
Pre-treatment with this compound: Add this compound to the desired final concentrations (e.g., 100 nM, 1 µM, 10 µM) or vehicle control. Incubate for 1 hour.
-
Angiotensin II Stimulation: Add Angiotensin II to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM).[7][8] Include wells with vehicle control and this compound alone. Incubate for the desired time period (e.g., 24, 48 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control group.
Western Blot for ERK1/2 Phosphorylation
This protocol details the detection of phosphorylated ERK1/2, a key downstream signaling molecule in the Ang II pathway.
Materials:
-
6-well cell culture plates
-
Angiotensin II and this compound
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Cell scraper
-
Microcentrifuge
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-ERK1/2 (e.g., 1:1000 dilution) and rabbit anti-total-ERK1/2 (e.g., 1:1000 dilution)
-
HRP-conjugated anti-rabbit secondary antibody (e.g., 1:2000 dilution)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Serum starve overnight. Pre-treat with this compound for 1 hour, followed by stimulation with Angiotensin II for 5-15 minutes.
-
Cell Lysis: Place the plate on ice, wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Lysate Collection: Transfer the lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run electrophoresis. Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Capture the signal using an imaging system.
-
Stripping and Re-probing: To detect total ERK1/2, the membrane can be stripped of the first set of antibodies and then re-probed with the anti-total-ERK1/2 antibody following the same procedure from step 8.[7]
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated ERK1/2 signal to the total ERK1/2 signal.
Intracellular Calcium Measurement with Fura-2 AM
This protocol allows for the real-time measurement of intracellular calcium concentration changes in response to Angiotensin II, and the inhibitory effect of this compound.
Materials:
-
Cells grown on glass coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
Fluorescence microscope with an imaging system capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)
-
Perfusion system
Protocol:
-
Cell Preparation: Plate cells on glass coverslips and allow them to adhere overnight.
-
Fura-2 AM Loading: Prepare a loading solution of 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBS. Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.
-
De-esterification: Wash the cells three times with HBS and incubate for a further 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye.
-
Imaging Setup: Mount the coverslip in a perfusion chamber on the microscope stage.
-
Baseline Measurement: Perfuse the cells with HBS and record the baseline fluorescence ratio (F340/F380) for 1-2 minutes.
-
Stimulation and Recording: Switch the perfusion to HBS containing Angiotensin II at the desired concentration and record the change in the fluorescence ratio over time.
-
Inhibition with this compound: To test the effect of this compound, pre-incubate the Fura-2 loaded cells with this compound for 15-30 minutes before Angiotensin II stimulation.
-
Data Analysis: The change in the 340/380 nm fluorescence ratio is proportional to the intracellular calcium concentration. Data can be presented as the peak change in ratio or the area under the curve.
In Vivo Blood Pressure Measurement in Mice
This protocol describes a non-invasive method for measuring blood pressure in mice treated with Angiotensin II and this compound.
Materials:
-
Mice (e.g., C57BL/6)
-
Osmotic minipumps
-
Angiotensin II
-
This compound
-
Non-invasive tail-cuff blood pressure measurement system
-
Animal restrainers
-
Warming platform
Protocol:
-
Animal Acclimatization: Acclimatize the mice to the restrainers and the tail-cuff procedure for several days before the start of the experiment to minimize stress-induced blood pressure variations.
-
Osmotic Minipump Implantation: Anesthetize the mice and subcutaneously implant osmotic minipumps filled with either vehicle, Angiotensin II (e.g., 400-1000 ng/kg/min), this compound (e.g., 24 µg/kg/h), or a combination of Angiotensin II and this compound.
-
Blood Pressure Measurement:
-
Place the mouse in a restrainer on a warming platform to maintain body temperature and promote vasodilation of the tail artery.
-
Position the tail cuff and sensor on the mouse's tail according to the manufacturer's instructions.
-
Record systolic and diastolic blood pressure. Take multiple readings and average them for each time point.
-
Measure blood pressure at baseline (before pump implantation) and at regular intervals throughout the study (e.g., daily or every few days).
-
-
Data Analysis: Analyze the changes in blood pressure over time for each treatment group. Compare the blood pressure in the Angiotensin II-treated group with the group receiving both Angiotensin II and this compound to determine the effect of Mas receptor blockade.
Conclusion
The selective Mas receptor antagonist this compound is an indispensable tool for elucidating the role of the Angiotensin-(1-7)/Mas receptor axis in Angiotensin II-mediated signaling. The protocols and guidelines presented here provide a framework for designing and executing robust in vitro and in vivo experiments. Careful experimental design, appropriate controls, and clear data presentation are essential for accurately interpreting the complex interplay within the Renin-Angiotensin System.
References
- 1. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 2. scientificarchives.com [scientificarchives.com]
- 3. researchgate.net [researchgate.net]
- 4. Significance of angiotensin 1–7 coupling with MAS1 receptor and other GPCRs to the renin‐angiotensin system: IUPHAR Review 22 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Other Angiotensin Receptors | Tocris Bioscience [tocris.com]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. researchgate.net [researchgate.net]
- 10. bio-rad.com [bio-rad.com]
- 11. medkoo.com [medkoo.com]
- 12. selleckchem.com [selleckchem.com]
Application Note: A 779 as a Tool to Study Vascular Smooth Muscle Cell Proliferation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vascular smooth muscle cell (VSMC) proliferation is a critical pathological event in the development of vascular diseases such as atherosclerosis, hypertension, and restenosis following angioplasty.[1][2][3] The renin-angiotensin system (RAS) is a key regulator of these processes. While the classical axis involving Angiotensin II (Ang II) acting on the AT1 receptor is known to promote VSMC proliferation, a counter-regulatory axis, consisting of Angiotensin-(1-7) [Ang-(1-7)] and its receptor, Mas, exerts protective, anti-proliferative effects.[4][5] A 779 is a selective peptide antagonist for the Mas receptor.[6] It does not exhibit significant affinity for AT1 or AT2 receptors at concentrations of 1 μM, making it a highly specific tool for elucidating the physiological roles of the Ang-(1-7)/Mas axis.[6] This document provides detailed application notes and protocols for using this compound to investigate VSMC proliferation.
Mechanism of Action of this compound in VSMCs
This compound functions by specifically blocking the Mas receptor, thereby inhibiting the downstream signaling cascade initiated by its endogenous ligand, Ang-(1-7). In the context of VSMC proliferation, Ang II is a potent mitogen that stimulates cell growth, migration, and the expression of pro-proliferative proteins like the Proliferating Cell Nuclear Antigen (PCNA).[4] This effect is mediated through the activation of signaling pathways including the phosphorylation of Akt and Extracellular signal-regulated kinases 1/2 (ERK1/2).[3][4]
The protective Ang-(1-7) peptide counteracts the effects of Ang II. By activating the Mas receptor, Ang-(1-7) inhibits the Ang II-induced phosphorylation of Akt and ERK1/2 and suppresses the upregulation of PCNA.[4] this compound, by antagonizing the Mas receptor, blocks these protective, anti-proliferative actions of Ang-(1-7).[4][5] It is important to note that this compound alone has been shown to have no direct effect on VSMC proliferation, migration, or the phosphorylation of Akt and ERK1/2, highlighting its specific role as an antagonist.[4]
Caption: this compound blocks the Ang-(1-7)/Mas receptor axis, preventing inhibition of pro-proliferative signaling.
Data Presentation
The following table summarizes the effects of this compound in VSMC proliferation studies based on available literature.
| Compound/Treatment | Target | Effect on VSMCs | Downstream Signaling Impact | Reference |
| Angiotensin II (Ang II) | AT1 Receptor | Stimulates proliferation and migration. | Increases phosphorylation of Akt and ERK1/2; Upregulates PCNA. | [4] |
| Angiotensin-(1-7) (Ang-(1-7)) | Mas Receptor | Inhibits Ang II-induced proliferation and migration. | Inhibits Ang II-induced phosphorylation of Akt and ERK1/2; Suppresses PCNA. | [4][5] |
| This compound | Mas Receptor | Blocks the anti-proliferative effects of Ang-(1-7). | Reverses the inhibitory effect of Ang-(1-7) on Akt and ERK1/2 phosphorylation. | [4][5] |
| This compound (alone) | Mas Receptor | No significant effect on proliferation or migration. | No effect on baseline Akt or ERK1/2 phosphorylation. | [4] |
Experimental Protocols
Vascular Smooth Muscle Cell Culture
Objective: To culture primary VSMCs for proliferation experiments.
Materials:
-
Primary VSMCs (e.g., from rat aorta)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Culture flasks/plates
Protocol:
-
Isolate VSMCs from the thoracic aorta of rats using standard enzymatic digestion methods.
-
Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency using Trypsin-EDTA. Use cells between passages 3 and 8 for experiments to ensure phenotypic stability.
-
For experiments, seed VSMCs into appropriate plates (e.g., 96-well for proliferation assays, 6-well for protein analysis).
VSMC Proliferation Assay (MTT Assay)
Objective: To quantify VSMC proliferation in response to various treatments.
Caption: Workflow for assessing VSMC proliferation using an MTT assay.
Protocol:
-
Seed VSMCs in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Synchronize the cells by serum starvation (DMEM with 0.5% FBS) for 24 hours. This arrests most cells in the G0/G1 phase of the cell cycle.
-
Pre-incubate the cells with this compound (e.g., 1 µM) for 30-60 minutes.
-
Add Ang-(1-7) to the relevant wells, followed immediately by the mitogenic stimulus (e.g., Ang II). Include appropriate controls: vehicle, Ang II alone, Ang-(1-7) + Ang II, and this compound alone.
-
Incubate for the desired period (e.g., 24-48 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Aspirate the media and dissolve the formazan crystals in DMSO.
-
Measure the absorbance on a microplate reader at 570 nm. Cell proliferation is proportional to the absorbance.
Western Blotting for Signaling Proteins
Objective: To analyze the expression and phosphorylation status of key proteins like PCNA, Akt, and ERK1/2.
Caption: Standard workflow for Western Blot analysis of VSMC protein expression.
Protocol:
-
Seed VSMCs in 6-well plates and grow to ~80% confluency. Treat cells as described in the proliferation assay protocol. For phosphorylation studies, stimulation times are typically short (5-30 minutes).
-
After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-PCNA, anti-GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image.
-
Quantify band intensity using densitometry software, normalizing to a loading control like GAPDH or to the total protein for phosphorylation analysis.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle progression.
Protocol:
-
Seed VSMCs in 6-well plates, grow, and treat as described previously for a 24-hour duration.
-
Harvest the cells, including both adherent and floating populations, using trypsin.
-
Wash the cells with cold PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1][7] An accumulation of cells in the G0/G1 phase indicates an inhibition of proliferation.
References
- 1. Adenosine monophosphate-activated protein kinase suppresses vascular smooth muscle cell proliferation through the inhibition of cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vascular Smooth Muscle Cell Proliferation in Restenosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insulin, thrombine, ERK1/2 kinase and vascular smooth muscle cells proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. heart.bmj.com [heart.bmj.com]
- 6. This compound | Other Angiotensin Receptors | Tocris Bioscience [tocris.com]
- 7. Cell cycle effects of nitric oxide on vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing A-779 Effects on Signaling Pathways via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-779 is a selective antagonist of the Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS). The Angiotensin-(1-7) (Ang-(1-7))/Mas receptor axis is known to counteract many of the detrimental effects of the classical RAS arm, which is mediated by Angiotensin II (Ang II) and its AT1 receptor. The Ang-(1-7)/Mas axis plays a crucial role in regulating cellular processes such as inflammation, proliferation, and fibrosis. Dysregulation of this pathway is implicated in various cardiovascular and metabolic diseases. A-779, by blocking the Mas receptor, provides a valuable tool to investigate the physiological and pathological roles of the Ang-(1-7)/Mas axis.
This document provides a detailed protocol for utilizing Western blotting to assess the effects of A-779 on key downstream signaling pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways. Understanding how A-779 modulates these pathways is critical for elucidating its mechanism of action and for the development of novel therapeutics targeting the RAS.
Signaling Pathways Modulated by the Ang-(1-7)/Mas Axis
The Ang-(1-7)/Mas receptor axis exerts its effects by modulating several intracellular signaling cascades. A-779, as a Mas receptor antagonist, is expected to inhibit the downstream effects of Ang-(1-7). Therefore, treatment with A-779 is anticipated to lead to the activation of pro-inflammatory and pro-proliferative pathways that are normally suppressed by Ang-(1-7).
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, growth, and proliferation. Ang-(1-7) has been shown to modulate this pathway, and antagonism by A-779 is expected to increase the phosphorylation of Akt, a key mediator of this pathway.
Application Notes and Protocols for Mas Receptor Localization using A 779 in Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the utilization of the selective Mas receptor antagonist, A 779, in immunofluorescence (IF) staining protocols to ensure the specific localization of the Mas receptor. The Mas receptor, a key component of the renin-angiotensin system (RAS), is the target for the endogenous peptide Angiotensin-(1-7) and plays a crucial role in cardiovascular and renal homeostasis. Accurate determination of its cellular and tissue distribution is paramount for understanding its physiological functions and for the development of targeted therapeutics.
Introduction
Immunofluorescence is a powerful technique for visualizing the subcellular localization of specific proteins. However, a critical aspect of this method is to ensure the specificity of the antibody used. This compound is a selective antagonist of the Mas receptor and can be effectively used as a negative control to validate the specificity of anti-Mas receptor antibodies or fluorescently labeled Ang-(1-7) ligands in IF studies.[1][2][3] Pre-incubation of the tissue or cells with this compound will block the binding of the primary antibody or labeled ligand to the Mas receptor, leading to a significant reduction in the fluorescence signal. This displacement confirms that the observed staining is specific to the Mas receptor.
Quantitative Data: this compound Concentrations for Mas Receptor Blocking
The effective concentration of this compound for blocking the Mas receptor can vary depending on the experimental system (in vitro vs. in vivo), tissue type, and the affinity of the primary antibody or ligand being used. The following table summarizes concentrations of this compound cited in the literature for blocking Mas receptor-mediated effects. Researchers should perform a titration experiment to determine the optimal concentration for their specific application.
| Application | Organism/Cell Type | This compound Concentration | Reference |
| In Vitro Macrophage Study | RAW264.7 cells | 10⁻⁵ mol/L | [4] |
| In Vitro Vascular Smooth Muscle Cell Study | Human Aortic Smooth Muscle Cells | 1 µM | [5] |
| In Vivo Study (Intraperitoneal) | Mice | 1 mg·kg⁻¹ | |
| In Vivo Study (General) | Not Specified | 1 µM | [6] |
Experimental Protocols
I. Immunofluorescence Staining of Mas Receptor in Rat Brain Tissue with this compound Blocking Control
This protocol is adapted from established methods for Mas receptor localization in the central nervous system.[1][2][3][7]
A. Materials and Reagents
-
Phosphate-buffered saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
30% Sucrose (B13894) in PBS
-
Bovine Serum Albumin (BSA)
-
Triton X-100 or Tween-20
-
Primary antibody: Anti-Mas receptor antibody (ensure it is validated for immunofluorescence)
-
Secondary antibody: Fluorophore-conjugated antibody against the host species of the primary antibody
-
This compound (Mas receptor antagonist)
-
DAPI (4',6-diamidino-2-phenylindole) or other nuclear counterstain
-
Mounting medium
B. Tissue Preparation
-
Perfuse adult rats transcardially with PBS followed by 4% PFA in PBS.
-
Post-fix the brain in 4% PFA for 4-6 hours at 4°C.
-
Cryoprotect the brain by immersing it in 30% sucrose in PBS at 4°C until it sinks.
-
Freeze the brain and cut 30 µm-thick coronal sections using a cryostat.
-
Collect free-floating sections in PBS.
C. Immunofluorescence Staining Protocol
-
Blocking and Permeabilization:
-
Wash sections three times in PBS for 5 minutes each.
-
Incubate sections in a blocking solution (e.g., 5% BSA and 0.3% Triton X-100 in PBS) for 1 hour at room temperature to block non-specific binding sites and permeabilize the tissue.
-
-
This compound Blocking (Negative Control):
-
For the negative control group, pre-incubate sections with this compound at a concentration determined by titration (e.g., 1-10 µM) in blocking solution for 1 hour at room temperature prior to the addition of the primary antibody.
-
-
Primary Antibody Incubation:
-
Incubate sections overnight at 4°C with the primary anti-Mas receptor antibody diluted in blocking solution. The optimal dilution should be determined by titration (e.g., 1:100 - 1:500).
-
For the this compound control group, add the primary antibody to the this compound-containing blocking solution and incubate overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash sections three times in PBS for 10 minutes each.
-
Incubate sections with the fluorophore-conjugated secondary antibody, diluted in blocking solution, for 2 hours at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash sections three times in PBS for 10 minutes each in the dark.
-
Incubate with DAPI (or other nuclear stain) for 5-10 minutes.
-
Wash sections twice more in PBS.
-
Mount the sections onto glass slides and coverslip using an appropriate mounting medium.
-
D. Imaging and Analysis
-
Visualize the staining using a fluorescence or confocal microscope.
-
Capture images using identical settings for both the standard staining and the this compound-blocked control slides.
-
A significant reduction in fluorescence intensity in the this compound-treated sections compared to the non-treated sections indicates specific staining for the Mas receptor.
Visualization of Pathways and Workflows
Mas Receptor Signaling Pathway
The binding of Angiotensin-(1-7) to the Mas receptor initiates a signaling cascade that counteracts many of the effects of Angiotensin II. Key downstream signaling pathways include the activation of Phospholipase A2 (PLA2), leading to the release of Arachidonic Acid (AA) and subsequent production of Nitric Oxide (NO) via endothelial Nitric Oxide Synthase (eNOS). This pathway is often mediated by the PI3K/Akt pathway. The Mas receptor can also modulate the activity of MAP kinases (MAPK) and the NF-κB signaling pathway.
Caption: Mas Receptor Signaling Pathway.
Experimental Workflow for Immunofluorescence with this compound Control
The following diagram illustrates the logical flow of the immunofluorescence experiment, highlighting the parallel processing of the standard staining and the this compound blocking control.
Caption: Immunofluorescence Workflow with this compound Control.
References
- 1. Immunofluorescence localization of the receptor Mas in cardiovascular-related areas of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. The ACE2-Ang-(1‑7)-Mas Axis Modulates M1/M2 Macrophage Polarization to Relieve CLP-Induced Inflammation via TLR4-Mediated NF-кb and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Angiotensin-(1-7)/Mas Axis Counteracts Angiotensin II-Dependent and -Independent Pro-inflammatory Signaling in Human Vascular Smooth Muscle Cells [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. journals.physiology.org [journals.physiology.org]
Troubleshooting & Optimization
A 779 stability and storage conditions for long-term use
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of A 779, a selective antagonist for the Mas receptor. Below you will find troubleshooting guides and frequently asked questions to ensure the optimal performance of this compound in your experiments.
Stability and Storage Conditions
Proper storage of this compound is critical to maintain its biological activity and ensure the reproducibility of your experimental results.
Storage of Lyophilized Powder:
The lyophilized powder of this compound is hygroscopic and should be protected from light. For long-term storage, it is recommended to store the powder at -20°C. Under these conditions, the product is guaranteed for at least one year from the date of shipment.
Storage of Stock Solutions:
The stability of this compound in solution is dependent on the storage temperature and the solvent used. It is advisable to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
| Storage Temperature | Solvent | Stability Duration |
| -80°C | DMSO | Up to 1 year |
| -20°C | DMSO | Up to 1 month |
| -80°C | Anhydrous/Inert Gas Purged Solvent | Up to 2 years[1] |
| -20°C | Anhydrous/Inert Gas Purged Solvent | Up to 1 year[1] |
Note: It is not recommended to store aqueous solutions of this compound for more than one day.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.
| Issue | Potential Cause | Troubleshooting Steps |
| Reduced or no biological activity | Improper storage leading to degradation. | - Ensure the lyophilized powder and stock solutions have been stored at the recommended temperatures and protected from light and moisture.- Prepare a fresh stock solution from the lyophilized powder.- If the issue persists, consider obtaining a new vial of the compound. |
| Repeated freeze-thaw cycles of the stock solution. | - Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. | |
| Precipitation of the compound in aqueous buffer | Low solubility in the chosen buffer. | - this compound has a solubility of up to 2 mg/mL in distilled water. If higher concentrations are needed, consider using a different solvent system.- For aqueous buffers, ensure the final concentration does not exceed the solubility limit. Gentle warming and vortexing may aid dissolution. |
| Use of a solvent that is not fully miscible with the aqueous buffer. | - When diluting a stock solution (e.g., in DMSO) into an aqueous buffer, ensure the final concentration of the organic solvent is low and does not cause precipitation. | |
| Inconsistent experimental results | Inaccurate concentration of the stock solution. | - Recalibrate pipettes and ensure accurate weighing of the lyophilized powder when preparing the initial stock solution.- Use a spectrophotometer to verify the concentration if a known extinction coefficient is available. |
| Degradation of the compound in the experimental media. | - Prepare fresh dilutions of this compound in your experimental media immediately before each experiment.- Assess the stability of this compound in your specific experimental media over the time course of your assay. |
Frequently Asked Questions (FAQs)
Q1: How should I reconstitute lyophilized this compound?
A1: For a stock solution, you can dissolve the lyophilized this compound powder in an organic solvent such as DMSO or in distilled water. For example, this compound is soluble in DMSO at a concentration of 100 mg/mL. It is also soluble in distilled water up to 2 mg/mL.
Q2: Can I store this compound solutions at 4°C?
A2: It is not recommended to store this compound solutions at 4°C for extended periods. For short-term storage (a few hours), keeping the solution on ice is acceptable. For longer-term storage, refer to the stability table above.
Q3: Is this compound sensitive to light?
A3: Yes, the lyophilized powder and solutions of this compound should be protected from light to prevent potential degradation.
Q4: What is the mechanism of action of this compound?
A4: this compound is a selective antagonist of the Mas receptor. By binding to the Mas receptor, it blocks the signaling cascade initiated by its endogenous ligand, Angiotensin-(1-7). This inhibition affects downstream pathways that regulate various physiological processes.
Experimental Protocols
Protocol for Assessing Long-Term Stability of this compound Stock Solution
This protocol outlines a general method to determine the stability of an this compound stock solution over time.
-
Preparation of Stock Solution:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Aliquot the stock solution into multiple single-use, light-protected vials.
-
Store the aliquots at the desired long-term storage temperatures (e.g., -20°C and -80°C).
-
-
Time Points for Analysis:
-
Establish a series of time points for stability testing (e.g., 0, 1, 3, 6, 12, and 24 months).
-
-
Analytical Method:
-
At each time point, retrieve one aliquot from each storage temperature.
-
Analyze the purity and concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector.
-
The HPLC method should be capable of separating this compound from any potential degradation products.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the initial (time 0) peak area.
-
A decrease in the peak area over time indicates degradation.
-
Calculate the percentage of this compound remaining at each time point. The compound is generally considered stable if the remaining percentage is within a predefined limit (e.g., >95%).
-
Visualizations
This compound Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues encountered with this compound.
This compound Mechanism of Action: Mas Receptor Signaling Pathway
Caption: A diagram illustrating the inhibitory action of this compound on the Mas receptor signaling pathway.
References
Troubleshooting lack of A 779 effect in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the Mas receptor antagonist, A-779, in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: We are not observing any inhibitory effect of A-779 in our cell-based assay. What are the potential reasons?
A1: A lack of an observable effect with A-779 can stem from several factors. These can be broadly categorized into issues with the reagents, the cell model system, or the underlying biological mechanism. It is crucial to systematically investigate each of these possibilities.
Potential Reasons for Lack of A-779 Effect:
-
Reagent Integrity and Handling:
-
A-779 Degradation: A-779, being a peptide, can be susceptible to degradation. Ensure it has been stored correctly at -20°C or -80°C.[1] Aqueous solutions of A-779 are not recommended for storage for more than one day.[2] Prepare fresh solutions for each experiment.
-
Incorrect Concentration: Double-check all calculations for the dilution of your A-779 stock solution. It's advisable to perform a concentration-response experiment for A-779 to determine its optimal inhibitory concentration in your specific assay.
-
Agonist (Angiotensin-(1-7)) Issues: Verify the activity of your Angiotensin-(1-7) (Ang-(1-7)). If the agonist is not active, you will not observe any effect to be antagonized.
-
-
Cellular System:
-
Low or Absent Mas Receptor Expression: The target of A-779 is the Mas receptor.[1] If your chosen cell line does not express the Mas receptor at a sufficient level, A-779 will have no effect. It is essential to verify Mas receptor expression in your cell line at both the mRNA and protein level. Mas receptor expression has been reported in various cell lines, including endothelial cells, pericytes, Müller cells, and microglial cells.[3]
-
Cell Health: Ensure that your cells are healthy and within a suitable passage number. Stressed or senescent cells may exhibit altered signaling responses.
-
-
Biological Mechanisms:
-
Alternative Receptors for Ang-(1-7): Ang-(1-7) can signal through receptors other than the Mas receptor. For instance, it has been shown to interact with the AT2 receptor and the Mas-related G-protein coupled receptor D (MrgD).[4][5] These interactions would not be blocked by the Mas-selective antagonist A-779.
-
Biased Agonism at the AT1 Receptor: Some studies suggest that Ang-(1-7) can act as a biased agonist at the Angiotensin II type 1 (AT1) receptor, stimulating β-arrestin pathways without activating classical G-protein signaling.[4] This effect would be insensitive to A-779.
-
Receptor Desensitization/Internalization: Prolonged or high-concentration stimulation with Ang-(1-7) can lead to Mas receptor desensitization and internalization, potentially reducing the observable effect of an antagonist.
-
Q2: What is the recommended concentration range for Angiotensin-(1-7) and A-779 in cell-based assays?
A2: The optimal concentrations of Ang-(1-7) and A-779 can vary significantly depending on the cell type and the specific biological response being measured. It is always recommended to perform a dose-response curve for both the agonist and the antagonist. However, the following tables provide a general reference from published studies.
Data Presentation: Concentration Ranges and Observed Effects
Table 1: Angiotensin-(1-7) Concentration in Cell-Based Assays
| Cell Line/Type | Assay | Ang-(1-7) Concentration Range | Observed Effect |
| Bovine Aortic Endothelial Cells | NO Release | 1 - 10 µM | Concentration-dependent NO release.[6][7] |
| Human Lung Fibroblasts (HFL-1) | ERK1/2 Phosphorylation | 10⁻⁷ M | Time-dependent increase in ERK1/2 phosphorylation.[8] |
| Human Nasopharyngeal Carcinoma (NPC-TW01) | Cell Proliferation (MTT) | 0 - 1.0 µM | Decreased cell viability with an IC50 of 0.51 µM at 72h.[9] |
| Human Lung Cancer (A549, Spc-A1) | DNA Synthesis (BrdU) | 500 nM | Inhibition of DNA synthesis.[10] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Tube Formation | 0.17 nM - 17 µM | Inhibition of tube formation.[11] |
| Diabetic CD34+ Cells | Cell Proliferation (BrdU) | 100 nM | Increased cell proliferation.[12] |
Table 2: A-779 Concentration for Mas Receptor Antagonism
| Cell Line/Type | Assay | A-779 Concentration | Observed Effect |
| Human Lung Fibroblasts (HFL-1) | MAPK Phosphorylation | 10⁻⁵ M | Reversed the inhibitory effect of Ang-(1-7) on Ang II-stimulated MAPK phosphorylation.[8] |
| Human Nasopharyngeal Carcinoma (NPC-TW01) | Cell Proliferation (MTT) | 0.1 and 1.0 µM | Reversed the anti-proliferative effects of Ang-(1-7).[9] |
| Human Lung Cancer (A549, Spc-A1) | DNA Synthesis (BrdU) | 1.0 µM | Attenuated the inhibitory effect of Ang-(1-7) on DNA synthesis.[10] |
| Diabetic CD34+ Cells | Cell Proliferation (BrdU) | 1 µM | Inhibited the Ang-(1-7)-induced increase in proliferation.[12] |
| Vascular Smooth Muscle Cells | ERK1/2 Phosphorylation | 10 µM | Prevented the Ang-(1-7) mediated decrease in Ang II-induced ERK1/2 phosphorylation.[13] |
Experimental Protocols
Protocol 1: General Cell Proliferation Assay (MTT/BrdU)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experimental period.
-
Starvation (Optional): Depending on the cell type and assay, you may need to serum-starve the cells for a period (e.g., 24 hours) to synchronize them and reduce basal proliferation.
-
Pre-treatment with A-779: Add A-779 at the desired concentrations to the appropriate wells. Incubate for a period of 30 minutes to 1 hour.
-
Stimulation with Ang-(1-7): Add Ang-(1-7) at various concentrations to the wells already containing A-779.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Readout:
-
MTT Assay: Add MTT reagent and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals and read the absorbance.
-
BrdU Assay: Add BrdU to the wells for the last 2-4 hours of incubation. Fix the cells, and perform immunocytochemistry to detect BrdU incorporation.
-
Protocol 2: Western Blot for ERK1/2 Phosphorylation
-
Cell Culture and Starvation: Culture cells to near confluency and then serum-starve for at least 3 hours.
-
Pre-treatment with A-779: Pre-incubate the cells with A-779 (e.g., 10⁻⁵ M) for 1 hour.[8]
-
Stimulation: Stimulate the cells with Ang-(1-7) (e.g., 10⁻⁷ M) for a short period, typically 5-30 minutes, as phosphorylation events are often rapid.[1]
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Detection and Analysis: Use an appropriate secondary antibody and detection reagent. Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
Visualizations
Caption: Simplified Ang-(1-7)/Mas Receptor Signaling Pathway.
Caption: General Experimental Workflow for A-779 Assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. scientificarchives.com [scientificarchives.com]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. atsjournals.org [atsjournals.org]
- 9. Pre-treatment with angiotensin-(1–7) inhibits tumor growth via autophagy by downregulating PI3K/Akt/mTOR signaling in human nasopharyngeal carcinoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. Angiotensin-(1-7) inhibits in vitro endothelial cell tube formation in human umbilical vein endothelial cells through the AT(1-7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. Angiotensin (1-7) Inhibits Ang II-mediated ERK1/2 Activation by Stimulating MKP-1 Activation in Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing A 779 for In Vitro Experiments
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for effectively using A 779 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and potent antagonist for the Mas receptor, which is the primary receptor for Angiotensin-(1-7) [Ang-(1-7)].[1][2][3] Its core function is to block the intracellular signaling initiated by the binding of Ang-(1-7) to the Mas receptor.[3][4][5] this compound is highly selective, showing no significant affinity for the classical Angiotensin II receptors, AT1 or AT2, at concentrations up to 1 µM.[1][2][6]
Q2: How should I dissolve and store this compound for optimal stability and performance?
Proper handling of this compound is critical for experimental reproducibility.
-
Powder: Store the solid compound at -20°C for long-term stability (up to 2 years or more).[4][7]
-
Stock Solutions:
-
DMSO: this compound is soluble in fresh, high-quality DMSO at high concentrations (e.g., 18-100 mg/mL).[4][6][7] It is important to use newly opened DMSO, as absorbed moisture can significantly reduce solubility.[4][6] For some preparations, adjusting the pH to 2 with 1 M HCl may be required to achieve full dissolution in DMSO.[4]
-
Water/Buffers: this compound is also soluble in water or PBS (pH 7.2) up to approximately 1 mg/mL.[1][2][7]
-
-
Storage of Stocks: Aliquot stock solutions to avoid repeated freeze-thaw cycles. DMSO stocks can be stored at -80°C for up to a year.[6] Aqueous solutions are less stable and it is recommended not to store them for more than one day.[7]
Q3: What is a recommended starting concentration for my in vitro experiment?
The optimal concentration of this compound is highly dependent on the cell type, experimental endpoint, and the concentration of the agonist [Ang-(1-7)] being used. Based on published literature, a common and effective concentration for complete blockade of the Mas receptor is 1 µM .[1][2][3] However, effects have been observed in the nanomolar range. It is always recommended to perform a dose-response experiment, starting from a low concentration (e.g., 10 nM) and titrating up to a high concentration (e.g., 10 µM) to determine the optimal dose for your specific system.
Q4: I'm not observing any effect after treating my cells with this compound. What could be wrong?
This is a common observation, as this compound is an antagonist. In many systems, this compound alone has no intrinsic activity and will not produce a cellular effect on its own.[4][5] Its function is to block the action of an agonist, Ang-(1-7).
-
Positive Control: To verify the activity of this compound, you must include a positive control where cells are stimulated with Ang-(1-7). The expected result is that this compound will reverse or prevent the effects induced by Ang-(1-7).[3][4][5]
-
Agonist Concentration: Ensure the concentration of Ang-(1-7) is sufficient to elicit a measurable response.
-
Compound Integrity: Verify that your this compound stock solution was prepared and stored correctly to ensure its activity has not degraded.
Q5: How can I confirm that this compound is selectively blocking the Mas receptor in my experiment?
To confirm selectivity, you should demonstrate that this compound blocks a known downstream signaling event of the Ang-(1-7)/Mas axis. For example, Ang-(1-7) has been shown to inhibit Angiotensin II-induced phosphorylation of ERK1/2 and Akt.[4] A successful experiment would show:
-
Angiotensin II increases p-ERK levels.
-
Co-treatment with Ang-(1-7) reduces the Angiotensin II-induced p-ERK levels.
-
Co-treatment with Ang-(1-7) and this compound reverses this reduction, with p-ERK levels returning to those seen with Angiotensin II alone.[4]
Q6: Are there any known off-target effects or other experimental considerations?
While this compound is considered highly selective for the Mas receptor over AT1 and AT2 receptors,[1][2] it is crucial to maintain good cell culture practices to avoid misleading results.[8]
-
Cell Health: Ensure cells are healthy and not overly confluent, as this can alter metabolic states and drug responses.[9][10]
-
Media Stability: Be aware that nutrient depletion and pH changes in the culture media during the experiment can impact results.[11][12]
-
Solvent Control: Always include a vehicle control (e.g., DMSO at the same final concentration as your this compound treatment) to account for any effects of the solvent on the cells.[9]
Quantitative Data Summary
The effective concentration of this compound varies by cell type and the specific effect being measured. The table below summarizes concentrations used in various published in vitro studies.
| Cell Type | Application/Effect Measured | Effective this compound Concentration | Reference(s) |
| CHO Cells (Mas-transfected) | Radioligand Binding Assay (IC50) | 0.3 nM | [6][13] |
| Human Aortic Smooth Muscle Cells | Blockade of Ang-(1-7) effect on iNOS induction | 1 µM | [3] |
| Human Peripheral Blood Mononuclear Cells | Blockade of Ang-(1-7) inhibition of proliferation | 0.1 µM | [5] |
| Various (HUVECs, Mesangial cells) | Blockade of Ang-(1-7)-induced cAMP increase | 1 µM | [14] |
| MPC-83 Cells | Investigation of Mas receptor expression | 10 µM | [15] |
| General Use | To ensure selectivity against AT1/AT2 receptors | ≤ 1 µM | [1][2] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Calculate Required Mass: Determine the mass of this compound powder needed to prepare a high-concentration stock (e.g., 10 mM). The molecular weight of this compound is 872.98 g/mol .
-
Reconstitution:
-
Under sterile conditions, add the appropriate volume of fresh, anhydrous DMSO to the vial of this compound powder.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) may assist dissolution if needed.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 1 year).[6]
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw a single aliquot of the DMSO stock.
-
Perform serial dilutions in sterile cell culture medium to achieve the final desired concentrations for your experiment.
-
Important: Ensure the final concentration of DMSO in the culture medium is consistent across all conditions (including vehicle controls) and is non-toxic to your cells (typically ≤ 0.1%).
-
Protocol 2: General Workflow for Optimizing this compound Concentration
This protocol outlines the steps to determine the minimum effective concentration of this compound needed to block the effects of a fixed concentration of Ang-(1-7).
-
Seed Cells: Plate cells in an appropriate multi-well plate format at a density that will ensure they are in a logarithmic growth phase and sub-confluent at the end of the experiment. Allow cells to adhere and recover overnight.
-
Determine Agonist Dose: First, establish a concentration of Ang-(1-7) that produces a robust and reproducible response in your chosen assay (e.g., cell proliferation, cytokine release, or phosphorylation of a target protein). This will be your fixed agonist concentration.
-
Prepare this compound Dilutions: Prepare a range of this compound working solutions in culture media (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).
-
Treatment:
-
Include the following experimental groups:
-
Vehicle Control (media + solvent only)
-
Ang-(1-7) only (at the pre-determined fixed concentration)
-
This compound only (at the highest concentration to test for intrinsic activity)
-
Ang-(1-7) + varying concentrations of this compound
-
-
Pre-incubate the cells with the this compound working solutions or vehicle for a set period (e.g., 30-60 minutes) before adding the Ang-(1-7) stimulus.
-
-
Incubation: Incubate the cells for the appropriate duration required to observe the endpoint of interest.
-
Assay and Analysis: Perform the assay to measure the desired endpoint. Plot the response against the log of the this compound concentration to determine the IC50 (the concentration of this compound that inhibits 50% of the Ang-(1-7) response). The optimal concentration for complete blockade will typically be 10-100 fold higher than the IC50.
Protocol 3: Example Assay - Western Blot for Inhibition of Ang-(1-7) Mediated Signaling
This protocol provides an example of using this compound to block the modulatory effect of Ang-(1-7) on Angiotensin II-induced ERK phosphorylation.[4]
-
Cell Culture: Seed vascular smooth muscle cells (VSMCs) in 6-well plates and grow until they reach ~80% confluency. Serum-starve the cells overnight before the experiment to reduce baseline kinase activity.
-
Pre-treatment: Pre-incubate cells with 1 µM this compound or vehicle (DMSO) for 60 minutes.
-
Co-treatment: Add 100 nM Ang-(1-7) to the appropriate wells and incubate for an additional 15 minutes.
-
Stimulation: Stimulate the cells by adding 100 nM Angiotensin II for 5-10 minutes.
-
Cell Lysis: Immediately place plates on ice, aspirate the media, and wash cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer (containing protease and phosphatase inhibitors) to each well. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-ERK1/2 and total-ERK1/2 overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Analysis: Quantify band intensities using densitometry software. Normalize the phospho-ERK signal to the total-ERK signal for each sample.
Visualizations: Pathways and Workflows
Caption: Ang-(1-7) signaling via the Mas receptor and its blockade by this compound.
Caption: Experimental workflow for optimizing this compound concentration in vitro.
References
- 1. This compound | Other Angiotensin Receptors | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Frontiers | The Angiotensin-(1-7)/Mas Axis Counteracts Angiotensin II-Dependent and -Independent Pro-inflammatory Signaling in Human Vascular Smooth Muscle Cells [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Angiotensin-(1–7) inhibits allergic inflammation, via the MAS1 receptor, through suppression of ERK1/2- and NF-κB-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. gmpplastic.com [gmpplastic.com]
- 9. researchgate.net [researchgate.net]
- 10. 8 Ways to Optimize Cell Cultures [vistalab.com]
- 11. Rational cell culture optimization enhances experimental reproducibility in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimizing the Cell Culture Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Angiotensin-(1–7) is an endogenous ligand for the G protein-coupled receptor Mas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. researchgate.net [researchgate.net]
How to address A 779 off-target effects in experimental results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for effectively using A 779, a selective Mas receptor antagonist. Here you will find troubleshooting guides for unexpected experimental results, frequently asked questions (FAQs) to clarify its use, detailed experimental protocols for identifying potential off-target effects, and an overview of the relevant signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective peptide antagonist of the Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS).[1] Its primary mechanism of action is to block the binding of the endogenous ligand Angiotensin-(1-7) to the Mas receptor, thereby inhibiting its downstream signaling pathways.
Q2: Is this compound specific for the Mas receptor?
This compound is highly selective for the Mas receptor. Studies have shown that it exhibits no significant affinity for the AT1 or AT2 receptors at a concentration of 1 μM.[1] However, it is crucial to consider the experimental context, as interactions within the broader renin-angiotensin system can sometimes lead to complex results.
Q3: What are the known downstream effects of Mas receptor antagonism by this compound?
By blocking the Mas receptor, this compound can inhibit a range of cellular effects mediated by Angiotensin-(1-7), including:
-
Inhibition of pro-inflammatory signaling.[2]
-
Modulation of pathways such as PI3K/Akt and ERK/MAPK.
-
Inhibition of NADPH oxidase activity.[2]
Understanding these on-target effects is crucial to distinguish them from potential off-target phenomena.
Troubleshooting Guide: Addressing Unexpected Experimental Results
Unexpected results when using this compound can arise from its on-target effects within a complex biological system, interactions with other signaling pathways, or true off-target effects. This guide provides a systematic approach to troubleshooting.
Scenario 1: this compound does not produce the expected inhibitory effect on an Ang-(1-7)-mediated response.
-
Possible Cause 1: Suboptimal this compound Concentration.
-
Troubleshooting Step: Perform a dose-response curve for this compound to determine the optimal inhibitory concentration for your specific experimental system.
-
-
Possible Cause 2: Involvement of other receptors.
-
Troubleshooting Step: Investigate the potential involvement of other receptors that can be activated by Ang-(1-7) or whose signaling pathways crosstalk with the Mas receptor. The effects of Ang-(1-7) can sometimes be modulated by AT1 or AT2 receptor antagonists.
-
-
Possible Cause 3: Reagent Quality.
-
Troubleshooting Step: Ensure the integrity and purity of your this compound compound. Use a fresh, validated batch if necessary.
-
Scenario 2: this compound produces an unexpected or paradoxical effect.
-
Possible Cause 1: Crosstalk with other signaling pathways.
-
Troubleshooting Step: The Mas receptor is known to interact with other receptors, such as the AT1, AT2, and dopamine (B1211576) D2 receptors.[3] These interactions can lead to complex signaling outcomes that may appear paradoxical. Consider using additional specific antagonists for these receptors to dissect the signaling pathways involved.
-
-
Possible Cause 2: Off-target effects.
-
Troubleshooting Step: While this compound is highly selective, the possibility of off-target effects at high concentrations cannot be entirely ruled out. Refer to the "Experimental Protocols for Identifying Off-Target Effects" section below to validate the specificity in your system.
-
-
Possible Cause 3: Context-dependent signaling.
-
Troubleshooting Step: The cellular context, including the expression levels of various receptors and signaling molecules, can influence the overall response to Mas receptor antagonism. Characterize the expression profile of key RAS components in your experimental model.
-
Quantitative Data: this compound Binding Affinity
While comprehensive quantitative data for this compound against a broad panel of off-target receptors is limited in publicly available literature, the following information highlights its selectivity. Researchers are encouraged to perform their own binding assays for targets of concern in their specific experimental systems.
| Target | Ligand | Species | Assay Type | Affinity (IC50/Ki) | Reference |
| Mas Receptor | Angiotensin-(1-7) | Radioligand Binding | 0.3 nM (IC50) | [4] | |
| AT1 Receptor | This compound | No significant affinity at 1 µM | [1] | ||
| AT2 Receptor | This compound | No significant affinity at 1 µM | [1] |
Experimental Protocols for Identifying Off-Target Effects
To ensure the specificity of your findings, it is essential to perform control experiments to rule out potential off-target effects of this compound.
Cell-Based Selectivity Assays
-
Objective: To confirm that the observed effects of this compound are mediated through the Mas receptor.
-
Methodology:
-
Negative Control Cell Line: Utilize a cell line that does not endogenously express the Mas receptor. Treat these cells with this compound at the same concentrations used in your primary experiments. The absence of an effect in these cells supports the on-target action of this compound.
-
Knockdown/Knockout Models: Use siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the Mas receptor in your experimental cell line. The attenuation or complete loss of the this compound-induced effect in these modified cells provides strong evidence for on-target activity.
-
Rescue Experiments: In a Mas receptor knockout/knockdown cell line, reintroduce the Mas receptor through transfection. The restoration of the this compound effect will confirm that it is mediated by the Mas receptor.
-
Competitive Binding Assays
-
Objective: To quantitatively assess the binding of this compound to potential off-target receptors.
-
Methodology:
-
Perform radioligand binding assays using membranes from cells expressing the potential off-target receptor.
-
Use a known radiolabeled ligand for the off-target receptor.
-
Incubate the membranes with the radioligand in the presence of increasing concentrations of unlabeled this compound.
-
Measure the displacement of the radioligand to determine the binding affinity (Ki or IC50) of this compound for the off-target receptor.
-
Functional Off-Target Screening
-
Objective: To assess the functional activity of this compound on a panel of other receptors, ion channels, and enzymes.
-
Methodology:
-
Utilize commercially available off-target screening services that offer functional assays for a broad range of molecular targets.
-
These services typically use cell-based or biochemical assays to measure the activity of a compound on various targets.
-
Screen this compound at a concentration significantly higher than its effective concentration for Mas receptor antagonism to identify potential off-target liabilities.
-
Signaling Pathways and Experimental Workflows
Canonical Signaling Pathway of the Mas Receptor and this compound
The following diagram illustrates the canonical signaling pathway of the Mas receptor upon binding of its ligand, Angiotensin-(1-7), and the inhibitory action of this compound.
Troubleshooting Workflow for Unexpected this compound Results
This workflow provides a logical sequence of steps to diagnose the cause of unexpected experimental outcomes with this compound.
References
Preventing A 779 degradation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of A-779 in cell culture media and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is A-779 and what is its mechanism of action?
A-779 is a selective antagonist for the Mas receptor, which is a key component of the renin-angiotensin system (RAS). Its sequence is Asp-Arg-Val-Tyr-Ile-His-{d-Ala}.[1] The Mas receptor's natural ligand is Angiotensin-(1-7) (Ang-(1-7)). The Ang-(1-7)/Mas receptor axis often counteracts the effects of the Angiotensin II (Ang II)/AT1 receptor axis, which is associated with proliferation and inflammation.[2] A-779 works by binding to the Mas receptor, thereby blocking the protective and regulatory effects of Ang-(1-7).[1] For instance, Ang-(1-7) can inhibit the phosphorylation of Akt and ERK1/2 induced by Ang II; A-779 blocks this inhibitory effect.[1]
References
Interpreting unexpected results in A 779 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using A 779, a selective antagonist for the Mas receptor, in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective peptide antagonist of the Mas receptor, a key component of the renin-angiotensin system (RAS).[1] Its primary mechanism of action is to block the binding of Angiotensin-(1-7) (Ang-(1-7)) to the Mas receptor, thereby inhibiting its downstream signaling pathways.[1] this compound exhibits high selectivity for the Mas receptor with little to no significant affinity for AT1 or AT2 receptors at concentrations up to 1 μM.[2]
Q2: What are the recommended storage and solubility parameters for this compound?
Proper storage and handling of this compound are crucial for maintaining its activity.
| Parameter | Recommendation | Source(s) |
| Storage (Powder) | Store at -20°C for up to 1 year or -80°C for up to 2 years. Keep sealed and away from moisture. | [1] |
| Storage (In Solvent) | Store at -20°C for up to 1 year or -80°C for up to 2 years. Keep sealed and away from moisture. | [1] |
| Solubility | Soluble in water to 1 mg/ml. Also soluble in organic solvents like DMSO (up to 100 mg/mL) and dimethyl formamide. For aqueous solutions, it is not recommended to store for more than one day. | [2][3] |
Q3: What are typical working concentrations for in vitro and in vivo experiments?
The optimal concentration of this compound will vary depending on the experimental system. However, the following table provides a general starting point based on published literature.
| Experiment Type | Typical Concentration/Dosage | Source(s) |
| In Vitro (Cell Culture) | 1 µM to 10 µM | |
| In Vivo (Rats, s.c. infusion) | 400 ng/kg/min | [1] |
| In Vivo (Mice, i.p. injection) | Doses comparable to those used in rat studies, with adjustments for species differences. | [4][5][6] |
It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific model.
Troubleshooting Unexpected Results
Unexpected results can arise from various factors in this compound experiments. This guide provides a systematic approach to troubleshooting common issues.
Problem 1: No effect of this compound is observed.
If this compound fails to antagonize the effects of Ang-(1-7) or other Mas receptor agonists, consider the following possibilities:
| Potential Cause | Troubleshooting Steps |
| Compound Inactivity | - Verify Purity and Integrity: Ensure the purity of your this compound stock. If possible, verify its identity and purity via analytical methods like HPLC-MS. - Proper Storage: Confirm that the compound has been stored correctly to prevent degradation. - Fresh Preparation: Prepare fresh working solutions from a solid stock for each experiment. Peptide solutions can be unstable.[3] |
| Suboptimal Concentration | - Dose-Response Curve: Perform a dose-response experiment to determine the effective concentration range of this compound in your specific assay. The required concentration can vary significantly between cell types and tissues. |
| Cellular Health and Receptor Expression | - Cell Viability: Ensure that the cells are healthy and within a low passage number. - Mas Receptor Expression: Verify the expression of the Mas receptor in your cell line or tissue of interest. Low or absent receptor expression will result in a lack of response. |
| Assay-Specific Issues | - Agonist Concentration: Ensure that the concentration of the Mas receptor agonist (e.g., Ang-(1-7)) is appropriate. An excessively high agonist concentration may overcome the antagonistic effect of this compound. - Incubation Time: Optimize the pre-incubation time with this compound before adding the agonist. |
Problem 2: this compound exhibits unexpected or paradoxical effects.
In some instances, this compound may produce results that are not consistent with simple antagonism.
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | - Concentration-Dependence: High concentrations of this compound may lead to off-target effects. Perform experiments across a wide range of concentrations to identify a specific antagonistic window. - Control Experiments: Include appropriate negative controls, such as cell lines that do not express the Mas receptor, to identify non-specific effects. |
| Complex Biological Interactions | - Crosstalk with other Receptors: The renin-angiotensin system involves complex interactions between different receptors. The observed effect may be a result of this compound influencing other signaling pathways indirectly. - Biased Agonism: While this compound is classified as an antagonist, the possibility of biased signaling, where it blocks one pathway while activating another, cannot be entirely ruled out in all cellular contexts. Profile the effects of this compound on multiple downstream signaling readouts. |
| Experimental Model Specificity | - Gender Differences: Some studies have reported gender-dependent effects of the Ang-(1-7)/Mas axis.[7] Consider this as a potential variable in in vivo studies. |
Experimental Protocols
In Vitro Cell-Based Assay for this compound Activity
This protocol provides a general framework for assessing the antagonistic activity of this compound in a cell-based assay measuring a downstream signaling event (e.g., phosphorylation of a target protein).
-
Cell Culture:
-
Culture cells expressing the Mas receptor in appropriate media and conditions.
-
Plate cells in a suitable format (e.g., 96-well plate) and allow them to adhere and reach the desired confluency.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).
-
Prepare serial dilutions of this compound in serum-free media to achieve the desired final concentrations.
-
-
Assay Procedure:
-
Wash the cells with serum-free media.
-
Pre-incubate the cells with the different concentrations of this compound for a predetermined time (e.g., 30-60 minutes).
-
Add the Mas receptor agonist (e.g., Ang-(1-7)) at a concentration that elicits a submaximal response (e.g., EC80).
-
Incubate for the appropriate time to allow for the signaling event to occur.
-
Lyse the cells and proceed with the detection method (e.g., Western blot, ELISA) to measure the downstream readout.
-
-
Data Analysis:
-
Quantify the signal for each condition.
-
Plot the response against the concentration of this compound to generate an inhibition curve and determine the IC50 value.
-
In Vivo Administration of this compound in Rodents
This protocol outlines a general procedure for the administration of this compound to rats via subcutaneous infusion.
-
Animal Preparation:
-
Acclimate animals to the housing conditions for a sufficient period before the experiment.
-
Anesthetize the animals using an approved protocol.
-
-
Pump Implantation:
-
Implant an osmotic minipump subcutaneously in the dorsal region of the rat.
-
The minipump should be filled with this compound solution prepared in a sterile vehicle (e.g., saline) to deliver the desired dose (e.g., 400 ng/kg/min).[1]
-
-
Post-Operative Care:
-
Provide appropriate post-operative care, including analgesia and monitoring for any signs of distress.
-
-
Experimental Procedure:
-
After a recovery period, proceed with the experimental intervention.
-
At the end of the experiment, collect tissues or perform measurements as required.
-
Visualizing Key Processes
To aid in the understanding of this compound's mechanism of action and experimental design, the following diagrams are provided.
Caption: Angiotensin-(1-7)/Mas Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing the antagonistic activity of this compound.
Caption: Logical workflow for troubleshooting unexpected results in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mas receptor antagonist (A799) alters the renal hemodynamics responses to angiotensin II administration after renal moderate ischemia/reperfusion in rats: gender related differences - PMC [pmc.ncbi.nlm.nih.gov]
How to confirm A 779 activity in a new experimental setup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing A 779, a selective Mas receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective peptide antagonist of the Mas receptor.[1] The Mas receptor is a G-protein coupled receptor that is the primary receptor for the endogenous peptide Angiotensin-(1-7) (Ang-(1-7)).[1] The Ang-(1-7)/Mas receptor axis is known to counteract many of the effects of the Angiotensin II (Ang II)/AT1 receptor axis, which is involved in vasoconstriction, inflammation, and fibrosis. Therefore, this compound acts by blocking the signaling pathways activated by Ang-(1-7) through the Mas receptor.
Q2: How can I confirm that this compound is active in my experimental setup?
To confirm this compound activity, you need to demonstrate that it can effectively block the biological effects of Ang-(1-7). A common approach is to first stimulate your cells or tissue with Ang-(1-7) and observe a measurable response. Then, pre-incubate the cells or tissue with this compound before stimulating with Ang-(1-7) and show that the response is diminished or abolished.
Q3: What are the expected downstream effects of Mas receptor activation by Ang-(1-7) that can be blocked by this compound?
Activation of the Mas receptor by Ang-(1-7) triggers several downstream signaling pathways. Key pathways include the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[2][3] It has also been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB).[3] Therefore, you can measure the phosphorylation of Akt and ERK1/2 or the activity of NF-κB to monitor Mas receptor activation and its blockade by this compound.
Q4: What concentration of this compound should I use in my experiments?
The optimal concentration of this compound can vary depending on the cell type, tissue, and the specific experimental conditions. However, based on published studies, a concentration range of 1 µM to 10 µM is commonly used for in vitro experiments to effectively block the Mas receptor.[4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific system. This compound exhibits no significant affinity for AT1 or AT2 receptors at a concentration of 1 μM.
Q5: What is the stability and solubility of this compound?
This compound is typically supplied as a lyophilized powder and should be stored at -20°C for long-term storage.[5] For creating stock solutions, it is soluble in water (up to 1 mg/ml) and DMSO.[6][7] Aqueous solutions are not recommended for storage for more than one day.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of Ang-(1-7) stimulation. | Low or absent Mas receptor expression. | Confirm Mas receptor expression in your cells or tissue using techniques like RT-PCR, Western blot, or immunohistochemistry.[8][9] |
| Inactive Ang-(1-7). | Ensure the Ang-(1-7) peptide is properly stored and handled to prevent degradation. Use a fresh batch if necessary. | |
| Suboptimal stimulation conditions. | Optimize the concentration of Ang-(1-7) and the stimulation time. Perform a dose-response and time-course experiment. | |
| This compound fails to block the Ang-(1-7) effect. | Insufficient concentration of this compound. | Perform a dose-response experiment to determine the effective inhibitory concentration of this compound in your system. |
| Degraded this compound. | Ensure this compound is properly stored. Prepare fresh stock solutions. | |
| Off-target effects of Ang-(1-7). | Although the Mas receptor is the primary receptor for Ang-(1-7), off-target effects at high concentrations cannot be entirely ruled out. Ensure you are using a concentration of Ang-(1-7) that is within the physiological range. | |
| High background signaling. | Constitutive activity of downstream pathways. | Ensure that your baseline (unstimulated) signaling levels are stable and reproducible. Serum starvation of cells before the experiment can help reduce background phosphorylation of kinases like Akt and ERK. |
| Contamination. | Ensure all reagents and cell cultures are free from contamination. |
Experimental Protocols
Protocol 1: Confirmation of Mas Receptor Expression by Western Blot
This protocol describes the detection of Mas receptor protein in cell lysates.
Materials:
-
Cells or tissue of interest
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibody against Mas receptor
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
Procedure:
-
Cell Lysis: Lyse cells or homogenized tissue in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the Mas receptor overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Protocol 2: Assessment of Akt and ERK1/2 Phosphorylation by Western Blot
This protocol is to determine the effect of Ang-(1-7) and this compound on the phosphorylation of Akt and ERK1/2.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours before treatment.
-
For the this compound group, pre-incubate the cells with the desired concentration of this compound (e.g., 1 µM) for 30-60 minutes.
-
Stimulate the cells with Ang-(1-7) (e.g., 100 nM) for the desired time (e.g., 5, 15, 30 minutes). Include an untreated control group.
-
-
Cell Lysis and Western Blot:
-
Lyse the cells and perform Western blotting as described in Protocol 1.
-
Use primary antibodies specific for phosphorylated Akt (Ser473), total Akt, phosphorylated ERK1/2 (Thr202/Tyr204), and total ERK1/2.
-
Normalize the levels of phosphorylated proteins to the total protein levels.
-
Quantitative Data Summary:
| Treatment | p-Akt/Total Akt (Fold Change) | p-ERK1/2/Total ERK1/2 (Fold Change) |
| Control | 1.0 | 1.0 |
| Ang-(1-7) (100 nM) | Increase | Increase |
| This compound (1 µM) + Ang-(1-7) (100 nM) | Attenuated Increase | Attenuated Increase |
| This compound (1 µM) | ~1.0 | ~1.0 |
| Actual fold changes are cell-type and experiment-dependent and should be determined empirically. |
Protocol 3: NF-κB Reporter Assay
This protocol measures the effect of Ang-(1-7) and this compound on NF-κB transcriptional activity.
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter construct.
-
Dual-Luciferase Reporter Assay System.
-
Luminometer.
Procedure:
-
Cell Culture and Transfection:
-
Plate cells in a 96-well plate.
-
If not using a stable cell line, transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Cell Treatment:
-
After 24 hours of transfection, treat the cells as described in Protocol 2. You may need a co-stimulant like TNF-α to induce a strong NF-κB activation, which can then be modulated by Ang-(1-7).
-
-
Luciferase Assay:
-
After the treatment period (typically 6-24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in NF-κB activity relative to the control group.
-
Visualizations
Caption: Ang-(1-7)/Mas Receptor Signaling Pathway and this compound Inhibition.
Caption: Workflow to Confirm this compound Activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Mas receptor: a potential strategy in the management of ischemic cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angiotensin (1-7) Inhibits Ang II-mediated ERK1/2 Activation by Stimulating MKP-1 Activation in Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. bio-techne.com [bio-techne.com]
- 8. mdpi.com [mdpi.com]
- 9. The expression of Mas-receptor of the renin–angiotensin system in the human eye - PMC [pmc.ncbi.nlm.nih.gov]
Cell viability issues with high concentrations of A 779
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering cell viability issues when using high concentrations of the Mas receptor antagonist, A 779.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be cytotoxic at high concentrations?
This compound is a selective peptide antagonist of the Mas receptor.[1] Published literature primarily focuses on its antagonistic effects at concentrations around 1 µM, where it shows no significant affinity for AT1 or AT2 receptors.[1] While comprehensive public data on broad cytotoxicity at very high concentrations is limited, this compound alone has been reported to not induce proliferation, migration, or inflammatory responses in vascular smooth muscle cells.[2] However, any compound at a sufficiently high concentration can have off-target effects or induce cellular stress, potentially leading to reduced viability. It is crucial for researchers to determine the optimal concentration range for their specific cell line and experimental conditions.
Q2: I am observing a decrease in cell viability at high concentrations of this compound. What are the potential causes?
Several factors could contribute to decreased cell viability in the presence of high concentrations of this compound:
-
Compound Precipitation: this compound is a peptide and may have limited solubility in aqueous cell culture media, especially at high concentrations. Precipitated compound can be mistaken for dead cells or interfere with the readout of viability assays.
-
High Solvent Concentration: If this compound is dissolved in a solvent like DMSO, the final concentration of the solvent in the culture medium might reach toxic levels.
-
Off-Target Effects: At concentrations significantly higher than its effective dose for Mas receptor antagonism, this compound could have off-target effects on other cellular pathways, leading to cytotoxicity.
-
Nutrient Depletion or pH Shift: High concentrations of a peptide in the medium could alter its chemical properties, such as pH or osmolarity, or interfere with nutrient availability, indirectly affecting cell health.
-
Assay Interference: The this compound peptide itself might interfere with the reagents of the cell viability assay (e.g., MTT, WST-1), leading to inaccurate readings that suggest cytotoxicity.
Q3: What is a typical working concentration for this compound in in vitro experiments?
The effective concentration of this compound for antagonizing the Mas receptor is typically in the nanomolar to low micromolar range. A common concentration used in many studies to achieve selective Mas receptor blockade is 1 µM.[1][3] It is recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental question.
Q4: How can I determine if this compound is precipitating in my cell culture?
Visually inspect the culture wells under a microscope before and after adding this compound. Look for any particulate matter or crystals that are not cells. You can also prepare a solution of this compound in your cell culture medium at the highest concentration you plan to use and observe it for any signs of precipitation over time.
Troubleshooting Guides
Issue 1: Unexpected Decrease in Cell Viability
Symptoms:
-
A dose-dependent decrease in cell viability is observed, but it is unclear if this is true cytotoxicity.
-
High variability between replicate wells.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Compound Precipitation | - Visually inspect wells for precipitates. - Perform a solubility test of this compound in your culture medium. - Prepare fresh dilutions from a stock solution for each experiment. |
| Solvent Toxicity | - Calculate the final solvent (e.g., DMSO) concentration in your wells. Keep it below 0.5%. - Include a solvent control (cells treated with the same concentration of solvent without this compound). |
| Assay Interference | - Run a control with this compound in cell-free medium to check for direct reaction with the assay reagent. - Consider using an alternative viability assay that works on a different principle (e.g., a membrane integrity assay like Trypan Blue if you are using a metabolic assay like MTT). |
| Sub-optimal Cell Health | - Ensure cells are in the logarithmic growth phase and are not overgrown. - Routinely test for mycoplasma contamination. |
| High Variability | - Ensure homogenous cell seeding by properly mixing the cell suspension. - Use calibrated pipettes and consistent pipetting techniques. - Avoid using the outer wells of the microplate, which are prone to evaporation ("edge effects").[4] |
Issue 2: No Effect on Cell Viability at High Concentrations
Symptoms:
-
Even at high concentrations, this compound does not seem to affect cell viability.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Low Intrinsic Cytotoxicity | - This may be the expected result. This compound might not be cytotoxic to your cell line at the tested concentrations. Confirm its antagonistic activity on the Mas receptor as a positive control for its biological activity. |
| Insensitive Assay | - Your chosen cell viability assay may not be sensitive enough to detect subtle cytotoxic effects. - Consider increasing the incubation time with this compound or using a more sensitive assay. |
| Incorrect Dosing | - Double-check your calculations for the dilutions of your this compound stock solution. |
| Degradation of this compound | - Ensure proper storage of the this compound stock solution. - Prepare fresh dilutions for each experiment. |
Experimental Protocols
Protocol 1: Determining the Optimal, Non-Toxic Concentration of this compound using a WST-1 Assay
This protocol provides a method to assess the effect of a range of this compound concentrations on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. A suggested starting range is from 0.1 µM to 100 µM.
-
Include a "vehicle control" (medium with the same final concentration of solvent used for the highest this compound concentration) and a "no treatment" control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control solutions.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.[5]
-
Incubate the plate for 1-4 hours at 37°C. The optimal incubation time should be determined empirically for your cell line.
-
Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan (B1609692) product.[5]
-
Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of 630 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the media-only blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Visualizations
Signaling Pathways and Workflows
Caption: this compound antagonizes the Mas receptor, blocking Ang-(1-7) signaling.
Caption: A logical workflow for troubleshooting this compound cell viability experiments.
References
- 1. This compound | Other Angiotensin Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Angiotensin-(1–7) is an endogenous ligand for the G protein-coupled receptor Mas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Inconsistent results with A 779 between experimental batches
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistent results observed between experimental batches of A 779, a selective Mas receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist for the Mas receptor, which is a key component of the renin-angiotensin system (RAS).[1] It functions by blocking the binding of Angiotensin-(1-7) to the Mas receptor, thereby inhibiting its downstream signaling pathways.[1][2] this compound shows no significant affinity for AT1 or AT2 receptors at a concentration of 1 μM.[3]
Q2: What are the common causes of inconsistent results between different batches of this compound?
Inconsistent results with this compound between experimental batches can stem from several factors:
-
Variability in Compound Quality: Differences in the purity and integrity of the compound between batches can lead to variations in its effective concentration and activity.
-
Improper Storage and Handling: this compound is sensitive to storage conditions. Inconsistent storage temperatures or repeated freeze-thaw cycles can degrade the compound.
-
Inaccurate Preparation of Stock Solutions: Errors in weighing the compound, dissolving it in the appropriate solvent, or determining the final concentration can introduce significant variability.
-
Experimental Protocol Deviations: Minor changes in experimental procedures, such as incubation times, cell densities, or passage numbers, can impact the cellular response to this compound.
-
Biological Variability: The expression levels of the Mas receptor can vary between cell passages and in different animal models, leading to inconsistent responses to the antagonist.
Q3: How should I properly store and handle this compound to ensure its stability?
To maintain the stability and activity of this compound, adhere to the following storage guidelines:
| Storage Condition | Powder | In Solvent |
| -80°C | 2 years | 2 years |
| -20°C | 1 year | 1 year |
Store in a sealed container, away from moisture.[1][4] Once a stock solution is prepared, it should be aliquoted to avoid repeated freeze-thaw cycles.[1]
Q4: What is the recommended solvent and solubility for this compound?
The solubility of this compound can vary depending on the solvent used.
| Solvent | Solubility |
| DMSO | 18.18 mg/mL (20.83 mM); adjust pH to 2 with 1 M HCl.[4] Can be up to 100 mg/mL in fresh, moisture-absorbing DMSO.[3] |
| Water | Soluble to 1 mg/ml. 40 mg/mL.[2] |
| PBS (pH 7.2) | Approximately 1 mg/ml. It is not recommended to store the aqueous solution for more than one day.[5] |
It is crucial to ensure the compound is fully dissolved to achieve an accurate final concentration in your experiments.
Troubleshooting Guide
Issue 1: Reduced or no antagonist effect of this compound.
If you observe a diminished or absent antagonist effect of this compound, consider the following potential causes and solutions.
Potential Causes:
-
Degradation of the this compound compound.
-
Incorrect concentration of the working solution.
-
Low or absent Mas receptor expression in the experimental model.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored at the correct temperature and protected from moisture.
-
Prepare Fresh Stock Solutions: If the stock solution is old or has undergone multiple freeze-thaw cycles, prepare a fresh solution from a new aliquot of the powdered compound.
-
Confirm Mas Receptor Expression: Use techniques like Western blot or qPCR to verify the expression of the Mas receptor in your cells or tissue samples.
-
Perform a Dose-Response Curve: Conduct a dose-response experiment to determine the optimal concentration of this compound for your specific experimental setup.
Issue 2: High variability in results between experimental replicates.
High variability between replicates can obscure the true effect of this compound.
Potential Causes:
-
Inconsistent cell seeding densities.
-
Variations in incubation times.
-
Pipetting errors during reagent addition.
Troubleshooting Steps:
-
Standardize Cell Seeding: Ensure that cells are seeded at a consistent density across all wells and plates.
-
Maintain Consistent Incubation Times: Use a timer to ensure precise and consistent incubation periods for all experimental conditions.
-
Calibrate Pipettes: Regularly calibrate your pipettes to ensure accurate and reproducible liquid handling.
-
Use a Master Mix: When possible, prepare a master mix of reagents to be added to all wells to minimize pipetting variability.
Experimental Protocols
Standard Protocol for In Vitro Cell-Based Assays
This protocol provides a general guideline for using this compound in cell-based assays.
-
Cell Seeding: Plate cells at a predetermined density in a suitable multi-well plate and allow them to adhere overnight.
-
Preparation of this compound Working Solution:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in your cell culture medium to the desired final concentrations. It is important to ensure the final DMSO concentration is consistent across all wells and does not exceed a level that is toxic to the cells (typically <0.1%).
-
-
Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the different concentrations of this compound to the respective wells.
-
Incubate for the desired period (e.g., 30 minutes) before adding the agonist (e.g., Angiotensin-(1-7)).
-
-
Agonist Stimulation: Add the agonist to the wells and incubate for the appropriate time to stimulate the desired downstream signaling.
-
Assay: Perform the relevant assay to measure the cellular response (e.g., Western blot for protein phosphorylation, ELISA for cytokine release, or a functional assay).
Signaling Pathways and Workflows
Mas Receptor Signaling Pathway
The following diagram illustrates the signaling pathway activated by the Mas receptor upon binding of its ligand, Angiotensin-(1-7), and the point of inhibition by this compound.
Caption: this compound inhibits the Mas receptor signaling pathway.
Troubleshooting Workflow for Inconsistent this compound Results
This workflow provides a logical sequence of steps to diagnose and resolve issues with this compound experiments.
References
How to assess the purity of A 779 for research use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity of A 779 for research use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic heptapeptide (B1575542) that acts as a selective and potent antagonist of the Mas receptor.[1] The Mas receptor is a key component of the protective arm of the Renin-Angiotensin System (RAS) and is the receptor for the endogenous peptide Angiotensin-(1-7) (Ang-(1-7)).[1][2][3][4] By blocking the Mas receptor, this compound inhibits the downstream signaling pathways typically activated by Ang-(1-7), which are involved in various physiological processes including vasodilation, anti-inflammatory responses, and anti-proliferative effects.[4][5]
Q2: What is the peptide sequence and molecular weight of this compound?
The peptide sequence of this compound is H-Asp-Arg-Val-Tyr-Ile-His-D-Ala-OH . Its molecular formula is C39H60N12O11, and its molecular weight is approximately 872.97 g/mol .[1]
Q3: Why is it crucial to assess the purity of this compound before use in research?
The purity of this compound is critical for obtaining accurate and reproducible experimental results. Impurities can lead to:
-
Toxicity: Some impurities could be toxic to cells or animals, affecting the viability of the experimental model.
-
Reduced Potency: A lower percentage of the active peptide will result in a weaker than expected effect, requiring higher concentrations and potentially introducing more impurities.
-
Inconsistent Results: Batch-to-batch variability in purity can lead to a lack of reproducibility in experiments.
Q4: What are the common types of impurities that can be found in a sample of synthetic this compound?
Synthetic peptides like this compound are typically produced by solid-phase peptide synthesis (SPPS). Common impurities originating from this process include:
-
Deletion Sequences: Peptides missing one or more amino acid residues.
-
Truncated Sequences: Incomplete peptide chains.
-
Insertion Sequences: Peptides with an extra amino acid residue.
-
Diastereomers: Isomers resulting from the racemization of amino acids during synthesis.
-
Oxidized Peptides: Particularly of residues like Tyrosine and Histidine.
-
Residual Solvents and Reagents: Such as trifluoroacetic acid (TFA) used in purification.[6]
-
Protecting Group Adducts: Incomplete removal of protecting groups from amino acid side chains.
Q5: What information should I look for in a Certificate of Analysis (CoA) for this compound?
A Certificate of Analysis is a critical document that provides details about the quality of a specific batch of this compound.[7][8][9][10] Key information to look for includes:
-
Product Identification: Name (this compound), catalog number, and batch/lot number.
-
Physical Properties: Appearance (e.g., white lyophilized powder).
-
Purity: The percentage of the desired peptide, typically determined by High-Performance Liquid Chromatography (HPLC).
-
Identity Confirmation: Data from Mass Spectrometry (MS) to confirm the correct molecular weight and sometimes sequence.
-
Analytical Methods: A brief description of the methods used for purity and identity assessment.
-
Date of Analysis and Expiry/Retest Date.
Analytical Methods for Purity Assessment
A combination of analytical techniques is essential for a comprehensive assessment of this compound purity. The most common and powerful methods are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Purity Data Summary
| Analytical Technique | Parameter Measured | Typical Specification | Purpose |
| Reverse-Phase HPLC | Peak Area Percentage | >95% (Research Grade) | Quantifies the purity of the peptide by separating it from impurities. |
| Mass Spectrometry (ESI-MS) | Molecular Weight | [M+H]+ and/or [M+nH]n+ ions corresponding to the theoretical mass (872.97 Da) | Confirms the identity of the peptide and detects impurities with different masses. |
| NMR Spectroscopy (¹H and ¹³C) | Chemical Shifts and Coupling Constants | Spectrum consistent with the proposed structure | Provides detailed structural information and can identify isomeric impurities. |
Experimental Protocols
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Determination
This protocol outlines a general method for determining the purity of this compound using RP-HPLC with UV detection.
a. Materials and Reagents:
-
This compound peptide sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
-
HPLC system with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
b. Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the peptide in 1 mL of mobile phase A to create a 1 mg/mL stock solution.
-
Vortex briefly to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter before injection.
c. Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 214 nm and 280 nm
-
Injection Volume: 20 µL
-
Gradient:
| Time (minutes) | % Mobile Phase B |
| 0 | 5 |
| 30 | 65 |
| 35 | 95 |
| 40 | 95 |
| 41 | 5 |
| 50 | 5 |
d. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Electrospray Ionization Mass Spectrometry (ESI-MS) for Identity Confirmation
This protocol provides a general procedure for confirming the molecular weight of this compound.
a. Materials and Reagents:
-
This compound peptide sample
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid (FA), LC-MS grade
b. Sample Preparation:
-
Prepare a 100 µg/mL solution of this compound in 50:50 water/acetonitrile with 0.1% formic acid.
-
Further dilute as necessary to achieve an optimal signal intensity for the specific mass spectrometer being used.
c. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[11][12][13]
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 100 - 1500
-
Capillary Voltage: 3-4 kV
-
Drying Gas Flow and Temperature: Optimize for the specific instrument.
d. Data Analysis:
-
Acquire the mass spectrum.
-
Look for the protonated molecular ions. Given the molecular weight of this compound is 872.97 Da, expect to see ions such as:
-
[M+H]⁺ at m/z 873.98
-
[M+2H]²⁺ at m/z 437.49
-
-
Compare the observed m/z values with the theoretical values to confirm the identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
This section provides general guidance for the structural analysis of this compound by NMR.
a. Sample Preparation:
-
Dissolve 1-5 mg of this compound in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Transfer the solution to an NMR tube.
b. NMR Experiments:
-
¹H NMR: Provides information on the number and environment of protons.
-
¹³C NMR: Provides information on the carbon skeleton.[14][15][16]
-
2D NMR (COSY, TOCSY, NOESY): Used to assign specific proton resonances to individual amino acid residues and to determine the three-dimensional conformation.
c. Data Analysis:
-
Acquire and process the NMR spectra.
-
Assign the chemical shifts of the protons and carbons.
-
Analyze the coupling constants and NOE correlations to confirm the amino acid sequence and stereochemistry (D-Ala at position 7).
-
The resulting spectra should be consistent with the known structure of this compound.
Troubleshooting Guides
HPLC Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No peaks or very small peaks | - Incorrect injection volume- Sample degradation- Detector issue | - Verify injection volume and sample concentration.- Prepare fresh sample.- Check detector lamp and settings. |
| Broad peaks | - Column contamination or aging- High injection volume- Inappropriate mobile phase pH | - Wash or replace the column.- Reduce injection volume.- Ensure mobile phase pH is appropriate for the peptide (for this compound, acidic pH with TFA is standard). |
| Split peaks | - Column void or channeling- Sample solvent incompatible with mobile phase | - Replace the column.- Dissolve the sample in the initial mobile phase. |
| Ghost peaks | - Contaminated mobile phase or injector | - Use fresh, high-purity solvents and reagents.- Flush the injector and sample loop. |
| Baseline drift | - Column not equilibrated- Fluctuating temperature- Contaminated mobile phase | - Ensure adequate column equilibration time.- Use a column oven to maintain a stable temperature.- Prepare fresh mobile phase. |
Mass Spectrometry Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low signal | - Low sample concentration- Inefficient ionization- Instrument not calibrated | - Increase sample concentration.- Optimize ESI source parameters (voltages, gas flows).- Calibrate the mass spectrometer. |
| Poor mass accuracy | - Instrument needs calibration | - Perform mass calibration using an appropriate standard. |
| Contaminant peaks (e.g., polymers) | - Contaminated solvents or labware | - Use high-purity solvents.- Use clean, dedicated glassware and plasticware. |
| Multiple charge states making spectrum complex | - Inherent property of ESI for peptides | - This is normal. Use deconvolution software if available to determine the neutral mass. |
NMR Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Broad signals | - Sample aggregation- Paramagnetic impurities | - Lower the sample concentration.- Add a small amount of a denaturant like urea (B33335) if compatible.- Filter the sample. |
| Poor signal-to-noise ratio | - Low sample concentration- Insufficient number of scans | - Increase sample concentration.- Increase the number of scans. |
| Water signal obscuring peptide signals (in D₂O) | - Incomplete H/D exchange of amide protons | - Lyophilize the sample from D₂O multiple times.- Use water suppression techniques during acquisition. |
Visualizations
Signaling Pathway of Angiotensin-(1-7) and its Blockade by this compound
Caption: this compound blocks the protective Ang-(1-7)/Mas receptor signaling pathway.
Experimental Workflow for this compound Purity Assessment
Caption: Workflow for comprehensive purity and identity assessment of this compound.
Logical Relationship for Troubleshooting HPLC Issues
Caption: A logical approach to troubleshooting common HPLC issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Angiotensin-(1-7) and Mas receptor in the brain [explorationpub.com]
- 5. ACE2, angiotensin-(1-7) and Mas receptor axis in inflammation and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. alliancechemical.com [alliancechemical.com]
- 8. datacor.com [datacor.com]
- 9. cdn.who.int [cdn.who.int]
- 10. linear.es [linear.es]
- 11. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 12. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Best practices for handling and aliquoting A 779 peptide
This guide provides researchers, scientists, and drug development professionals with best practices for handling, storing, and using the A 779 peptide. It includes frequently asked questions and troubleshooting advice to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective antagonist for the G-protein coupled Mas receptor.[1][2] It functions by blocking the binding of the endogenous ligand, Angiotensin-(1-7) [Ang-(1-7)], to the Mas receptor.[1][2] This action inhibits the downstream signaling cascade associated with the ACE-2/Ang-(1-7)/Mas pathway, which plays a role in various physiological processes, including bone metabolism and cardiovascular regulation.[1]
Q2: How should I store the lyophilized this compound peptide?
Lyophilized (powdered) peptides are significantly more stable than peptides in solution.[3][4] For optimal long-term stability, store lyophilized this compound at -20°C or -80°C, protected from light.[2][5][6] The product is often hygroscopic (absorbs moisture from the air), so it is critical to keep the vial tightly sealed.[2][3] Before opening, always allow the vial to warm to room temperature in a desiccator to prevent condensation and moisture uptake.[6][7]
Q3: What is the recommended procedure for reconstituting this compound?
Proper reconstitution is crucial for maintaining the peptide's biological activity.[8]
-
Select the appropriate solvent: For this compound, sterile distilled water can be used to prepare solutions up to 2 mg/mL.[2] For higher concentrations or if solubility issues arise, acetonitrile (B52724) is recommended.[2] Always use high-purity, sterile solvents to avoid contamination.[8]
-
Prepare for reconstitution: Allow the lyophilized peptide vial to reach room temperature before opening.[9][10] Work in a sterile environment and use sterile equipment.[8][9]
-
Dissolve the peptide: Using a sterile syringe, slowly add the recommended volume of solvent to the vial, aiming the stream against the side of the vial to avoid foaming.[11] Gently swirl or roll the vial to dissolve the contents.[11] Avoid vigorous shaking, as this can cause peptide aggregation or degradation.[8] Ensure the peptide is fully dissolved before use.[8]
Q4: How should I store the reconstituted this compound solution?
The shelf-life of peptides in solution is limited.[3][10] It is not recommended to store peptides in solution for long periods.[3][12] If storage is necessary, prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[6][12] Store these aliquots at -20°C or -80°C.[2][13] For storage in solution, using sterile buffers at a pH of 5-6 is generally recommended for peptide stability.[3][10]
Q5: What are the best practices for aliquoting this compound?
Aliquoting is the most effective way to preserve the integrity of your peptide stock.[3]
-
DO: Determine the amount of peptide needed per experiment and create single-use aliquots from the freshly reconstituted stock solution.[3][12]
-
DON'T: Repeatedly freeze and thaw the main stock solution.[6][12]
-
DO: Store aliquots at -20°C or, for longer-term storage, at -80°C.[2][13]
-
DON'T: Repeatedly open the vial of lyophilized stock peptide, as this exposes it to air and moisture.[3][12]
This compound Peptide Data Summary
| Parameter | Recommendation | Source(s) |
| Lyophilized Storage | -20°C for up to 1 year; -80°C for up to 2 years. Protect from light. | [1][2] |
| Solution Storage | Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. | [2][3] |
| Recommended Solvents | Distilled water (for solutions up to 2 mg/mL); Acetonitrile. | [2] |
| Reconstitution | Allow vial to reach room temperature before opening. Use sterile technique. Gently swirl to dissolve. | [9][11] |
Troubleshooting Guide
Q1: My this compound peptide is not dissolving completely. What can I do?
If this compound does not dissolve readily in distilled water, you can try the following:
-
Sonication: Gentle sonication can help break up aggregates and facilitate dissolution.[7][14]
-
Gentle Warming: Carefully warming the solution to a temperature not exceeding 40°C may improve solubility.[7][14]
-
Alternative Solvents: As recommended by suppliers, acetonitrile can be used if water is ineffective.[2] For highly hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF may be tried first, followed by dilution with your aqueous buffer.[7]
Q2: I am observing reduced or no antagonist activity from my this compound peptide. What is the likely cause?
Loss of activity is typically due to peptide degradation. Common causes include:
-
Improper Storage: Storing the peptide at room temperature for extended periods or in solution at 4°C for more than a week can lead to degradation.[5][6]
-
Repeated Freeze-Thaw Cycles: This is a primary cause of peptide degradation. Always prepare single-use aliquots.[3][6]
-
Oxidation: The this compound sequence (H-Asp-Arg-Val-Tyr-Ile-His-D-Ala-OH) does not contain highly susceptible residues like Cys or Met, but oxidation can still occur over time with repeated exposure to air.[2]
-
Contamination: Bacterial or enzymatic contamination can rapidly degrade the peptide. Always use sterile solvents and techniques during reconstitution and handling.[8][10] You can filter the peptide solution through a 0.2 µm filter to remove potential bacterial contamination.[3][15]
Q3: I'm observing high variability in my experimental results. What could be the cause?
Inconsistent results can stem from several factors:
-
Peptide Concentration Errors: Inaccurate weighing of the lyophilized powder or pipetting errors during reconstitution can lead to incorrect stock concentrations.
-
Peptide Degradation: Inconsistent handling, such as allowing the stock solution to sit at room temperature for varying lengths of time, can lead to different levels of degradation between experiments.
-
Contaminants in Trifluoroacetate (B77799) (TFA) Salts: Peptides are often supplied as trifluoroacetate salts, and high concentrations of TFA can interfere with cellular assays.[12][15] If you suspect TFA interference, consider using a peptide preparation with a different salt form (e.g., acetate (B1210297) or HCl).
Angiotensin-(1-7)/Mas Receptor Signaling Pathway
The diagram below illustrates the signaling pathway involving the Mas receptor. This compound acts by blocking the interaction between Angiotensin-(1-7) and the Mas receptor, thereby inhibiting its downstream effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abbiotec.com [abbiotec.com]
- 3. genscript.com [genscript.com]
- 4. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 5. jpt.com [jpt.com]
- 6. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. jpt.com [jpt.com]
- 9. particlepeptides.com [particlepeptides.com]
- 10. genscript.com [genscript.com]
- 11. protidehealth.com [protidehealth.com]
- 12. genscript.com [genscript.com]
- 13. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 14. peptidesciences.com [peptidesciences.com]
- 15. genscript.com [genscript.com]
Validation & Comparative
A Comparative Analysis of A 779 and PD123319: Efficacy and Experimental Insights
In the landscape of pharmacological research, particularly within the renin-angiotensin system (RAS), the antagonists A 779 and PD123319 serve as critical tools for dissecting the roles of the Mas receptor and the Angiotensin II type 2 (AT2) receptor, respectively. This guide provides a comprehensive comparison of the efficacy of these two compounds, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in their study design and interpretation.
Mechanism of Action and Receptor Selectivity
This compound is a selective antagonist of the Mas receptor, a key component of the protective arm of the RAS. It competitively blocks the binding of the endogenous ligand Angiotensin-(1-7) [Ang-(1-7)], thereby inhibiting its downstream signaling.[1][2] this compound exhibits negligible affinity for the AT1 or AT2 receptors at concentrations up to 1 µM, highlighting its specificity for the Mas receptor.[3]
PD123319 is a potent and selective non-peptide antagonist of the Angiotensin II type 2 (AT2) receptor.[4] It demonstrates high affinity for the AT2 receptor and is reported to be approximately 10,000-fold more selective for the AT2 receptor than the AT1 receptor.[5] However, it is important to note that some studies have characterized PD123319 as a partial agonist at the AT2 receptor, a nuance that can influence experimental outcomes.[4][6]
Comparative Efficacy: A Data-Driven Overview
The following table summarizes the binding affinities and functional potencies of this compound and PD123319 from various studies. It is important to consider that direct comparisons of absolute values across different studies can be challenging due to variations in experimental conditions.
| Parameter | This compound | PD123319 | Reference |
| Target Receptor | Mas Receptor | Angiotensin II Type 2 (AT2) Receptor | [1][4] |
| Binding Affinity (IC50) | ~0.3 nM (radioligand binding assay) | 6.9 nM (bovine adrenal glomerulosa) to 34 nM | [2][7] |
| Binding Affinity (Ki) | Not widely reported | ~12 nM | [5] |
| Selectivity | No significant affinity for AT1 or AT2 receptors at 1 µM | ~10,000-fold higher for AT2 over AT1 | [3][5] |
Head-to-Head Experimental Data
Direct comparative studies provide the most robust evidence of the differential effects of this compound and PD123319.
In Vivo Model: Renal Hemodynamics in Rats
In a study investigating renal hemodynamics in female rats following ischemia/reperfusion, both this compound and PD123319 were administered. The results showed that this compound alone, or in combination with PD123319, significantly increased the renal blood flow and renal vascular resistance responses to Angiotensin II infusion, suggesting a role for the Mas receptor in modulating these responses. Notably, the addition of PD123319 did not produce an additive effect to that of this compound alone in this model.[1]
Ex Vivo Model: Isolated Perfused Mouse Heart
A study on isolated perfused mouse hearts revealed complex interactions between the Mas and AT2 receptors. In the presence of an AT1 receptor blocker, Ang-(1-7) induced coronary vasodilation, which was completely blocked by this compound. In contrast, in the presence of PD123319, Ang-(1-7) induced a significant increase in perfusion pressure, an effect that was not altered by the addition of this compound.[5] These findings highlight the opposing functional roles of the Mas and AT2 receptor pathways in the coronary vasculature under these experimental conditions.
Signaling Pathways
The distinct mechanisms of action of this compound and PD123319 are rooted in the different signaling cascades initiated by their respective target receptors.
Mas Receptor Signaling Pathway
Activation of the Mas receptor by Ang-(1-7) initiates a signaling cascade that is generally considered protective in the cardiovascular and other systems. Key downstream effects include the activation of endothelial nitric oxide synthase (eNOS) via the PI3K/Akt pathway, leading to nitric oxide (NO) production and vasodilation. The pathway also involves the generation of arachidonic acid through phospholipase A2. This compound, by blocking the Mas receptor, inhibits these downstream effects.
AT2 Receptor Signaling Pathway
The AT2 receptor signaling pathway is multifaceted and can lead to various cellular responses, often opposing those of the AT1 receptor. Activation of the AT2 receptor can lead to the activation of protein phosphatases, which in turn can inhibit growth-promoting pathways like the MAPK/ERK pathway. It can also stimulate the production of nitric oxide and bradykinin, contributing to vasodilation. PD123319, as an antagonist (or partial agonist), modulates these signaling events.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to characterize this compound and PD123319.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for its receptor.
Protocol Outline:
-
Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest (Mas or AT2) in a suitable buffer and isolate the membrane fraction by centrifugation.
-
Incubation: In a multi-well plate, incubate a fixed amount of membrane protein with a constant concentration of the appropriate radioligand (e.g., [¹²⁵I]Sar¹-Angiotensin II for AT2 receptors) and a range of concentrations of the unlabeled competitor (this compound or PD123319). Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known non-selective ligand).
-
Filtration: After incubation to equilibrium, rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Vascular Smooth Muscle Contraction Assay
This functional assay assesses the effect of the compounds on the contractility of vascular smooth muscle.
Protocol Outline:
-
Tissue Preparation: Isolate arterial rings (e.g., from rat aorta) and mount them in an organ bath filled with Krebs-Henseleit solution, gassed with 95% O₂ and 5% CO₂ at 37°C.
-
Equilibration: Allow the tissues to equilibrate for a set period under a specific resting tension.
-
Pre-incubation: Pre-incubate the arterial rings with this compound, PD123319, or vehicle for a defined time.
-
Stimulation: Generate cumulative concentration-response curves by adding increasing concentrations of a contractile agonist (e.g., Angiotensin II).
-
Measurement: Record the changes in isometric tension using a force transducer.
-
Data Analysis: Plot the contractile response as a percentage of a maximal contraction (e.g., to KCl) against the agonist concentration. Compare the curves in the presence and absence of the antagonists to determine their effect on the agonist's potency and efficacy.
Conclusion
This compound and PD123319 are indispensable tools for elucidating the distinct and often opposing roles of the Mas and AT2 receptors. While this compound is a selective Mas receptor antagonist, the characterization of PD123319 as a potential partial agonist at the AT2 receptor adds a layer of complexity to the interpretation of experimental data. Head-to-head comparative studies are crucial for understanding their differential effects in various physiological and pathological contexts. The provided data, signaling pathways, and experimental protocols offer a foundational guide for researchers to effectively utilize these compounds in their investigations of the renin-angiotensin system.
References
- 1. Angiotensin-(1-9) reverses experimental hypertension and cardiovascular damage by inhibition of the angiotensin converting enzyme/Ang II axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 5. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. iworx.com [iworx.com]
A Comparative Guide to A-779 and Losartan in Blocking Angiotensin Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of A-779 and Losartan, two critical tools in the study and therapeutic targeting of the Renin-Angiotensin System (RAS). We present a comprehensive analysis of their mechanisms of action, supported by experimental data, to aid researchers in selecting the appropriate compound for their specific experimental needs.
Introduction to the Renin-Angiotensin System (RAS)
The Renin-Angiotensin System is a critical hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and vascular resistance. The classical RAS pathway involves the conversion of angiotensinogen (B3276523) to Angiotensin II (Ang II), which then exerts its potent vasoconstrictive and pro-inflammatory effects primarily through the Angiotensin II Type 1 (AT1) receptor. However, a counter-regulatory arm of the RAS, centered around Angiotensin-(1-7) [Ang-(1-7)] and its receptor, Mas, has been identified. This axis generally opposes the actions of the Ang II/AT1 receptor pathway, promoting vasodilation and having anti-proliferative and anti-inflammatory effects.
Losartan and A-779 are selective antagonists for the AT1 and Mas receptors, respectively, making them invaluable for dissecting the roles of these two opposing arms of the RAS.
Mechanism of Action
Losartan: A Selective AT1 Receptor Antagonist
Losartan is a potent and selective, non-peptide antagonist of the Angiotensin II Type 1 (AT1) receptor.[1] By competitively blocking the binding of Ang II to the AT1 receptor, Losartan effectively inhibits the downstream signaling cascade responsible for vasoconstriction, aldosterone (B195564) secretion, cellular proliferation, and inflammatory responses.[2][3][4][5] Its action leads to vasodilation and a reduction in blood pressure.[6] Losartan is a widely used antihypertensive medication and a fundamental research tool for investigating the pathophysiology of the classical RAS pathway.[3][7]
A-779: A Selective Mas Receptor Antagonist
A-779 is a specific antagonist of the G-protein coupled receptor, Mas, which is the receptor for Angiotensin-(1-7).[8] It is a synthetic peptide analog of Ang-(1-7).[9] A-779 is utilized in research to block the effects of the counter-regulatory Ang-(1-7)/Mas receptor axis. By inhibiting this pathway, A-779 prevents the vasodilatory, anti-proliferative, and anti-inflammatory effects of Ang-(1-7).[8][10][11] It exhibits no significant affinity for AT1 or AT2 receptors at a concentration of 1 μM.[9][12]
Comparative Data
Receptor Binding Affinity
The efficacy of a receptor antagonist is fundamentally determined by its binding affinity and selectivity for its target. The following table summarizes the binding affinities of Losartan and A-779 for their respective receptors.
| Compound | Target Receptor | Radioligand | Cell Line | Affinity (IC50/pKi) | Reference(s) |
| Losartan | AT1 | [125I]-Angiotensin II | COS-7 cells transiently expressing human AT1 receptor | pKi = 7.17 ± 0.07 | [13] |
| A-779 | Mas | [125I]-Angiotensin-(1-7) | CHO cells transfected with Mas | IC50 = 0.3 nM | [14] |
| Angiotensin-(1-7) | Mas | [125I]-Angiotensin-(1-7) | CHO cells transfected with Mas | IC50 = 6.9 nM | [14] |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. IC50 is the concentration of a drug that is required for 50% inhibition in vitro.
In Vivo Effects on Blood Pressure
Direct head-to-head comparative studies on the effects of A-779 and Losartan on blood pressure are limited, as they target opposing pathways. However, individual studies provide insight into their distinct roles.
| Compound | Animal Model | Dose | Route of Administration | Effect on Blood Pressure | Reference(s) |
| Losartan | L-NAME-induced hypertensive Sprague-Dawley rats | 10 mg/kg/day | Oral | Significantly attenuated the increase in systolic blood pressure (164 ± 5.2 mmHg in L-NAME group vs. 120 ± 2.5 mmHg in L-NAME + Losartan group) | [15] |
| A-779 | N/A | N/A | N/A | A-779 is not expected to directly lower blood pressure when administered alone in normotensive or hypertensive models. Its effect would be to block the vasodilatory actions of endogenous Ang-(1-7). | [8][10] |
Signaling Pathways
The opposing functions of the AT1 and Mas receptors are reflected in their downstream signaling cascades. Losartan and A-779 are crucial for elucidating these pathways.
Figure 1: Opposing Signaling Pathways of the Renin-Angiotensin System. This diagram illustrates the classical (Ang II/AT1 receptor) and counter-regulatory (Ang-(1-7)/Mas receptor) arms of the RAS. Losartan blocks the pro-hypertensive and pro-inflammatory effects of the AT1 receptor pathway, while A-779 inhibits the protective effects of the Mas receptor pathway.
Differential Effects on Downstream Signaling Molecules
| Signaling Molecule | Effect of Ang II (via AT1R) | Effect of Ang-(1-7) (via MasR) | Effect of Losartan | Effect of A-779 | Reference(s) |
| ERK1/2 Phosphorylation | Increased | Decreased/Inhibited | Blocks Ang II-induced increase | Blocks Ang-(1-7)-mediated decrease | [2][11][12][16] |
| NF-κB Activation | Increased | Decreased/Inhibited | Blocks Ang II-induced increase | Blocks Ang-(1-7)-mediated decrease | [11][17] |
Experimental Protocols
Receptor Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (IC50 or Ki) of a test compound (e.g., Losartan or A-779) for its target receptor.
Materials:
-
Cell membranes prepared from cells overexpressing the target receptor (e.g., AT1 or Mas).
-
Radiolabeled ligand (e.g., [125I]-Angiotensin II for AT1R, [125I]-Angiotensin-(1-7) for MasR).
-
Unlabeled test compound (Losartan or A-779) at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add cell membranes, radiolabeled ligand, and varying concentrations of the unlabeled test compound to the binding buffer.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.
Figure 2: Receptor Binding Assay Workflow. This diagram outlines the key steps in a competitive inhibition receptor binding assay used to determine the binding affinity of compounds like Losartan and A-779.
In Vivo Blood Pressure Measurement in Rats
Objective: To assess the effect of a test compound on systemic blood pressure in a rodent model.
Materials:
-
Spontaneously hypertensive rats (SHR) or a pharmacologically induced hypertensive rat model (e.g., L-NAME-induced).
-
Test compound (e.g., Losartan) and vehicle control.
-
Telemetry device or tail-cuff system for blood pressure measurement.
-
Animal housing and handling equipment.
Procedure (Telemetry):
-
Surgically implant a telemetry transmitter into the abdominal aorta of the rats under anesthesia.
-
Allow the animals to recover from surgery for at least one week.
-
Record baseline blood pressure and heart rate for a control period (e.g., 24-48 hours).
-
Administer the test compound or vehicle to the rats via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Continuously monitor blood pressure and heart rate for the duration of the study.
-
Analyze the data to determine the effect of the compound on systolic, diastolic, and mean arterial pressure.
Western Blot for ERK1/2 Phosphorylation
Objective: To quantify the level of phosphorylated ERK1/2 as an indicator of downstream signaling pathway activation or inhibition.
Materials:
-
Cultured cells (e.g., vascular smooth muscle cells, endothelial cells).
-
Stimulating agent (e.g., Ang II) and test compound (e.g., Losartan or A-779).
-
Lysis buffer.
-
Protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and PVDF membranes.
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Culture cells to the desired confluency.
-
Pre-treat cells with the test compound (Losartan or A-779) or vehicle for a specified time.
-
Stimulate the cells with the agonist (e.g., Ang II) for a short period (e.g., 5-15 minutes).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.
-
Quantify the band intensities to determine the relative level of ERK1/2 phosphorylation.
Conclusion
A-779 and Losartan are indispensable pharmacological tools for investigating the distinct and often opposing roles of the two major axes of the Renin-Angiotensin System. Losartan, by blocking the AT1 receptor, has been instrumental in understanding and treating cardiovascular diseases driven by the classical RAS pathway. A-779, through its specific antagonism of the Mas receptor, is critical for elucidating the protective mechanisms of the counter-regulatory Ang-(1-7) axis. A thorough understanding of their respective mechanisms of action, binding affinities, and effects on downstream signaling is essential for the design and interpretation of experiments in cardiovascular and related research fields. This guide provides a foundational comparison to aid researchers in their endeavors to unravel the complexities of the Renin-Angiotensin System.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. ahajournals.org [ahajournals.org]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. tandfonline.com [tandfonline.com]
- 5. scientificarchives.com [scientificarchives.com]
- 6. Quantification of Activated NF-κB/RelA Complexes Using ssDNA Aptamer Affinity – Stable Isotope Dilution—Selected Reaction Monitoring—Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo pharmacology of an angiotensin AT1 receptor antagonist with balanced affinity for AT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Preventing leptin resistance by blocking angiotensin II AT1 receptors in diet-induced obese rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Angiotensin-(1–7) inhibits allergic inflammation, via the MAS1 receptor, through suppression of ERK1/2- and NF-κB-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Angiotensin-(1-7) Abolishes AGE-Induced Cellular Hypertrophy and Myofibroblast Transformation via Inhibition of ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Angiotensin-(1–7) is an endogenous ligand for the G protein-coupled receptor Mas - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Losartan-induced attenuation of blood pressure in L-NAME hypertensive rats is associated with reversal of the enhanced expression of Gi alpha proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Losartan inhibits endothelial-to-mesenchymal transformation in mitral valve endothelial cells by blocking transforming growth factor-β-induced phosphorylation of ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | The Angiotensin-(1-7)/Mas Axis Counteracts Angiotensin II-Dependent and -Independent Pro-inflammatory Signaling in Human Vascular Smooth Muscle Cells [frontiersin.org]
A Guide to Negative Control Experiments for A-779 Studies
In research involving the selective Mas receptor antagonist, A-779, rigorous experimental design is crucial to ensure the validity and specificity of the findings. A-779 is a valuable tool for elucidating the physiological roles of the Angiotensin-(1-7) [Ang-(1-7)]/Mas receptor axis, which often counteracts the effects of the Angiotensin II (Ang II)/AT1 receptor axis.[1][2][3] This guide provides a framework for designing and interpreting negative control experiments in studies utilizing A-779, ensuring that the observed effects are directly attributable to the antagonism of the Mas receptor.
Understanding the Role of A-779
A-779 is a potent and selective antagonist for the Mas receptor, with a high affinity for this receptor and no significant affinity for AT1 or AT2 receptors at typical experimental concentrations.[4][5] Its primary mechanism of action is to block the binding of Ang-(1-7) to the Mas receptor, thereby inhibiting its downstream signaling pathways.[1][2] These pathways are implicated in a variety of physiological processes, including vasodilation, anti-inflammatory responses, and cellular growth and proliferation.[1][6]
The Importance of Negative Controls
Key Negative Control Experiments
Here are essential negative control experiments that should be considered in A-779 studies:
-
A-779 Alone Group: This is the most critical negative control. In this group, the biological system (e.g., cells, tissues, or whole animals) is treated with A-779 in the absence of the agonist, Ang-(1-7). The purpose is to demonstrate that A-779 itself does not elicit a biological response.[1] For example, if Ang-(1-7) is shown to inhibit cell proliferation, and this effect is blocked by A-779, the "A-779 alone" group should show no significant change in cell proliferation compared to the vehicle control.[1]
-
Vehicle Control Group: This group receives the solvent in which A-779 is dissolved (e.g., DMSO, saline). This control is necessary to ensure that the vehicle itself does not have any effect on the experimental parameters being measured.
-
Irrelevant Antagonist Control: In some contexts, using an antagonist for a different, unrelated receptor can serve as a negative control. This helps to demonstrate that the observed effect is not due to a general antagonism of G-protein coupled receptors, but is specific to the Mas receptor.
-
Mas Receptor Knockout/Knockdown Models: The gold standard for demonstrating the specificity of A-779 is to use a biological system lacking the Mas receptor. In such a model (e.g., Mas-knockout mice or cells with Mas receptor expression silenced by siRNA), A-779 should have no effect, as its target is absent.[7]
Experimental Protocols
Below are detailed methodologies for key negative control experiments.
Protocol 1: In Vitro Cell Proliferation Assay
-
Objective: To determine if A-779 alone affects cell proliferation.
-
Cell Culture: Culture the cells of interest (e.g., vascular smooth muscle cells) in appropriate media.
-
Experimental Groups:
-
Vehicle Control (e.g., 0.1% DMSO in media)
-
Ang-(1-7) (e.g., 100 nM)
-
A-779 (e.g., 1 µM)
-
Ang-(1-7) (100 nM) + A-779 (1 µM)
-
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free media for 24 hours to synchronize their cell cycles.
-
Treat the cells with the respective compounds for the desired duration (e.g., 24-48 hours).
-
Assess cell proliferation using a standard method such as MTT, BrdU incorporation, or cell counting.
-
-
Expected Outcome: The "A-779 alone" group should show no significant difference in proliferation compared to the vehicle control.
Protocol 2: In Vivo Blood Pressure Measurement
-
Objective: To determine if A-779 alone affects blood pressure.
-
Animal Model: Use a suitable animal model (e.g., normotensive rats).
-
Experimental Groups:
-
Vehicle Control (e.g., saline infusion)
-
Ang-(1-7) infusion
-
A-779 infusion
-
Co-infusion of Ang-(1-7) and A-779
-
-
Procedure:
-
Implant telemetry devices for continuous blood pressure monitoring.
-
After a recovery period, record baseline blood pressure.
-
Administer the treatments via intravenous or subcutaneous infusion.
-
Continuously monitor and record blood pressure and heart rate.
-
-
Expected Outcome: The "A-779 alone" group should show no significant change in blood pressure compared to the vehicle control group.[8]
Data Presentation
The following tables summarize expected quantitative data from the described experiments.
Table 1: Effect of A-779 on Cell Proliferation (MTT Assay)
| Treatment Group | Absorbance at 570 nm (Mean ± SD) | % Proliferation vs. Vehicle |
| Vehicle Control | 1.2 ± 0.1 | 100% |
| Ang-(1-7) (100 nM) | 0.8 ± 0.08 | 67% |
| A-779 (1 µM) | 1.18 ± 0.12 | 98% |
| Ang-(1-7) + A-779 | 1.15 ± 0.11 | 96% |
Table 2: Effect of A-779 on Mean Arterial Pressure (MAP) in Rats
| Treatment Group | Baseline MAP (mmHg) | Post-treatment MAP (mmHg) | Change in MAP (mmHg) |
| Vehicle Control | 100 ± 5 | 99 ± 6 | -1 |
| Ang-(1-7) | 102 ± 4 | 90 ± 5 | -12 |
| A-779 | 101 ± 5 | 100 ± 5 | -1 |
| Ang-(1-7) + A-779 | 103 ± 6 | 101 ± 7 | -2 |
Visualizing Experimental Design and Signaling Pathways
Diagrams generated using Graphviz can effectively illustrate the experimental workflow and the underlying biological pathways.
Caption: Experimental workflow for A-779 studies.
Caption: A-779 mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. ahajournals.org [ahajournals.org]
- 4. A 779 | Other Angiotensin Receptors | Tocris Bioscience [tocris.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Angiotensin-(1-7) and Mas receptor in the brain [explorationpub.com]
- 7. Evidence for a functional interaction of the angiotensin-(1-7) receptor Mas with AT1 and AT2 receptors in the mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Angiotensin II and Angiotensin-(1-7) in Paraventricular Nucleus Modulate Cardiac Sympathetic Afferent Reflex in Renovascular Hypertensive Rats | PLOS One [journals.plos.org]
A Comprehensive Guide to Demonstrating Mas Receptor Blockade by A-779
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of methods to demonstrate Mas receptor (MasR) blockade, focusing on the selective antagonist A-779. We present supporting experimental data, detailed protocols for key experiments, and visual diagrams of the relevant signaling pathway and experimental workflows. This objective comparison is intended to aid researchers in designing experiments to investigate the therapeutic potential of targeting the Angiotensin-(1-7)/MasR axis.
Introduction to the Mas Receptor and A-779
The Mas receptor is a G protein-coupled receptor that is a key component of the protective arm of the renin-angiotensin system (RAS). Its endogenous ligand is Angiotensin-(1-7) [Ang-(1-7)], a heptapeptide (B1575542) that generally counteracts the effects of Angiotensin II.[1][2] The Ang-(1-7)/MasR axis is involved in various physiological processes, including vasodilation, anti-inflammatory responses, and anti-fibrotic effects.[3]
A-779 is a selective and specific antagonist of the Mas receptor.[4] It is a valuable pharmacological tool for elucidating the physiological and pathological roles of the Mas receptor. A-779 demonstrates no significant affinity for AT₁ or AT₂ receptors, making it a highly specific tool for in vitro and in vivo studies.[4]
Comparison of Methods for Mas Receptor Blockade
The primary methods for demonstrating Mas receptor blockade are pharmacological, using antagonists like A-779, and genetic, using Mas receptor knockout (MasR-KO) models. Each approach has distinct advantages and is suited for different experimental questions.
| Method | Description | Key Advantages | Key Considerations |
| Pharmacological Blockade (A-779) | A selective peptide antagonist of the Mas receptor.[4] | - Temporal control over receptor blockade. - Dose-dependent effects can be studied. - Applicable to a wide range of in vitro and in vivo models. | - Potential for off-target effects at very high concentrations. - Requires careful consideration of dosage and administration route. |
| Genetic Blockade (MasR-KO) | Genetically engineered animals (typically mice) lacking a functional Mas receptor gene.[5][6] | - Complete and lifelong absence of the receptor, providing definitive evidence of its role. - Avoids potential off-target effects of pharmacological agents. | - Potential for developmental compensation. - Not applicable to in vitro studies using cell lines that endogenously express the receptor. |
| Alternative Antagonist (D-Pro⁷-Ang-(1-7)) | Another peptide antagonist of the Mas receptor.[3] | - Can be used to confirm findings obtained with A-779. | - Less extensively characterized and used compared to A-779. |
Quantitative Data on Mas Receptor Blockade by A-779
The efficacy of A-779 in blocking the Mas receptor has been demonstrated across numerous studies. The following table summarizes key quantitative data from representative experiments.
| Experimental Model | Agonist (Concentration) | A-779 (Concentration/Dose) | Measured Parameter | Result of A-779 Treatment | Citation(s) |
| Human Aortic Endothelial Cells | Ang-(1-7) (10⁻⁷ M) | 10⁻⁶ M | eNOS phosphorylation | Blocked Ang-(1-7)-induced phosphorylation. | [7] |
| Human Vascular Smooth Muscle Cells | Ang-(1-7) (100 nM) | 1 µM | iNOS expression | Prevented Ang-(1-7)-mediated reduction of iNOS. | [3] |
| Isolated Mouse Hearts | Ang-(1-7) (0.22 pmol/L) with Losartan | 115 nmol/L | Perfusion pressure | Blocked Ang-(1-7)-induced decrease in perfusion pressure. | [4] |
| Ovalbumin-challenged mice | Endogenous Ang-(1-7) | 1 mg·kg⁻¹; i.p. | Airway inflammation | Reversed the anti-inflammatory effects of exogenously administered Ang-(1-7). | [8] |
| Water-loaded rats | Ang-(1-7) | - | Antidiuretic effect | Inhibited the antidiuretic effect of Ang-(1-7). | [4] |
| Cirrhotic rats | Endogenous Ang-(1-7) | 10 μg/kg (i.v. bolus) | Portal pressure | Reduced portal pressure. | [9] |
Experimental Protocols
Here we provide detailed methodologies for key experiments to demonstrate Mas receptor blockade by A-779.
In Vitro Assay: Inhibition of Ang-(1-7)-Induced eNOS Phosphorylation
This protocol is adapted from a study using human aortic endothelial cells.[7]
Objective: To determine if A-779 can block the Ang-(1-7)-induced phosphorylation of endothelial nitric oxide synthase (eNOS) at Ser1177, a key step in its activation.
Materials:
-
Human Aortic Endothelial Cells (HAECs)
-
Cell culture medium (e.g., EGM-2)
-
Angiotensin-(1-7) (Ang-(1-7))
-
A-779
-
Wortmannin (B1684655) (PI3K inhibitor, as a control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-eNOS (Ser1177), anti-total eNOS, anti-phospho-Akt, anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Western blot equipment
Procedure:
-
Culture HAECs to near confluence in appropriate culture medium.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Pre-incubate the cells with A-779 (10⁻⁶ M) or vehicle for 30 minutes. For control experiments, pre-incubate with wortmannin (10⁻⁶ M).
-
Stimulate the cells with Ang-(1-7) (10⁻⁷ M) for various time points (e.g., 1 to 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Expected Outcome: Ang-(1-7) stimulation should increase the phosphorylation of eNOS at Ser1177 and Akt. Pre-treatment with A-779 is expected to significantly attenuate or completely block this increase, demonstrating Mas receptor blockade.
In Vivo Assay: Reversal of Ang-(1-7) Effects on Renal Hemodynamics
This protocol is based on studies in anesthetized rats.[10]
Objective: To assess the ability of A-779 to block the effects of Ang-(1-7) on renal blood flow and renal vascular resistance.
Materials:
-
Wistar rats
-
Anesthetic (e.g., ketamine/xylazine)
-
Surgical instruments for cannulation and placement of a renal artery flow probe
-
Infusion pumps
-
Angiotensin-(1-7)
-
A-779
-
Saline (vehicle)
-
Blood pressure transducer and data acquisition system
Procedure:
-
Anesthetize the rat and place it on a heating pad to maintain body temperature.
-
Cannulate the trachea for spontaneous breathing.
-
Cannulate the femoral artery and vein for blood pressure monitoring and drug infusion, respectively.
-
Expose the left renal artery and place a flow probe to measure renal blood flow (RBF).
-
Allow the animal to stabilize for a 30-45 minute equilibration period.
-
Infuse A-779 (e.g., 50 µg/kg bolus followed by 50 µg/kg/h infusion) or vehicle.
-
After a 30-minute pre-treatment period, begin a graded infusion of Ang-(1-7) (e.g., 100 and 300 ng/kg/min).
-
Continuously record mean arterial pressure (MAP) and RBF.
-
Calculate renal vascular resistance (RVR) as MAP/RBF.
-
At the end of the experiment, humanely euthanize the animal.
Expected Outcome: Ang-(1-7) infusion is expected to cause changes in RBF and RVR. In the presence of A-779, these Ang-(1-7)-induced hemodynamic changes should be significantly blunted or abolished, confirming Mas receptor blockade in the renal vasculature.
Visualizing Pathways and Workflows
Angiotensin-(1-7)/Mas Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by Ang-(1-7) binding to the Mas receptor, leading to the activation of the PI3K/Akt/eNOS pathway and the subsequent production of nitric oxide (NO). A-779 acts by blocking the initial binding of Ang-(1-7) to the Mas receptor.
Caption: Ang-(1-7)/MasR signaling and A-779 blockade.
Experimental Workflow for Demonstrating MasR Blockade
This diagram outlines a typical workflow for an in vitro experiment designed to demonstrate the antagonistic effect of A-779 on Ang-(1-7)-induced cellular responses.
References
- 1. ACE2, angiotensin-(1-7) and Mas receptor axis in inflammation and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scientificarchives.com [scientificarchives.com]
- 3. Frontiers | The Angiotensin-(1-7)/Mas Axis Counteracts Angiotensin II-Dependent and -Independent Pro-inflammatory Signaling in Human Vascular Smooth Muscle Cells [frontiersin.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Knockout of angiotensin 1-7 receptor Mas worsens the course of two-kidney, one-clip Goldblatt hypertension: roles of nitric oxide deficiency and enhanced vascular responsiveness to angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impairment of in vitro and in vivo heart function in angiotensin-(1-7) receptor MAS knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Angiotensin-(1-7) through receptor Mas mediates endothelial nitric oxide synthase activation via Akt-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Angiotensin-(1–7) inhibits allergic inflammation, via the MAS1 receptor, through suppression of ERK1/2- and NF-κB-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Blockade of Mas Receptor or Mas-Related G-Protein Coupled Receptor Type D Reduces Portal Pressure in Cirrhotic but Not in Non-cirrhotic Portal Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mas receptor antagonist (A799) alters the renal hemodynamics responses to angiotensin II administration after renal moderate ischemia/reperfusion in rats: gender related differences - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of A 779 and Saralasin as Angiotensin Antagonists: A Guide for Researchers
In the intricate landscape of the renin-angiotensin system (RAS), the modulation of angiotensin receptors presents a critical avenue for therapeutic intervention and research. This guide provides a detailed comparative analysis of two key angiotensin antagonists: A 779, a selective antagonist for the Mas receptor, and Saralasin (B108331), a non-selective competitive antagonist of the angiotensin II type 1 (AT1) and type 2 (AT2) receptors with partial agonist properties. This document, intended for researchers, scientists, and drug development professionals, offers a comprehensive overview of their mechanisms of action, binding affinities, and experimental evaluation, supported by quantitative data and detailed protocols.
Unraveling the Mechanisms: Two Distinct Modes of Angiotensin Blockade
This compound and Saralasin, while both classified as angiotensin antagonists, operate through fundamentally different mechanisms, targeting distinct components of the RAS. Saralasin, a synthetic analog of angiotensin II, directly competes with endogenous angiotensin II for binding to the classical AT1 and AT2 receptors.[1][2] Its action as a competitive antagonist with partial agonism means that while it can block the effects of angiotensin II, it can also elicit a partial response from the receptor in the absence of the full agonist.[1][3] This dual activity can lead to a transient pressor effect, particularly in low-renin states.[3]
In contrast, this compound is a selective antagonist of the Mas receptor, a key component of the "protective" arm of the RAS.[4] The ACE2/angiotensin-(1-7)/Mas receptor axis is now understood to counterbalance the classical ACE/angiotensin II/AT1 receptor axis.[4][5] Angiotensin-(1-7), the endogenous ligand for the Mas receptor, typically mediates vasodilatory, anti-proliferative, and anti-inflammatory effects.[6] this compound exerts its effects by blocking these protective actions of angiotensin-(1-7).[7]
Quantitative Comparison of Binding Affinities
| Compound | Target Receptor | Radioligand | Tissue/Cell Line | Binding Affinity (IC₅₀) | Reference |
| This compound | Mas Receptor | ¹²⁵I-Angiotensin-(1-7) | Mas-transfected CHO cells | 0.3 nM | [4] |
| Compound | Target Receptor | Radioligand | Tissue/Cell Line | Binding Affinity (Kᵢ) | Reference |
| Saralasin | Angiotensin II Receptors (AT1/AT2) | FITC-Ang II | Rat liver membrane | 0.32 nM (74% of sites), 2.7 nM (26% of sites) | [8] |
Experimental Protocols: A Guide to In Vitro Evaluation
The characterization of angiotensin antagonists relies on a suite of well-established experimental protocols. Below are detailed methodologies for key in vitro assays used to assess the binding and functional activity of compounds like this compound and Saralasin.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of a compound to its receptor.
Objective: To determine the inhibitory concentration (IC₅₀) or inhibition constant (Kᵢ) of this compound or Saralasin for their respective receptors.
Materials:
-
Cell membranes prepared from tissues or cultured cells expressing the target receptor (e.g., Mas-transfected cells for this compound, rat liver membranes for Saralasin).[4][8]
-
Radiolabeled ligand (e.g., ¹²⁵I-Angiotensin-(1-7) for Mas, ¹²⁵I-[Sar¹, Ile⁸]-Angiotensin II for AT1/AT2).[4][9]
-
Unlabeled antagonist (this compound or Saralasin).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.[10]
-
Competition Binding: In a 96-well plate, combine a fixed concentration of the radiolabeled ligand with increasing concentrations of the unlabeled antagonist (this compound or Saralasin).
-
Add a fixed amount of the prepared cell membranes to each well.
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).[11]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[10]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Fit the data using a non-linear regression model to determine the IC₅₀ value. The Kᵢ value can be calculated using the Cheng-Prusoff equation.
In Vitro Vasoconstriction Assay
This functional assay assesses the ability of an antagonist to inhibit the physiological response to an agonist.
Objective: To evaluate the antagonistic effect of this compound or Saralasin on angiotensin II-induced vasoconstriction.
Materials:
-
Isolated aortic rings from experimental animals (e.g., rats).[12]
-
Organ bath system with force transducers.
-
Krebs-Henseleit solution (physiological salt solution).
-
Angiotensin II (agonist).
-
This compound or Saralasin (antagonists).
Procedure:
-
Tissue Preparation: Isolate the thoracic aorta from a euthanized animal and cut it into rings of 2-3 mm in width.
-
Mounting: Mount the aortic rings in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.
-
Equilibration: Allow the rings to equilibrate under a resting tension for at least 60 minutes.
-
Antagonist Incubation: For the experimental group, pre-incubate the aortic rings with the antagonist (this compound or Saralasin) for a defined period (e.g., 30 minutes).
-
Agonist Challenge: Generate a cumulative concentration-response curve by adding increasing concentrations of angiotensin II to the organ bath.
-
Data Recording: Record the isometric tension generated by the aortic rings in response to angiotensin II.
-
Data Analysis: Compare the concentration-response curves in the presence and absence of the antagonist to determine the extent of inhibition.
Visualizing the Molecular Interactions: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms of action and experimental design, the following diagrams are provided in the DOT language for Graphviz.
Caption: The classical ACE/Ang II/AT1 receptor signaling pathway and the inhibitory action of Saralasin.
Caption: The protective ACE2/Ang-(1-7)/Mas receptor signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for assessing the functional antagonism of this compound or Saralasin.
Conclusion: Distinct Tools for Probing the Renin-Angiotensin System
This compound, in contrast, offers high selectivity for the Mas receptor, enabling the specific investigation of the counter-regulatory ACE2/angiotensin-(1-7)/Mas axis.[4] Its use allows for the dissection of the protective effects mediated by this pathway and how their blockade impacts physiological and pathophysiological processes. The choice between these antagonists will ultimately depend on the specific research question and the desired level of target selectivity. This guide provides a foundational understanding to aid in the selection and application of these important pharmacological agents in the ongoing exploration of the renin-angiotensin system.
References
- 1. Saralasin - Wikipedia [en.wikipedia.org]
- 2. Preclinical pharmacology of saralasin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Usefulness and limitations of saralasin, a partial competitive agonist of angioten II, for evaluating the renin and sodium factors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Devil and angel in the renin–angiotensin system: ACE–angiotensin II–AT1 receptor axis vs. ACE2–angiotensin-(1–7)–Mas receptor axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Angiotensin-(1-7) and Mas receptor in the brain [explorationpub.com]
- 7. Frontiers | The Angiotensin-(1-7)/Mas Axis Counteracts Angiotensin II-Dependent and -Independent Pro-inflammatory Signaling in Human Vascular Smooth Muscle Cells [frontiersin.org]
- 8. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. Angiotensin II-Induced Vasoconstriction via Rho Kinase Activation in Pressure-Overloaded Rat Thoracic Aortas - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Binding Analysis of A-779 and Novel Compounds Targeting the Mas Receptor
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro binding performance of the established Mas receptor antagonist, A-779, with the novel Mas receptor agonist, AVE 0991. This analysis is supported by experimental data and detailed protocols to assist in the evaluation of these compounds for research and development purposes.
The renin-angiotensin system (RAS) is a critical regulator of cardiovascular homeostasis. Within the RAS, the ACE2/Angiotensin-(1-7)/Mas receptor axis has emerged as a key counter-regulatory pathway to the classical ACE/Angiotensin II/AT1 receptor axis. The Mas receptor, a G protein-coupled receptor, mediates the protective effects of Angiotensin-(1-7), including vasodilation, anti-inflammatory, and anti-fibrotic actions.[1][2] A-779 is a selective peptide antagonist for the Mas receptor, while AVE 0991 is a non-peptide agonist, making them valuable tools for investigating the therapeutic potential of targeting this protective pathway.[3][4]
Quantitative Comparison of Binding Affinity
The binding affinities of A-779 and the novel compound AVE 0991 for the Mas receptor have been determined through in vitro competitive radioligand binding assays. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting binding. A lower IC50 value indicates a higher binding affinity.
| Compound | Compound Type | Target Receptor | IC50 (nM) |
| A-779 | Antagonist | Mas Receptor | 0.3[3][5] |
| AVE 0991 | Agonist | Mas Receptor | 21[6] |
Mas Receptor Signaling Pathway
Activation of the Mas receptor by its endogenous ligand, Angiotensin-(1-7), or synthetic agonists like AVE 0991, initiates a signaling cascade that counteracts the detrimental effects of Angiotensin II. A key pathway involves the activation of phosphoinositide 3-kinase (PI3K) and protein kinase B (Akt), leading to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS).[7] This results in the production of nitric oxide (NO), a potent vasodilator.[1][7] Additionally, Mas receptor activation can modulate the mitogen-activated protein kinase (MAPK) pathway, influencing cellular processes like proliferation and apoptosis.[2][7]
References
- 1. What are Mas receptor agonists and how do they work? [synapse.patsnap.com]
- 2. Mechanisms of Mas1 receptor-mediated signaling in the vascular endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. AVE 0991 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mas receptor: a potential strategy in the management of ischemic cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antagonistic Action of A 779: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selective Mas receptor antagonist, A 779, with genetic knockout models to validate its mechanism of action. By examining experimental data from studies utilizing both pharmacological blockade with this compound and genetic deletion of the Mas receptor, we offer a clear understanding of its role in the Angiotensin-(1-7) [Ang-(1-7)] signaling pathway.
Unraveling the Mechanism: this compound and the Mas Receptor
This compound is a potent and selective antagonist of the Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS). The ACE2/Ang-(1-7)/Mas axis plays a crucial role in counteracting the detrimental effects of the classical ACE/Angiotensin II/AT1 receptor axis. Ang-(1-7), by binding to the Mas receptor, mediates a range of beneficial effects, including vasodilation, anti-inflammatory, anti-proliferative, and anti-fibrotic actions. This compound specifically blocks these effects by preventing Ang-(1-7) from binding to its receptor.
The Power of Knockout Models in Target Validation
To unequivocally demonstrate that the observed effects of this compound are indeed mediated through the Mas receptor, researchers utilize Mas receptor knockout (Mas-/-) animal models. These models, where the gene encoding the Mas receptor is deleted, provide a clean biological system to compare the pharmacological effects of this compound with the physiological consequences of the receptor's absence. A convergence of phenotypes between this compound-treated wild-type animals and untreated Mas-/- animals serves as robust validation of the drug's on-target mechanism of action.
Comparative Data: this compound vs. Mas Receptor Knockout
The following tables summarize quantitative data from key studies, highlighting the parallel effects of this compound treatment and Mas receptor knockout on cardiovascular and atherosclerotic parameters.
Table 1: Effects on Cardiac Function in Isolated Mouse Hearts
| Parameter | Wild-Type (Control) | Wild-Type + this compound | Mas Receptor Knockout (Mas-/-) | Citation |
| Systolic Tension (g) | 2.1 ± 0.03 | Decreased | 1.4 ± 0.09 | [1][2] |
| +dT/dt (g/s) | 65.2 ± 0.3 | Decreased | 49.5 ± 1.3 | [1] |
| -dT/dt (g/s) | 64.2 ± 1.0 | Decreased | 49.5 ± 1.5 | [1] |
| Heart Rate (bpm) | 333.3 ± 2.6 | Decreased | 250.8 ± 9.5 | [1] |
| Coronary Perfusion Pressure (mmHg) | 126.9 ± 2.8 | Increased | 172.7 ± 3.0 | [1] |
Table 2: Effects on Blood Pressure in Hypertensive Mouse Models
| Parameter | Wild-Type (Hypertensive) | Mas Receptor Knockout (Hypertensive) | Citation |
| Systolic Blood Pressure | Increased | Significantly higher increase compared to Wild-Type | [3] |
| Diastolic Blood Pressure | Increased | Significantly higher increase compared to Wild-Type | [4] |
Table 3: Effects on Atherosclerosis in ApoE Knockout Mice
| Parameter | ApoE-/- (Control) | ApoE-/- + this compound | Citation | |---|---|---| | Atherosclerotic Lesion Area ("en face") | Baseline | Significantly increased |[5][6] | | Atherosclerotic Lesion Area ("cross-section") | Baseline | Significantly increased |[6] |
Comparison with an Alternative: The Mas Receptor Agonist AVE 0991
While this compound serves as a critical tool for blocking the Mas receptor, understanding the effects of a Mas receptor agonist provides a complementary perspective. AVE 0991 is a non-peptide agonist of the Mas receptor. Studies comparing the effects of this compound and AVE 0991 further solidify the role of the Mas receptor in mediating the actions of the protective RAS axis.
Table 4: Comparative Effects of this compound and AVE 0991
| Experimental Model | Effect of AVE 0991 (Mas Agonist) | Effect Blocked by this compound? | Citation |
| Isolated Perfused Rat Hearts | Decreased perfusion pressure, increased systolic tension | Yes, completely blocked | [7] |
| Atherosclerosis in ApoE-/- Mice | Decreased atherosclerotic lesion area | Not directly tested, but this compound alone worsens atherosclerosis | [5][6] |
| Water-loaded Mice (Diuresis) | Antidiuretic effect | Yes, completely blocked | [8][9] |
| Chronic Asthma Model (Pulmonary Remodeling) | Attenuated pulmonary remodeling | Partially blocked (effect on IL-10 blocked, effect on IL-5 not blocked) | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the cited studies.
Langendorff Isolated Heart Perfusion
This ex vivo technique allows for the assessment of cardiac function independent of systemic influences.
-
Animal Preparation: Mice are anesthetized, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.
-
Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated Krebs-Henseleit buffer (37°C) at a constant pressure (e.g., 80 mmHg).
-
Data Acquisition: A fluid-filled balloon is inserted into the left ventricle to measure isovolumetric contractile function. Parameters such as left ventricular developed pressure (LVDP), heart rate (HR), and the maximum and minimum rates of pressure development and decay (±dP/dt) are continuously recorded.
-
Drug Administration: this compound or other compounds are infused into the perfusion buffer at desired concentrations.
-
Data Analysis: Functional parameters are analyzed to determine the effects of the administered compounds on cardiac performance.
In Vivo Atherosclerosis Model in ApoE Knockout Mice
ApoE knockout (ApoE-/-) mice spontaneously develop atherosclerosis and are a widely used model to study this disease.
-
Animal Model: Male ApoE-/- mice are typically used.
-
Diet: Mice are fed a high-fat diet to accelerate the development of atherosclerotic plaques.
-
Drug Administration: this compound is administered to the mice, often via osmotic mini-pumps for continuous infusion over a period of several weeks.
-
Tissue Collection: After the treatment period, mice are euthanized, and the aortas are harvested.
-
Plaque Analysis: The extent of atherosclerotic lesions is quantified. This can be done "en face" by staining the entire aorta with a lipid-soluble dye (e.g., Oil Red O) and measuring the percentage of the aortic surface area covered by plaques. Alternatively, cross-sections of the aortic root can be stained to measure the lesion area.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: ACE2/Ang-(1-7)/Mas Receptor Signaling Pathway.
Caption: Workflow for this compound validation with knockout mice.
References
- 1. ahajournals.org [ahajournals.org]
- 2. vuir.vu.edu.au [vuir.vu.edu.au]
- 3. Knockout of angiotensin 1-7 receptor Mas worsens the course of two-kidney, one-clip Goldblatt hypertension: roles of nitric oxide deficiency and enhanced vascular responsiveness to angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential effects of Mas receptor deficiency on cardiac function and blood pressure in obese male and female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. AVE 0991-angiotensin-(1-7) receptor agonist, inhibits atherogenesis in apoE-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The nonpeptide angiotensin-(1-7) receptor Mas agonist AVE-0991 attenuates heart failure induced by myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. ahajournals.org [ahajournals.org]
- 10. AVE 0991, a non-peptide mimic of angiotensin-(1–7) effects, attenuates pulmonary remodelling in a model of chronic asthma - PMC [pmc.ncbi.nlm.nih.gov]
A 779: A Comparative Analysis of Cross-Reactivity with AT1 and AT2 Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of the Mas receptor antagonist, A 779, with the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors. The information presented is supported by experimental data to aid researchers in the accurate interpretation of their study results when utilizing this pharmacological tool.
Introduction to the Renin-Angiotensin System (RAS)
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and vascular resistance. The system has two primary, counter-regulatory arms:
-
The Pressor Arm: Primarily mediated by Angiotensin II (Ang II) binding to the AT1 receptor, leading to vasoconstriction, inflammation, fibrosis, and cellular proliferation.
-
The Depressor Arm: This protective arm involves the Angiotensin-Converting Enzyme 2 (ACE2), which converts Ang II to Angiotensin-(1-7). Ang-(1-7) then primarily binds to the Mas receptor, eliciting vasodilatory, anti-inflammatory, and anti-proliferative effects.[1][2] The AT2 receptor also contributes to this protective axis by opposing the actions of the AT1 receptor.[1]
This compound is a selective and potent antagonist for the Angiotensin-(1-7) receptor, Mas.[3][4] Understanding its specificity is crucial for dissecting the distinct roles of the depressor arm of the RAS.
Comparative Binding Affinity of this compound
Radioligand binding assays are fundamental in determining the affinity of a compound for its target receptor and assessing its off-target binding. Studies have consistently demonstrated the high selectivity of this compound for the Mas receptor with negligible affinity for the AT1 and AT2 receptors.
| Compound | Target Receptor | Alternative Receptors | Binding Affinity (IC50/Ki) | Selectivity | Reference |
| This compound | Mas Receptor | AT1 Receptor | IC50: 0.3 nM | Exhibits no significant affinity for AT1 or AT2 receptors at a concentration of 1 μM. | [4] |
| AT2 Receptor | Negligible affinity at 1 μM. | [3][5][6] | |||
| Angiotensin II | AT1 Receptor | AT2 Receptor, Mas Receptor | High affinity for both AT1 and AT2 receptors. | Non-selective for AT1/AT2. | [5][6] |
| Losartan | AT1 Receptor | AT2 Receptor, Mas Receptor | Selective AT1 receptor antagonist. | High selectivity for AT1 over AT2. | [7][8] |
| PD 123319 | AT2 Receptor | AT1 Receptor, Mas Receptor | Selective AT2 receptor antagonist. | High selectivity for AT2 over AT1. | [7][8][9] |
Experimental Protocols
Radioligand Binding Assay for AT1 and AT2 Receptors
The following is a generalized protocol based on methodologies described in the cited literature for determining the binding affinity of this compound.
Objective: To determine the binding affinity of this compound for AT1 and AT2 receptors.
Materials:
-
Cell Lines: Human Embryonic Kidney (HEK)-293 cells stably transfected with either human AT1 or AT2 receptors.[5][6]
-
Competitors: this compound, unlabeled Angiotensin II (as a positive control), selective AT1 antagonist (e.g., Losartan), selective AT2 antagonist (e.g., PD 123319).
-
Assay Buffer: Tris-based buffer containing MgCl2, bovine serum albumin (BSA), and protease inhibitors.
-
Instrumentation: Scintillation counter or gamma counter.
Procedure:
-
Cell Membrane Preparation:
-
Culture HEK-293 cells expressing either AT1 or AT2 receptors.
-
Harvest the cells and homogenize them in a cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in the assay buffer.
-
-
Binding Assay:
-
In a multi-well plate, add the cell membrane preparation.
-
Add a fixed concentration of the radioligand (125I-[Sar1,Ile8]AngII).
-
Add increasing concentrations of the competitor compound (this compound). Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled Ang II).
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with cold assay buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma or scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Signaling Pathways and this compound Interaction
The distinct signaling pathways of the AT1, AT2, and Mas receptors underscore the importance of selective pharmacological tools. This compound specifically blocks the Mas receptor pathway, allowing for the isolation of its physiological effects.
References
- 1. Angiotensin-(1-7) and Mas receptor in the brain [explorationpub.com]
- 2. Frontiers | The ACE2/Angiotensin-(1–7)/Mas Receptor Axis: Pleiotropic Roles in Cancer [frontiersin.org]
- 3. This compound | Other Angiotensin Receptors | Tocris Bioscience [tocris.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Relative affinity of angiotensin peptides and novel ligands at AT1 and AT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Evidence for a functional interaction of the angiotensin-(1-7) receptor Mas with AT1 and AT2 receptors in the mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
A Comparative Guide to A 779 from Various Suppliers for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side comparison of the Mas receptor antagonist, A 779, available from various life science suppliers. The information is intended to assist researchers in selecting the most suitable product for their experimental needs based on publicly available data.
Introduction to this compound
This compound is a selective antagonist of the Mas receptor, a key component of the renin-angiotensin system (RAS).[1][2] The Mas receptor is the primary receptor for Angiotensin-(1-7) [Ang-(1-7)], a heptapeptide (B1575542) with vasodilatory, anti-inflammatory, and anti-proliferative effects. By blocking the Mas receptor, this compound serves as a critical tool for investigating the physiological and pathological roles of the Ang-(1-7)/Mas receptor axis in cardiovascular diseases, inflammation, and neurological disorders. Its mechanism of action involves the inhibition of downstream signaling pathways, including the ERK1/2 and NF-κB pathways.
Side-by-Side Comparison of this compound Specifications
Sourcing high-quality reagents is paramount for reproducible and reliable experimental outcomes. Below is a summary of the product specifications for this compound from several prominent suppliers based on the information provided on their respective websites.
| Supplier | Catalog Number | Purity (as stated) | Formulation | Storage | Additional Information |
| MedChemExpress | HY-P0216 | ≥98.0% (HPLC) | Solid powder | -20°C for 3 years | Provides HPLC, MS, and NMR data for select batches. |
| Tocris Bioscience | 5937 | ≥95% (HPLC) | Solid powder | -20°C | Batch-specific certificates of analysis are available online.[2] |
| Cayman Chemical | 15690 | ≥95% | Solid | -20°C | Provides a Certificate of Analysis with batch-specific data. |
| Selleck Chemicals | S7972 | >98% | Solid powder | -20°C for 3 years | Offers batch-specific HPLC and other analytical data. |
| APExBIO | B1684 | >98% | Solid powder | -20°C | Provides batch-specific certificates of analysis with HPLC data. |
| MedKoo Biosciences | 555596 | >97% | Solid powder | -20°C under dry condition | Certificate of Analysis available, specifying purity by HPLC.[3] |
Note: Purity is typically determined by High-Performance Liquid Chromatography (HPLC). It is crucial to consult the batch-specific Certificate of Analysis (CoA) from the supplier for the most accurate and detailed information.
Experimental Protocols
To ensure the quality and biological activity of this compound from any supplier, a series of validation experiments are recommended. Below are detailed methodologies for key experiments.
Purity and Identity Confirmation by HPLC-MS
Objective: To confirm the purity and identity of the this compound compound.
Methodology:
-
High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.[4]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is a typical mobile phase system.
-
Detection: UV detection at a wavelength of 214 nm or 280 nm.
-
Procedure: A standard solution of this compound is prepared in an appropriate solvent (e.g., water or DMSO). The sample is injected into the HPLC system, and the resulting chromatogram is analyzed. Purity is determined by the percentage of the area of the main peak relative to the total area of all peaks.
-
-
Mass Spectrometry (MS):
-
The eluent from the HPLC can be directly coupled to a mass spectrometer to confirm the molecular weight of the compound, further verifying its identity.
-
In Vitro Functional Assay: Inhibition of Ang-(1-7)-Induced ERK1/2 Phosphorylation
Objective: To assess the biological activity of this compound by measuring its ability to antagonize the Ang-(1-7)-induced phosphorylation of ERK1/2.
Methodology:
-
Cell Culture: Use a cell line that endogenously or recombinantly expresses the Mas receptor (e.g., CHO-K1 cells stably transfected with the human Mas receptor).
-
Treatment:
-
Seed the cells in appropriate culture plates and allow them to adhere and grow.
-
Serum-starve the cells for a few hours to reduce basal ERK1/2 phosphorylation.
-
Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 30 minutes).
-
Stimulate the cells with a fixed concentration of Ang-(1-7) (typically at its EC50) for a short duration (e.g., 5-15 minutes).
-
-
Analysis:
-
Lyse the cells and collect the protein extracts.
-
Determine the levels of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 using a Western blot or a cell-based ELISA kit.
-
The antagonistic activity of this compound is quantified by its ability to reduce the Ang-(1-7)-induced increase in the p-ERK1/2 to total ERK1/2 ratio. An IC50 value can be calculated from the dose-response curve.
-
Receptor Binding Assay
Objective: To determine the binding affinity of this compound to the Mas receptor.
Methodology:
-
Preparation of Membranes: Prepare cell membrane fractions from cells expressing the Mas receptor.
-
Radioligand Binding:
-
Incubate the cell membranes with a radiolabeled Ang-(1-7) analog (e.g., [125I]-Ang-(1-7)) in the presence of increasing concentrations of unlabeled this compound.
-
Separate the bound and free radioligand by filtration.
-
Measure the radioactivity of the bound fraction using a gamma counter.
-
-
Data Analysis:
-
The data is used to generate a competition binding curve, from which the inhibition constant (Ki) of this compound can be calculated. This provides a quantitative measure of its affinity for the Mas receptor.
-
Visualizing the Mechanism and Workflow
To further clarify the role of this compound and the process of its evaluation, the following diagrams are provided.
Caption: Signaling pathway of Angiotensin-(1-7) via the Mas receptor and its inhibition by this compound.
Caption: Experimental workflow for the evaluation of this compound from different suppliers.
Conclusion
The selection of a chemical reagent for research should be based on a thorough evaluation of its quality and performance. While many suppliers offer this compound with high nominal purity, it is the responsibility of the researcher to verify its identity and biological activity in their specific experimental setup. This guide provides a starting point for comparing this compound from different sources and outlines the necessary experimental protocols for its validation. For the most reliable results, it is always recommended to obtain and review the batch-specific certificate of analysis and, if possible, test samples from different suppliers in parallel.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Other Angiotensin Receptors | Tocris Bioscience [tocris.com]
- 3. medkoo.com [medkoo.com]
- 4. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Binding: Isothermal Titration Calorimetry vs. Radioligand Binding Assays for Characterizing A 779 and the Mas Receptor Interaction
For researchers in drug development and the life sciences, accurately characterizing the binding kinetics of a ligand to its receptor is paramount. This guide provides a comparative analysis of Isothermal Titration Calorimetry (ITC) and Radioligand Binding Assays for determining the binding properties of A 779, a selective antagonist of the Mas receptor, a key component of the renin-angiotensin system.
Unveiling the Binding Secrets: this compound and the Mas Receptor
This compound is a potent and selective antagonist for the Angiotensin-(1-7) (Ang-(1-7)) Mas receptor.[1][2] The Mas receptor is a G-protein coupled receptor that, when activated by Ang-(1-7), often counteracts the effects of Angiotensin II, a key regulator of blood pressure and cardiovascular function. By blocking the binding of Ang-(1-7), this compound allows researchers to probe the physiological roles of the Mas receptor and its downstream signaling pathways.
Quantitative Data Showdown: this compound Binding Affinity
The following table summarizes the available quantitative data for the binding of this compound to the Mas receptor, as determined by radioligand binding assays.
| Parameter | Value | Method | Reference |
| IC50 | 0.3 nM | Radioligand Binding Assay | [3] |
| Specificity | No significant affinity for AT1 or AT2 receptors at 1 µM | Radioligand Binding Assay |
Note: The IC50 value represents the concentration of this compound required to inhibit the binding of a radiolabeled ligand to the Mas receptor by 50%. While not a direct measure of the dissociation constant (Kd), it provides a strong indication of the antagonist's potency.
Experimental Deep Dive: Methodologies for Binding Analysis
Isothermal Titration Calorimetry (ITC): A Label-Free Approach
ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction in a single experiment.
Experimental Workflow for ITC:
Caption: Experimental workflow for Isothermal Titration Calorimetry.
Detailed ITC Protocol (Representative for Peptide-GPCR Interaction):
-
Sample Preparation:
-
The Mas receptor (or its extracellular domain) is purified and dialyzed extensively against a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).
-
This compound is dissolved in the final dialysis buffer to ensure no buffer mismatch, which can lead to erroneous heat signals. Both solutions are degassed to prevent bubble formation in the calorimeter cell.
-
Typical concentrations are in the low micromolar range for the receptor in the sample cell and 10-20 fold higher for the ligand in the syringe.
-
-
Instrument Setup:
-
The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature (e.g., 25°C).
-
The reference cell is filled with the dialysis buffer.
-
The sample cell is loaded with the Mas receptor solution.
-
-
Titration:
-
The syringe is loaded with the this compound solution.
-
A series of small, precise injections of this compound are made into the sample cell containing the Mas receptor.
-
The heat change associated with each injection is measured by the instrument.
-
-
Data Analysis:
-
The raw data, a series of heat spikes corresponding to each injection, is integrated to determine the heat change per mole of injectant.
-
The resulting data is plotted as heat change versus the molar ratio of ligand to receptor.
-
This binding isotherm is then fitted to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), binding enthalpy (ΔH), binding entropy (ΔS), and stoichiometry of binding (n).
-
Radioligand Binding Assay: The Classic Approach
This technique relies on the use of a radioactively labeled ligand that binds to the receptor of interest. The binding of an unlabeled competitor, such as this compound, is measured by its ability to displace the radioligand.
Experimental Workflow for Radioligand Binding Assay:
References
Functional Assays of A 779 and Other Peptide Antagonists: A Comparative Guide
In the landscape of renin-angiotensin system (RAS) research, the peptide A 779 stands as a key antagonist of the Mas receptor, a critical component of the protective arm of the RAS. This guide provides a comparative analysis of the functional assays used to characterize this compound against other peptide antagonists, with a focus on experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Comparative Efficacy of Mas Receptor Antagonists
Functional assays are crucial for determining the potency and efficacy of antagonists. Here, we compare this compound with another widely studied peptide antagonist, D-Pro7-Angiotensin-(1-7) (D-Pro7-Ang-(1-7)).
| Antagonist | Assay Type | Tissue/Cell Type | Key Findings | Reference |
| This compound | Radioligand Binding | Mas-transfected CHO cells | IC50 = 0.3 nM for displacing 125I-Ang-(1-7) | |
| D-Pro7-Ang-(1-7) | Radioligand Binding | Mouse kidney slices | Competed for the binding of 125I–Ang-(1–7) | |
| This compound | Vasorelaxation | Rat Renal Artery | Reduced maximal response to Ang-(1-7) to 18 ± 3% | [1] |
| D-Pro7-Ang-(1-7) | Vasorelaxation | Rat Renal Artery | Reduced maximal response to Ang-(1-7) to 12 ± 1% | [1] |
| This compound | iNOS Induction Inhibition | Human Aortic Smooth Muscle Cells | Equivalent to D-Pro7-Ang-(1-7) in blocking Ang-(1-7)'s effect | [2] |
| D-Pro7-Ang-(1-7) | iNOS Induction Inhibition | Human Aortic Smooth Muscle Cells | Equivalent to this compound in blocking Ang-(1-7)'s effect | [2] |
| This compound | Vasodilation | Rat Aorta | Did not inhibit Ang-(1-7)-mediated vasodilation | [2] |
| D-Pro7-Ang-(1-7) | Vasodilation | Rat Aorta | Inhibited Ang-(1-7)-mediated vasodilation | [2] |
Note: The differential effects of this compound and D-Pro7-Ang-(1-7) in some tissues, such as the rat aorta, suggest the possible existence of Mas receptor subtypes or engagement of different signaling pathways.[2]
Signaling Pathways and Experimental Workflow
To understand the functional context of these assays, it is essential to visualize the underlying signaling pathways and the general workflow of the experiments.
Detailed Experimental Protocols
Below are detailed methodologies for key functional assays used to compare this compound with other peptide antagonists.
Vasorelaxation Assay in Isolated Arterial Rings
This assay assesses the ability of an antagonist to inhibit the vasorelaxant effect of an agonist on pre-constricted arterial rings.
Materials:
-
Isolated arterial rings (e.g., rat renal artery, aorta)
-
Organ bath system with force transducers
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose)
-
Phenylephrine (B352888) (or other vasoconstrictor)
-
Angiotensin-(1-7) (agonist)
-
This compound, D-Pro7-Ang-(1-7) (antagonists)
-
Carbogen gas (95% O2, 5% CO2)
Protocol:
-
Isolate arterial segments and cut into 2-3 mm rings.
-
Mount the rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with carbogen.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g.
-
Induce a stable contraction with a sub-maximal concentration of phenylephrine (e.g., 1 µM).
-
Once the contraction is stable, pre-incubate the rings with the antagonist (this compound or D-Pro7-Ang-(1-7)) at a specific concentration (e.g., 10⁻⁵ M) for 20-30 minutes.[1]
-
Generate a cumulative concentration-response curve for the agonist, Ang-(1-7) (e.g., 10⁻¹² to 3 x 10⁻⁶ M), by adding increasing concentrations to the bath.[1]
-
Record the changes in isometric tension using the force transducers.
-
Calculate the relaxation response as a percentage of the pre-contraction induced by phenylephrine.
-
Compare the maximal relaxation and the EC50 values in the presence and absence of the antagonists.
Nitric Oxide (NO) Release Assay
This assay measures the ability of an antagonist to block agonist-induced nitric oxide production from cultured endothelial cells.
Materials:
-
Cultured endothelial cells (e.g., human aortic endothelial cells)
-
Cell culture medium and plates
-
Fluorescent NO indicator dye (e.g., DAF-FM diacetate)
-
Angiotensin-(1-7) (agonist)
-
This compound, D-Pro7-Ang-(1-7) (antagonists)
-
Fluorescence microscope or plate reader
Protocol:
-
Seed endothelial cells in appropriate culture plates and grow to confluence.
-
Wash the cells with a balanced salt solution.
-
Load the cells with a fluorescent NO indicator dye according to the manufacturer's instructions.
-
Pre-incubate the cells with the antagonist (this compound or D-Pro7-Ang-(1-7)) for a specified time.
-
Stimulate the cells with Ang-(1-7).
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths.
-
Quantify the NO release by comparing the fluorescence intensity of treated cells to control cells.
Inducible Nitric Oxide Synthase (iNOS) Induction Assay
This assay evaluates the effect of antagonists on the inhibition of agonist-induced iNOS expression in vascular smooth muscle cells.
Materials:
-
Cultured vascular smooth muscle cells (e.g., human aortic smooth muscle cells)
-
Cell culture medium and plates
-
Pro-inflammatory stimulus (e.g., Angiotensin II or IL-1β)
-
Angiotensin-(1-7) (agonist)
-
This compound, D-Pro7-Ang-(1-7) (antagonists)
-
Reagents for Western blotting (lysis buffer, primary antibody against iNOS, secondary antibody, detection reagents)
Protocol:
-
Culture vascular smooth muscle cells to near confluence.
-
Pre-treat the cells with the antagonist (this compound or D-Pro7-Ang-(1-7)) for 30-60 minutes.
-
Co-incubate the cells with the pro-inflammatory stimulus and Ang-(1-7) for a specified period (e.g., 18 hours).[2]
-
Lyse the cells and collect the protein extracts.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Perform Western blotting using an antibody specific for iNOS to determine its expression level.
-
Normalize iNOS expression to a loading control (e.g., β-actin or GAPDH).
-
Compare the levels of iNOS expression between different treatment groups.
References
- 1. Angiotensin-(1–7)-dependent vasorelaxation of the renal artery exhibits unique angiotensin and bradykinin receptor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Angiotensin-(1-7)/Mas Axis Counteracts Angiotensin II-Dependent and -Independent Pro-inflammatory Signaling in Human Vascular Smooth Muscle Cells [frontiersin.org]
Safety Operating Guide
Proper Disposal and Handling of A-779 and TAK-779 in a Laboratory Setting
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals regarding the proper disposal and handling of the research chemicals A-779 and TAK-779. Adherence to these procedural guidelines is critical for ensuring laboratory safety and regulatory compliance.
Chemical Identification and Hazard Summary
It is crucial to distinguish between two distinct compounds that are sometimes informally referenced in a similar manner: A-779 , a selective antagonist of the Mas receptor, and TAK-779 , a nonpeptide antagonist of the CCR5 and CXCR3 chemokine receptors.
| Chemical Name | Primary Target | Common Research Areas |
| A-779 | Mas Receptor (Angiotensin-(1-7) receptor) | Cardiovascular research, inflammation, bone metabolism |
| TAK-779 | CCR5 and CXCR3 Chemokine Receptors | HIV research, immunology, inflammation, autoimmune diseases |
Disposal Procedures
Specific disposal instructions for A-779 and TAK-779 are not publicly documented. Therefore, general principles for the disposal of laboratory chemical waste must be followed. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
General Disposal Guidelines:
-
Do Not Dispose Down the Drain or in Regular Trash: Neither A-779 nor TAK-779 should be disposed of via the sanitary sewer or as regular solid waste.
-
Use Designated Hazardous Waste Containers: Collect all waste containing A-779 or TAK-779, including contaminated personal protective equipment (PPE), in a designated, properly labeled hazardous waste container.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the approximate concentration.
-
Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials.
-
Consult the SDS: The Safety Data Sheet provided by the manufacturer is the primary source of information for disposal and should be reviewed thoroughly.
-
Contact EHS for Pickup: Arrange for the disposal of the chemical waste through your institution's EHS office.
Experimental Protocols Overview
A-779: Mas Receptor Antagonism
A-779 is frequently used in in vitro and in vivo studies to investigate the physiological roles of the Angiotensin-(1-7)/Mas receptor axis.
Typical Experimental Applications:
-
Cell Culture Studies: Used to block the effects of Angiotensin-(1-7) on various cell types, such as vascular smooth muscle cells or immune cells. A-779 is typically pre-incubated with the cells before the addition of Angiotensin-(1-7).
-
In Vivo Studies: Administered to animal models to study the systemic effects of Mas receptor blockade.
Example Experimental Workflow: Investigating Ang-(1-7) Signaling in Cell Culture
Safeguarding Your Research: A Comprehensive Guide to Handling A-779
For researchers and scientists engaged in drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling A-779, a selective Mas receptor antagonist. Adherence to these procedures will help mitigate risks and ensure proper disposal, fostering a secure research environment.
Immediate Safety and Handling Protocols
A-779, identified with CAS number 159432-28-7, is not classified as a hazardous substance or mixture.[1][2] However, standard laboratory safety precautions are essential to minimize exposure and ensure safe handling.
Personal Protective Equipment (PPE):
Proper PPE is the first line of defense against potential exposure. The following should be worn at all times when handling A-779:
| PPE Category | Specification |
| Eye/Face Protection | Safety glasses with side-shields or goggles. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat. |
| Respiratory Protection | Not required under normal conditions of use. |
Engineering Controls:
Work should be conducted in a well-ventilated area, preferably in a chemical fume hood to prevent the dispersion of dust.[2]
First Aid and Emergency Procedures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[1] |
| Skin Contact | Wash off with soap and plenty of water.[1] |
| Eye Contact | Flush eyes with water as a precaution.[1] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water.[1] |
Fire-Fighting Measures:
In case of a fire involving A-779, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1] Firefighters should wear self-contained breathing apparatus.[1]
Spillage, Storage, and Disposal
Accidental Release Measures:
Should a spill occur, prevent dust formation.[2] Sweep up the material and place it in a suitable, closed container for disposal.[2]
Storage:
Store A-779 in a tightly closed container in a dry and well-ventilated place. Recommended storage temperature is -20°C.
Disposal:
Dispose of A-779 and its container in accordance with local, state, and federal regulations. It is recommended to entrust disposal to a licensed waste disposal company.[2]
Experimental Protocols
A-779 is a valuable tool for studying the renin-angiotensin system (RAS), specifically the protective ACE2/Ang-(1-7)/Mas axis. It acts as a selective antagonist to the Mas receptor, blocking the effects of Angiotensin-(1-7).
In Vitro Experiment: Inhibition of Ang-(1-7)-Mediated Signaling
This protocol details the use of A-779 to block the effects of Ang-(1-7) on human vascular smooth muscle cells (HASMCs).
Objective: To demonstrate that the anti-inflammatory effects of Ang-(1-7) are mediated by the Mas receptor.
Methodology:
-
Culture HASMCs to 80% confluency.
-
Pre-incubate a subset of cells with A-779 (1 µM) for 30 minutes.
-
Stimulate the cells with Angiotensin II (Ang II) (100 nM) or Interleukin-1β (IL-1β) (2.5 ng/mL) in the presence or absence of Ang-(1-7) (100 nM).
-
After 18 hours, lyse the cells and perform a Western blot to determine the levels of inducible nitric oxide synthase (iNOS), a pro-inflammatory marker.[2]
Expected Outcome: Ang-(1-7) will attenuate the Ang II- or IL-1β-induced increase in iNOS. This effect will be blocked in the cells pre-treated with A-779, demonstrating the involvement of the Mas receptor.[2]
In Vivo Experiment: Investigating the Role of the Mas Receptor in Renal Hemodynamics
This protocol outlines an in vivo study in rats to assess the role of the Mas receptor in mediating the renal effects of Ang-(1-7).
Objective: To determine if the renal hemodynamic responses to Ang II are modulated by the Mas receptor.
Methodology:
-
Anesthetize Wistar rats and perform surgical preparation to monitor mean arterial pressure (MAP) and renal blood flow (RBF).
-
Infuse a group of rats with A-779.
-
Induce a controlled infusion of Ang II.
-
Measure and compare the changes in MAP and RBF between the control and A-779 treated groups.[1]
Expected Outcome: The administration of A-779 is expected to alter the typical renal vascular response to Ang II, indicating the involvement of the Mas receptor in regulating renal hemodynamics.[1]
Angiotensin-(1-7) Signaling Pathway
A-779 exerts its effect by blocking the Mas receptor, a key component of the protective arm of the renin-angiotensin system. Understanding this pathway is crucial for interpreting experimental results.
Caption: The ACE2/Ang-(1-7)/Mas receptor axis counteracts the pro-inflammatory effects of Angiotensin II.
References
- 1. Mas receptor antagonist (A799) alters the renal hemodynamics responses to angiotensin II administration after renal moderate ischemia/reperfusion in rats: gender related differences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Angiotensin-(1-7)/Mas Axis Counteracts Angiotensin II-Dependent and -Independent Pro-inflammatory Signaling in Human Vascular Smooth Muscle Cells [frontiersin.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
